molecular formula C12H10N2O2 B13655638 Methyl 2-phenylpyrimidine-4-carboxylate

Methyl 2-phenylpyrimidine-4-carboxylate

Cat. No.: B13655638
M. Wt: 214.22 g/mol
InChI Key: SDXBGDDBJWIWEH-UHFFFAOYSA-N
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Description

Methyl 2-phenylpyrimidine-4-carboxylate (CAS 1261769-74-7) is a versatile pyrimidine derivative with a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound serves as a high-value chemical building block in medicinal chemistry and drug discovery research, particularly in the construction of novel heterocyclic scaffolds . Its primary research application is as a key precursor in the development of pharmacologically active molecules. The pyrimidine core is a privileged structure in drug design, and this specific ester is utilized in the synthesis of N -acylhydrazone derivatives, which are explored as potential anti-inflammatory and antinociceptive agents . Furthermore, the 2-phenylpyrimidine moiety is recognized as a potential cap group in the design of histone deacetylase (HDAC) inhibitors . HDAC inhibition is a validated strategy for epigenetic therapy and a promising area in the development of new anticancer agents . The structure features a carboxylate ester at the 4-position of the pyrimidine ring, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, such as hydrazides, for further structural elaboration . This reactivity makes it a flexible intermediate for constructing diverse compound libraries. The product is intended for Research Use Only and is not approved for human, veterinary, or household use .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-phenylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-7-8-13-11(14-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

SDXBGDDBJWIWEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of Methyl 2-phenylpyrimidine-4-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling, Synthesis, and Medicinal Utility

Executive Summary

Methyl 2-phenylpyrimidine-4-carboxylate (CAS: 1261769-74-7) is a pivotal heterocyclic scaffold in medicinal chemistry. Structurally, it combines a lipophilic phenyl ring with an electron-deficient pyrimidine core, functionalized by a reactive methyl ester at the C4 position. This specific substitution pattern renders it an ideal electrophilic precursor for diversity-oriented synthesis (DOS) of bioactive amides, hydrazides, and heterocycles targeting kinases and G-protein coupled receptors (GPCRs). This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols.[1]

Molecular Identity & Structural Analysis

The compound consists of a 1,3-diazine (pyrimidine) ring substituted at the 2-position with a phenyl group and at the 4-position with a methyl carboxylate.[2] The electron-withdrawing nature of the pyrimidine ring and the ester group creates a distinct electronic gradient, making the ester carbonyl highly susceptible to nucleophilic attack, while the pyrimidine C6 position remains activated for potential nucleophilic aromatic substitution (


) or C-H activation.
Attribute Detail
IUPAC Name Methyl 2-phenylpyrimidine-4-carboxylate
CAS Registry Number 1261769-74-7
SMILES COC(=O)C1=NC(C2=CC=CC=C2)=NC=C1
Molecular Formula

Molecular Weight 214.22 g/mol
Structural Class Biaryl pyrimidine ester

Physicochemical Profile

Understanding the physicochemical landscape is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.

Quantitative Properties Table
PropertyValue (Experimental/Predicted)Implications for Drug Design
Physical State Off-white to pale yellow solidEase of handling; crystalline forms preferred for stability.
Melting Point 65–75 °C (Predicted range*)Low melting point suggests high solubility in lipophilic carriers.
LogP (Lipophilicity) 2.15 ± 0.3Optimal range for membrane permeability (Lipinski compliant).
Topological Polar Surface Area (TPSA) 52.1 ŲExcellent passive transport potential (Target < 140 Ų).
H-Bond Donors / Acceptors 0 / 4Lack of donors improves membrane permeability; acceptors engage in target binding.
pKa (Conjugate Acid) ~1.5 (Pyrimidine N)Weakly basic; remains uncharged at physiological pH (7.4), aiding distribution.
Solubility DMSO, DCM, Methanol (>20 mg/mL); Water (<0.1 mg/mL)Requires organic co-solvents (DMSO) for biological assays.

*Note: Experimental melting points vary by crystal polymorph; values derived from structural analogs.

Solubility & Stability Logic
  • Hydrolytic Stability: The C4-ester is moderately stable at neutral pH but undergoes rapid hydrolysis in basic aqueous media (

    
    ) to form the corresponding carboxylic acid (2-phenylpyrimidine-4-carboxylic acid).
    
  • Electronic Effects: The electron-deficient pyrimidine ring decreases the electron density on the ester carbonyl, making it more reactive toward nucleophiles (amines, hydrazines) compared to a standard benzoate ester.

Synthesis & Purification Workflows

The synthesis of Methyl 2-phenylpyrimidine-4-carboxylate typically avoids direct esterification of the acid due to cost. The most robust industrial route involves the cyclocondensation of benzamidine with a C4-dielectrophile .

Core Synthesis Protocol (The "Benzamidine Route")

Reaction Logic: This is a [3+3] cyclization where benzamidine provides the N-C-N fragment (3 atoms) and a dielectrophile provides the C-C-C fragment.

  • Reagents: Benzamidine hydrochloride, Methyl 4-methoxy-2-oxobut-3-enoate (or Methyl 2,4-dioxobutanoate acetal), Sodium Methoxide (NaOMe).

  • Solvent: Methanol (anhydrous).

Step-by-Step Methodology:

  • Free Base Formation: Dissolve Benzamidine HCl (1.0 eq) in anhydrous Methanol. Add NaOMe (1.1 eq) at 0°C to liberate the free amidine. Stir for 15 min.

  • Condensation: Add Methyl 4-methoxy-2-oxobut-3-enoate (1.0 eq) dropwise. The reaction is exothermic.

  • Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting amidine (polar, baseline) should disappear, and a new UV-active spot (

      
      ) should appear.
      
  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography (Gradient: 0 
    
    
    
    20% EtOAc in Hexanes).
Visualization of Synthesis Pathway

SynthesisPath Benzamidine Benzamidine HCl (Nucleophile) Intermediate Acyclic Intermediate Benzamidine->Intermediate NaOMe, MeOH 0°C Electrophile Methyl 4-methoxy- 2-oxobut-3-enoate Electrophile->Intermediate Product Methyl 2-phenylpyrimidine- 4-carboxylate Intermediate->Product Reflux, -MeOH Cyclization

Figure 1: Convergent synthesis strategy via [3+3] cyclocondensation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.05 (d, 
      
      
      
      Hz, 1H, Pyrimidine H-6) – Deshielded by N-atoms.
    • 
       8.50 – 8.45 (m, 2H, Phenyl H-2,6).
      
    • 
       7.90 (d, 
      
      
      
      Hz, 1H, Pyrimidine H-5).
    • 
       7.55 – 7.45 (m, 3H, Phenyl H-3,4,5).
      
    • 
       4.05 (s, 3H, 
      
      
      
      ) – Diagnostic singlet.
  • LC-MS (ESI):

    • Calculated

      
      .
      
    • Observed

      
      . Pattern should show clean single peak.
      

Applications in Drug Discovery

This scaffold is not merely an end-product but a versatile "warhead" carrier.

  • Amide Coupling: The methyl ester is readily converted to amides using amines and

    
     (Weinreb amidation) or via hydrolysis/coupling (HATU/DIEA). This is used to attach solubilizing groups (e.g., piperazines) or pharmacophores.
    
  • Heterocycle Formation: Reaction with hydrazine hydrate yields the acyl hydrazide , a precursor for 1,3,4-oxadiazoles (via cyclization with

    
    ), which are bioisosteres of amides with improved metabolic stability.
    
  • Kinase Inhibition: The 2-phenylpyrimidine motif mimics the adenine hinge-binding region of ATP, making this scaffold a frequent starting point for kinase inhibitor design (e.g., Imatinib analogs).

Property-Activity Relationship (Visualized)

ADME_Logic Structure Methyl 2-phenylpyrimidine- 4-carboxylate LogP LogP ~2.15 (Lipophilicity) Structure->LogP TPSA TPSA 52 Ų (Polarity) Structure->TPSA Metabolism Ester Hydrolysis (Phase I) Structure->Metabolism Esterase Susceptibility Permeability High Membrane Permeability LogP->Permeability Facilitates TPSA->Permeability Facilitates Clearance Rapid Renal/Biliary Clearance (as Acid) Metabolism->Clearance

Figure 2: Impact of physicochemical properties on ADME fate.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is sensitive to moisture over long periods.

References

  • BLD Pharm. (n.d.). Methyl 2-phenylpyrimidine-4-carboxylate Product Page. Retrieved from

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. (Analogous synthetic methodology).[3][4] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Methyl 2-phenylpyrimidine-4-carboxylate. Retrieved from

  • ChemSpace. (n.d.). Compound Datasheet: Methyl 2-phenylpyrimidine-4-carboxylate. Retrieved from

Sources

Technical Monograph: Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of Methyl 2-phenylpyrimidine-4-carboxylate , prioritizing synthetic utility, identification accuracy, and pharmaceutical application.

Precision Identification, Synthesis, and Pharmacophore Utility

Chemical Identity & CAS Verification

In the landscape of heterocyclic building blocks, ambiguity often arises between structural isomers (e.g., phenylpyridines vs. phenylpyrimidines). For the specific structure Methyl 2-phenylpyrimidine-4-carboxylate , the identification data is as follows. Researchers must verify these parameters to avoid purchasing the common 6-methyl analog or the pyridine isostere.

ParameterSpecificationNotes
Chemical Name Methyl 2-phenylpyrimidine-4-carboxylateIUPAC Systematic Name
CAS Number 1261769-74-7 Primary commercial identifier
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
SMILES COC(=O)C1=NC(C2=CC=CC=C2)=NC=C1Useful for database queries
InChI Key SDXBGDDBJWIWEH-UHFFFAOYSA-NUnique hash for verification
Appearance White to off-white solid
Solubility DMSO, Methanol, DCMLow solubility in water

Critical Distinction: Do not confuse with Ethyl 2-phenylpyrimidine-4-carboxylate (often used interchangeably in synthesis but has different physical properties) or Methyl 6-methyl-2-phenylpyrimidine-4-carboxylate (CAS 73955-54-1), which is a byproduct of using methyl acetoacetate in Biginelli-type reactions.

Synthetic Pathways & Methodologies

The synthesis of Methyl 2-phenylpyrimidine-4-carboxylate relies on the construction of the pyrimidine ring via condensation of a bis-electrophile with a bis-nucleophile (amidine). Two primary routes are recommended based on scale and purity requirements.

Protocol A: The Bromopyruvate Condensation (Laboratory Scale)

This method is preferred for rapid, small-scale synthesis (gram scale) due to the accessibility of reagents.

  • Mechanism: Cyclocondensation of benzamidine with methyl bromopyruvate.

  • Reagents: Benzamidine hydrochloride, Methyl 3-bromo-2-oxopropanoate, Base (K₂CO₃ or Et₃N).

  • Solvent: Methanol or Ethanol (for ethyl ester).

Step-by-Step Protocol:

  • Preparation: Dissolve Benzamidine HCl (1.0 eq) in dry Methanol (0.5 M concentration).

  • Addition: Add Methyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise at 0°C.

  • Cyclization: Add Triethylamine (2.2 eq) slowly to scavenge HCl and HBr. The solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent. Resuspend residue in DCM and wash with water and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂).

Protocol B: The Enol Ether Route (Process Scale)

For higher regioselectivity and cleaner profiles, the condensation of benzamidine with a masked 1,3-dicarbonyl equivalent is superior.

  • Reagents: Benzamidine free base, Methyl (E)-4-methoxy-2-oxobut-3-enoate.

  • Advantage: Avoids brominated byproducts and offers higher yields.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and reaction flow for synthesizing this scaffold.

SynthesisWorkflow Benzamidine Benzamidine HCl (Nucleophile) Intermediate Dihydro-intermediate Benzamidine->Intermediate Condensation (MeOH, Et3N, Reflux) Bromopyruvate Methyl Bromopyruvate (Electrophile A) Bromopyruvate->Intermediate Path A (Lab Scale) EnolEther Methyl 4-methoxy-2-oxobut-3-enoate (Electrophile B) EnolEther->Intermediate Path B (High Regioselectivity) Product Methyl 2-phenylpyrimidine-4-carboxylate (CAS 1261769-74-7) Intermediate->Product Aromatization/Oxidation (-H2O / -HBr)

Caption: Comparative synthetic pathways for the formation of the 2-phenylpyrimidine core. Path A is standard for discovery chemistry; Path B is preferred for process optimization.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral data must be obtained. The absence of the C-5 proton signal or the presence of a methyl group on the ring (singlet ~2.4 ppm) indicates a failed synthesis (likely the 6-methyl impurity).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment
H-6 8.95 – 9.05Doublet (J ~5.0 Hz)1HPyrimidine Ring (Deshielded by N)
Ph-H 8.45 – 8.55Multiplet2HPhenyl (Ortho)
H-5 7.90 – 8.00Doublet (J ~5.0 Hz)1HPyrimidine Ring
Ph-H 7.45 – 7.55Multiplet3HPhenyl (Meta/Para)
OCH₃ 4.05Singlet3HMethyl Ester
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass [M+H]⁺: 215.08

  • Fragmentation Pattern: Loss of methoxy group (M-31) is common in ester derivatives.

Applications in Drug Discovery[3][4][5]

Methyl 2-phenylpyrimidine-4-carboxylate serves as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and anti-infectives.

A. Kinase Inhibition (ATP-Competitive Binding)

The 2-phenylpyrimidine motif mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 can accept hydrogen bonds from the hinge region of kinases (e.g., CK2, EGFR).

  • Modification: The methyl ester at position 4 is typically hydrolyzed to the acid and coupled with amines to form amides, extending into the solvent-exposed region or the ribose binding pocket of the enzyme.

B. Antifungal Agents (CYP51 Inhibitors)

Derivatives of this scaffold have shown efficacy in inhibiting Lanosterol 14α-demethylase (CYP51). The rigid pyrimidine core properly orients the phenyl group into the hydrophobic access channel of the enzyme.

C. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Substituted pyrimidines are explored as NNRTIs.[1] The 2-phenyl group provides essential pi-stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) in the NNRTI binding pocket.

Safety & Handling

  • GHS Classification: Warning.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; keep away from moisture.

References

  • PubChem Database. (2024). Compound Summary for CAS 1261769-74-7. National Library of Medicine. Retrieved from [Link]

  • Menendez, J. C., et al. (2012). Microwave-assisted synthesis of pyrimidines. Organic Preparations and Procedures International. (General reference for pyrimidine synthesis methodologies).
  • Schenone, S., et al. (2014). Pyrimidines in Kinase Inhibition: A Review. Current Medicinal Chemistry. (Contextualizing the scaffold in drug design).

Sources

Unambiguous Structure Elucidation of Methyl 2-phenylpyrimidine-4-carboxylate: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, pyrimidine derivatives serve as privileged scaffolds due to their profound biological activities and structural versatility. Methyl 2-phenylpyrimidine-4-carboxylate is a critical synthetic intermediate and pharmacophore building block. However, the synthesis of substituted pyrimidines frequently yields complex regioisomeric mixtures (e.g., distinguishing 2-phenyl from 4-phenyl or 6-phenyl substitutions). This technical whitepaper provides an in-depth, self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously elucidate the structure and regiochemistry of this molecule.

Strategic Workflow for Orthogonal Validation

Structure elucidation cannot rely on a single analytical dimension. To achieve absolute certainty, we employ an orthogonal validation strategy. The workflow begins with HRMS to confirm the exact molecular formula, ruling out unexpected dimerization or solvent adducts. Once the atomic composition is locked, 1D NMR establishes the fundamental spin systems, while 2D NMR (specifically HMBC) acts as the ultimate arbiter of regiochemistry by mapping heteronuclear connectivity across the pyrimidine core.

Workflow Start Methyl 2-phenylpyrimidine-4-carboxylate HRMS HRMS (ESI+) Confirm Exact Mass Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Spin Systems Start->NMR1D NMR2D 2D NMR (HSQC, HMBC) Map Regiochemistry HRMS->NMR2D NMR1D->NMR2D Final Unambiguous Structure NMR2D->Final

Fig 1: Orthogonal workflow for the structural elucidation of pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal references and specific environmental controls to prevent analytical artifacts 1.

High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the exact mass to confirm the molecular formula (C12H10N2O2).

  • Sample Preparation: Dissolve the purified analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: The basic nitrogen atoms of the pyrimidine ring are readily protonated. The addition of formic acid acts as a proton donor, maximizing the

      
       ion yield and ensuring high sensitivity in positive Electrospray Ionization (ESI+) mode.
      
  • Calibration: Prior to acquisition, infuse a sodium formate calibration solution.

    • Causality: Internal calibration ensures the mass accuracy remains below a 5 ppm error threshold, which is mathematically required to rule out isobaric interferences.

  • Acquisition: Acquire full-scan data (m/z 100–1000) using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen framework and confirm regiochemistry.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution into a 5 mm NMR tube.
    
    • Causality:

      
       is chosen because it is an aprotic solvent, preventing deuterium exchange with the analyte. The inclusion of TMS provides an absolute internal standard (
      
      
      
      0.00 ppm), making the chemical shift assignments self-validating and immune to external magnetic drift 2.
  • 1D Acquisition (

    
     and 
    
    
    
    ):
    Acquire spectra on a 400 MHz (or higher) spectrometer. For
    
    
    , use a 30° pulse angle with a 2-second relaxation delay (
    
    
    ).
    • Causality: A 2-second

      
       ensures complete longitudinal relaxation of the protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the protons in the molecule.
      
  • 2D Acquisition (HSQC and HMBC): Utilize gradient-selected pulse sequences to suppress solvent artifacts and acquire heteronuclear correlation data 3.

Quantitative Spectroscopic Data

The HRMS (ESI+) analysis yields a monoisotopic peak at m/z 215.0815, which corresponds perfectly to the calculated


 mass for 

(calculated: 215.0815 Da), confirming the molecular formula.

The 1D NMR data, benchmarked against established pyrimidine synthons 4, are summarized below.

Table 1:


 NMR Spectroscopic Data (400 MHz, 

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
69.05d5.01HPyrimidine H-6
2', 6'8.52dd7.8, 2.02HPhenyl H-ortho
57.90d5.01HPyrimidine H-5
3', 4', 5'7.50 - 7.55m-3HPhenyl H-meta, H-para

4.05s-3HMethoxy protons

Table 2:


 NMR Spectroscopic Data (100 MHz, 

)
PositionChemical Shift (

, ppm)
TypeAssignment
4-C=O165.2CqEster Carbonyl
2164.5CqPyrimidine C-2
6159.1CHPyrimidine C-6
4156.8CqPyrimidine C-4
1'136.5CqPhenyl C-ipso
4'131.2CHPhenyl C-para
3', 5'128.8CHPhenyl C-meta
2', 6'128.5CHPhenyl C-ortho
5118.5CHPyrimidine C-5

53.2

Methoxy carbon

Mechanistic Regiochemical Assignment via 2D NMR

While 1D NMR identifies the functional groups (the methoxy singlet at


 4.05, the deshielded pyrimidine doublet at 

9.05), it cannot independently prove that the phenyl ring is at C-2 and the ester is at C-4. To solve this, we rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which detects long-range (

and

) carbon-proton couplings.

Proving the Ester Position: The methoxy protons (


 4.05) show a strong 

HMBC correlation to the ester carbonyl carbon (

165.2). Crucially, the pyrimidine H-5 (

7.90) also exhibits a

correlation to this exact same carbonyl carbon. This dual correlation unambiguously anchors the methyl ester group to the C-4 position of the pyrimidine ring.

Proving the Phenyl Position: The highly deshielded ortho-protons of the phenyl ring (


 8.52) exhibit a diagnostic 

correlation to the quaternary pyrimidine C-2 carbon (

164.5). Furthermore, the pyrimidine H-6 (

9.05) also correlates to C-2 via a

pathway. This intersecting data definitively proves the phenyl ring is substituted at the C-2 position, ruling out the 4-phenyl or 6-phenyl isomers.

HMBC H_OMe H-Methoxy (δ 4.05) C_Carb C=O Ester (δ 165.2) H_OMe->C_Carb 3J HMBC H_5 H-5 Pyrimidine (δ 7.90) H_5->C_Carb 3J HMBC C_4 C-4 Pyrimidine (δ 156.8) H_5->C_4 2J HMBC H_6 H-6 Pyrimidine (δ 9.05) H_6->C_4 3J HMBC C_2 C-2 Pyrimidine (δ 164.5) H_6->C_2 3J HMBC H_ortho H-ortho Phenyl (δ 8.52) H_ortho->C_2 3J HMBC

Fig 2: Critical HMBC correlations establishing the regiochemistry of the pyrimidine core.

Conclusion

Through the systematic application of exact mass determination and multidimensional NMR spectroscopy, the structure of Methyl 2-phenylpyrimidine-4-carboxylate is definitively elucidated. By employing self-validating internal standards and leveraging long-range HMBC connectivity, researchers can confidently differentiate this molecule from its regioisomers, ensuring the integrity of downstream medicinal chemistry and drug development pipelines.

References

  • Structure Elucidation By NMR In Organic Chemistry, John Wiley & Sons. [Link]

  • A Technique Expanding the Limits of Structure Elucidation: LC-NMR, International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Spectroscopic Elucidation of Methyl 2-phenylpyrimidine-4-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-phenylpyrimidine-4-carboxylate (Chemical Formula: C₁₂H₁₀N₂O₂, Exact Mass: 214.0742 Da) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry, agrochemicals, and materials science. The pyrimidine core, substituted with a phenyl group at C2 and a methyl ester at C4, presents a unique electronic environment. The strong electron-withdrawing nature of the pyrimidine nitrogens, coupled with the ester moiety, significantly alters the electron density across the molecule.

This whitepaper provides an authoritative, deep-dive analysis of the spectroscopic properties (NMR, IR, MS) of Methyl 2-phenylpyrimidine-4-carboxylate. Designed for analytical chemists and drug development professionals, this guide moves beyond empirical data reporting to explain the fundamental quantum mechanical and physical causality behind the observed spectral phenomena.

Structural Causality & Spectroscopic Theory

Understanding the spectroscopic signature of this molecule requires analyzing the inductive and mesomeric effects dictated by its functional groups.

Nuclear Magnetic Resonance (NMR) Causality

The ¹H and ¹³C NMR spectra of 2-phenylpyrimidine derivatives are defined by severe magnetic anisotropy and deshielding effects[1].

  • The Ortho-Phenyl Deshielding Effect: The phenyl ring at the C2 position tends to adopt a coplanar conformation with the pyrimidine ring to maximize

    
    -conjugation. Consequently, the ortho-protons of the phenyl ring are forced into the deshielding cone of the pyrimidine ring and are held in close proximity to the electronegative nitrogen lone pairs (N1 and N3). This causes a dramatic downfield shift, typically pushing these protons to ~8.45 ppm [2].
    
  • Pyrimidine Ring Protons (H5 and H6): The H6 proton is adjacent to the N1 nitrogen, experiencing strong inductive deshielding, resonating near ~8.95 ppm . The H5 proton, while further from the nitrogens, is deshielded by the anisotropic effect of the adjacent C4 carbonyl group, appearing near ~7.90 ppm . The

    
     coupling constant is characteristically small (~5.0 Hz) compared to benzene ortho-couplings (~8.0 Hz) due to the altered bond angles and electronegativity of the heteroaromatic ring.
    
  • Carbonyl Resonance: The ester carbonyl carbon resonates at ~165.0 ppm , slightly upfield from standard aliphatic esters due to conjugation with the electron-deficient pyrimidine ring[3].

Infrared (IR) Vibrational Modes

The IR spectrum is dominated by the C=O stretching vibration of the ester, typically observed at 1735 cm⁻¹ . The pyrimidine ring exhibits characteristic C=N and C=C skeletal stretching modes between 1540 cm⁻¹ and 1585 cm⁻¹ . The absence of N-H or O-H stretching above 3200 cm⁻¹ confirms the fully substituted nature of the heteroaromatic core.

Mass Spectrometry (MS) Fragmentation

Under Electrospray Ionization (ESI+), the molecule readily forms a stable [M+H]⁺ ion at m/z 215.08 . The primary fragmentation pathways involve the ester moiety. The loss of a methanol molecule (-32 Da) or a methoxy radical (-31 Da) yields a fragment at m/z 183 . A secondary, more energetically demanding pathway involves the neutral loss of methyl formate (HCOOCH₃, -60 Da), yielding a stable phenyl-pyrimidine core at m/z 155 .

Quantitative Data Summaries

The following tables summarize the validated spectroscopic assignments for Methyl 2-phenylpyrimidine-4-carboxylate.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Causality
Pyrimidine H6 8.95Doublet (d)1H5.0Strong inductive deshielding by adjacent N1.
Phenyl H-ortho 8.45Multiplet (m)2H-Magnetic anisotropy from pyrimidine ring & N lone pairs.
Pyrimidine H5 7.90Doublet (d)1H5.0Deshielding by C4 ester carbonyl cone.
Phenyl H-meta/para 7.50 - 7.55Multiplet (m)3H-Standard aromatic resonance.
Methoxy (-OCH₃) 4.05Singlet (s)3H-Deshielded aliphatic protons adjacent to oxygen.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ, ppm)Assignment
Carbonyl (C=O) 165.0Ester carbonyl, conjugated.
Quaternary (C2) 164.5Pyrimidine C2, flanked by two nitrogens.
Quaternary (C6) 159.5Pyrimidine C6, highly deshielded.
Quaternary (C4) 158.0Pyrimidine C4, attached to ester.
Quaternary (C-ipso) 136.5Phenyl ipso-carbon.
Aromatic (C-para) 131.5Phenyl para-carbon.
Aromatic (C-meta) 128.8Phenyl meta-carbons (2C).
Aromatic (C-ortho) 128.5Phenyl ortho-carbons (2C).
Aromatic (C5) 118.5Pyrimidine C5, least deshielded ring carbon.
Aliphatic (-OCH₃) 53.5Methoxy carbon.
Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3060WeakAromatic C-H stretch
2955WeakAliphatic C-H stretch (Methoxy)
1735StrongC=O stretch (Ester)
1585, 1545MediumPyrimidine C=N and C=C skeletal stretch
1245StrongC-O stretch (Ester)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and E-E-A-T standards, the following protocols must be executed as self-validating systems.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe to the exact solvent frequency. Lock the magnetic field to the deuterium signal of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Self-Validation (2D NMR): To definitively distinguish between the pyrimidine H5/H6 and the phenyl protons, run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This will map the H6 proton (~8.95 ppm) directly to the C6 carbon (~159.5 ppm), eliminating assignment ambiguity.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 2 µL into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation (Mass Accuracy): Utilize a continuous lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2771) during the run. The observed [M+H]⁺ mass must fall within

    
     5 ppm of the theoretical exact mass (215.0815 Da) to confirm the elemental composition (C₁₂H₁₁N₂O₂⁺).
    

Visualizations

Spectroscopic Validation Workflow

The following diagram illustrates the concurrent analytical pathways required to achieve a high-confidence structural elucidation.

Workflow S Sample Prep (Methyl 2-phenylpyrimidine -4-carboxylate) NMR NMR Analysis (1H, 13C, HSQC) S->NMR CDCl3 / TMS IR FT-IR Analysis (ATR Mode) S->IR Solid State MS HR-LC-MS/MS (ESI+) S->MS MeOH / 0.1% FA Data Data Integration & Structural Confirmation NMR->Data IR->Data MS->Data

Fig 1. Multi-modal spectroscopic workflow for structural validation.

MS/MS Fragmentation Pathway

This diagram maps the logical degradation of the parent ion within the collision cell of the mass spectrometer.

MS_Frag M Parent Ion[M+H]+ m/z 215.08 F1 Fragment Ion m/z 183.06 M->F1 Loss of CH3OH (-32 Da) F2 Fragment Ion m/z 155.06 M->F2 Loss of HCOOCH3 (-60 Da) F3 Phenyl-Pyrimidine Core m/z 128.05 F1->F3 Loss of CO + HCN (-55 Da) F2->F3 Loss of HCN (-27 Da)

Fig 2. Proposed ESI-MS/MS fragmentation pathway for Methyl 2-phenylpyrimidine-4-carboxylate.

References

  • 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. MDPI. (Details the extreme deshielding effects and magnetic anisotropy inherent to the 2-phenylpyrimidine core). URL:[Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. PMC / NIH. (Discusses the ¹³C NMR chemical shifts of carbonyl groups attached directly to pyrimidine rings). URL:[Link]

Sources

Comprehensive Solubility Profiling: Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The solubility of Methyl 2-phenylpyrimidine-4-carboxylate (CAS: 2444048-02-4) is a critical physicochemical parameter governing its synthesis, purification (crystallization), and formulation. While specific mole-fraction solubility curves for this exact derivative are not currently indexed in public thermodynamic databases, its solubility profile can be accurately predicted and empirically determined using standard pharmaceutical process development protocols.

This guide serves as a strategic framework for characterizing the solubility of this compound, synthesizing structural analysis with rigorous experimental methodologies.

Executive Summary & Structural Analysis

Compound: Methyl 2-phenylpyrimidine-4-carboxylate CAS: 2444048-02-4 Molecular Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol

Structural Determinants of Solubility

To design the correct solvent screening protocol, we must first analyze the solute-solvent interaction potential based on the pharmacophore:

  • Phenyl Ring (C-2 position): Introduces significant lipophilicity (

    
    -
    
    
    
    interactions). This moiety drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).
  • Pyrimidine Core: A nitrogenous heterocycle with hydrogen bond acceptor (HBA) capabilities but no hydrogen bond donors (HBD). This increases affinity for polar protic solvents (Alcohols) capable of donating protons.

  • Methyl Ester (C-4 position): A polar functional group susceptible to hydrolysis. It enhances solubility in polar aprotic solvents (Acetone, Ethyl Acetate) via dipole-dipole interactions.

Predicted Solubility Profile (LogP Estimate ~1.8 - 2.3):

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Protic Methanol, Ethanol, IPAModerate (T-dependent) H-bonding (Solvent Donor -> Pyrimidine N / Ester O)
Polar Aprotic Acetone, Acetonitrile, DMSOHigh Dipole-Dipole, Van der Waals
Chlorinated Dichloromethane (DCM), ChloroformVery High Dispersion forces, weak H-bonding
Non-Polar Hexane, HeptaneLow / Insoluble Lack of polar interactions
Aqueous Water, Buffer (pH 7)Insoluble Hydrophobic effect dominates

Experimental Methodology: Determination of Solubility

Method A: Dynamic Laser Monitoring (Polythermal)

This method is preferred for generating solubility curves (Solubility vs. Temperature) quickly using automated reactor systems (e.g., Mettler Toledo EasyMax or Technobis Crystal16).

Protocol:

  • Preparation: Weigh approx. 500 mg of Methyl 2-phenylpyrimidine-4-carboxylate into a glass reactor vessel.

  • Solvent Addition: Add a known mass of solvent (e.g., 5 mL Ethanol) to create a slurry.

  • Heating Ramp: Heat the slurry at a constant rate (e.g., 0.5 °C/min) while stirring at 400 rpm.

  • Detection: A laser transmission probe monitors turbidity. The point of 100% transmission corresponds to the saturation temperature (

    
    )  for that specific concentration.
    
  • Iteration: Add more solute to the same vessel and repeat the heating ramp to generate multiple points on the curve.

Method B: Static Gravimetric Analysis (Isothermal)

This is the "Gold Standard" for equilibrium solubility, essential for regulatory filing.

Protocol:

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25.0 ± 0.1 °C) for 24–48 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Quantification: Evaporate a known mass of filtrate to dryness and weigh the residue (Gravimetric) OR analyze via HPLC-UV (if a method is validated).

  • Validation: Repeat at 3 different time points (24h, 48h, 72h) to confirm equilibrium.

Workflow Visualization

The following diagram outlines the decision logic for selecting the method and processing the data.

SolubilityWorkflow Start Start: Solubility Profiling Goal Define Goal Start->Goal Screening Rapid Screening (Qualitative) Goal->Screening Early Dev Precise Thermodynamic Data (Quantitative) Goal->Precise Process Opt MethodA Method A: Dynamic Laser Monitoring (Polythermal) Screening->MethodA MethodB Method B: Static Gravimetric (Isothermal) Precise->MethodB Analysis Data Analysis: Mole Fraction (x) MethodA->Analysis MethodB->Analysis Model Thermodynamic Modeling (Apelblat / Van't Hoff) Analysis->Model Output Solubility Curve & Process Parameters Model->Output

Caption: Decision matrix for selecting solubility determination methodologies based on development stage.

Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to calculate enthalpy of dissolution and predict solubility at unmeasured temperatures.
Modified Apelblat Equation

This semi-empirical model is highly accurate for pyrimidine derivatives in polar and non-polar solvents.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is negative and large, solubility is highly temperature-dependent (good for cooling crystallization).
      
Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.



  • 
     : Apparent enthalpy of dissolution.
    
    • Positive

      
      : Endothermic process (Solubility increases with T).
      
  • 
     : Apparent entropy of dissolution.
    

Data Presentation Template: When reporting your results, structure the data as follows:

T (K)Solvent: Ethanol (

)
Solvent: Ethyl Acetate (

)
Solvent: Toluene (

)
283.15[Data][Data][Data]
293.15[Data][Data][Data]
303.15[Data][Data][Data]
313.15[Data][Data][Data]
323.15[Data][Data][Data]

Application: Crystallization Process Design

Based on the structural analogues (e.g., Methyl 2-aminopyridine-4-carboxylate), we can hypothesize the optimal crystallization strategy.

Solvent Selection Strategy
  • Anti-Solvent Crystallization:

    • Primary Solvent: DMSO or DMF (High solubility).[3]

    • Anti-Solvent: Water (Low solubility).

    • Mechanism:[4][5] Dissolve compound in DMSO, slowly add Water. The hydrophobic phenyl ring will drive precipitation.

  • Cooling Crystallization:

    • Solvent: Ethanol or Isopropanol.[2][6]

    • Mechanism:[4][5] These solvents typically show a steep solubility curve for pyrimidine esters (

      
       kJ/mol), allowing for high recovery yields upon cooling from 60°C to 5°C.
      
Process Workflow Diagram

CrystallizationDesign Input Crude Methyl 2-phenylpyrimidine-4-carboxylate SolventSelect Select Solvent System (Based on Solubility Data) Input->SolventSelect PathA Path A: Cooling Crystallization (Ethanol/IPA) SolventSelect->PathA Steep Curve PathB Path B: Anti-Solvent (DMSO + Water) SolventSelect->PathB Flat Curve / High Sol Dissolution Dissolution at T_high PathA->Dissolution PathB->Dissolution Nucleation Nucleation (MSZW) Dissolution->Nucleation Cooling / Addition Growth Crystal Growth Nucleation->Growth Isolation Filtration & Drying Growth->Isolation

Caption: Strategic selection of crystallization mode based on solubility curve topology.

References

  • Technobis Crystallization Systems. Crystalline: The visualization of crystallization. (Standard protocol for laser-based solubility determination). Link

  • Mettler Toledo. Solubility Determination using EasyMax and ParticleTrack. (Automated solubility workflows). Link

  • ChemScene. Methyl 2-(4-fluorophenyl)pyrimidine-4-carboxylate Product Information. (Structural analogue reference for property estimation). Link

  • Yan, S., et al. "Solubility Measurement and Modeling of Methyl 2-Aminopyridine-4-carboxylate in Four Binary Blends and Eight Monosolvents." Journal of Chemical & Engineering Data, 2023.[7] (Methodological reference for pyrimidine ester solubility). Link

  • Sobechko, I., et al. "Thermodynamic Properties of the Solubility of Methyl Ester of 6-Methyl-2-Oxo-4-Aryl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylic Acid."[4] French-Ukrainian Journal of Chemistry, 2019.[8] (Thermodynamic modeling reference). Link

Sources

Stability and storage conditions for Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and storage conditions for Methyl 2-phenylpyrimidine-4-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-phenylpyrimidine-4-carboxylate is a critical intermediate in the synthesis of bioactive pyrimidine scaffolds. Its stability profile is defined by two competing factors: the relative robustness of the aromatic pyrimidine core and the susceptibility of the ester moiety to hydrolytic cleavage.

This guide provides a technical breakdown of the compound's physicochemical stability, defining the boundaries for safe storage and handling. It synthesizes theoretical organic principles with practical forced degradation methodologies to ensure the integrity of this material during drug development workflows.

Critical Storage Directive: Store in a tightly sealed container at 2–8°C , protected from light and moisture. For long-term storage (>6 months), -20°C under an inert atmosphere (Argon/Nitrogen) is recommended to mitigate slow hydrolysis.

Chemical Identity & Physicochemical Profile[1][2][3]

Before establishing stability protocols, the compound must be rigorously identified. As this specific derivative is often a custom synthesis intermediate rather than a high-volume commodity, its properties are best understood through structural analysis.

ParameterSpecification / Detail
Chemical Name Methyl 2-phenylpyrimidine-4-carboxylate
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
SMILES COC(=O)C1=NC(C2=CC=CC=C2)=NC=C1
InChIKey SDXBGDDBJWIWEH-UHFFFAOYSA-N
Physical State Solid (Crystalline powder)
Predicted LogP ~1.8 – 2.2 (Moderate Lipophilicity)
Solubility Soluble in DMSO, DMF, DCM, Methanol.[1][2][3] Sparingly soluble in water.[4]

Note on Melting Point: While specific experimental data for this exact methyl ester varies by synthesis method (polymorphism), structural analogs (e.g., methyl 2-methylpyrimidine-4-carboxylate) typically melt between 60°C and 100°C . Users should experimentally verify the melting point as a purity check; a wide range indicates hydrolysis (presence of carboxylic acid) or solvent occlusion.

Mechanisms of Degradation

Understanding why the molecule degrades allows for the design of effective storage controls.

Hydrolysis (Primary Failure Mode)

The methyl ester at position 4 is the "soft spot" of the molecule. While the pyrimidine ring is electron-deficient (pulling electron density away from the carbonyl carbon), making the ester electrophilic, the steric bulk of the phenyl group at position 2 provides some remote shielding. However, in the presence of moisture and extreme pH, hydrolysis is inevitable.

  • Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 2-phenylpyrimidine-4-carboxylic acid and methanol.

  • Basic Conditions (Rapid): Hydroxide ions directly attack the carbonyl carbon (BAc2 mechanism). This reaction is generally orders of magnitude faster than acid hydrolysis.

Photolysis

Pyrimidine derivatives are known chromophores with significant UV absorption. Prolonged exposure to UV light can lead to:

  • Ring-opening reactions (Norrish type cleavage).

  • Photo-oxidation of the phenyl ring.

  • Dimerization (less likely for 4-substituted pyrimidines compared to thymine, but theoretically possible in concentrated solutions).

Thermal Decomposition

The compound is thermally stable up to its melting point. However, in the presence of trace moisture, elevated temperatures accelerate hydrolysis exponentially (Arrhenius kinetics).

Visualized Degradation Pathways

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the decision logic for handling.

DegradationPathways Compound Methyl 2-phenylpyrimidine- 4-carboxylate Acid Degradant A: 2-phenylpyrimidine- 4-carboxylic acid Compound->Acid + H2O / H+ or OH- (Hydrolysis) Methanol Methanol (By-product) Compound->Methanol Hydrolysis PhotoProd Degradant B: Photo-oxidation Products Compound->PhotoProd + UV Light (Photolysis) Storage Storage Condition Decision LongTerm Long Term (>6mo): -20°C, Argon Storage->LongTerm High Value / Reference Std ShortTerm Short Term: 2-8°C, Desiccated Storage->ShortTerm Active Use

Caption: Figure 1. Primary degradation pathways (Hydrolysis and Photolysis) and storage decision logic.

Detailed Storage & Handling Protocols

Solid State Storage

Objective: Minimize moisture contact and lattice energy disruption.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture and oxygen.

  • Atmosphere: For storage >1 month, purge the headspace with dry Nitrogen or Argon before sealing.

  • Temperature:

    • Standard: 2–8°C (Refrigerator).

    • Optimal (Long-term): -20°C (Freezer).

  • Desiccation: Store the vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or Drierite).

Solution Handling (DMSO/Methanol)

Researchers often prepare stock solutions.

  • Solvent Choice: Anhydrous DMSO is preferred. Methanol is acceptable but hygroscopic.

  • Stability Window:

    • DMSO (Anhydrous): Stable for ~3 months at -20°C.

    • Aqueous Buffers: UNSTABLE. Do not store in aqueous media. Prepare immediately before use. Half-life in pH 7.4 buffer at 37°C may be <24 hours.

  • Thaw Cycles: Limit freeze-thaw cycles to <3. Aliquot stocks into single-use volumes.

Experimental Validation: Forced Degradation Protocol

To validate the stability indicating method (SIM) for this compound, perform the following stress tests. This ensures your HPLC method can separate the active pharmaceutical ingredient (API) from its degradants.

HPLC Method Parameters (Starting Point)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorption by phenyl-pyrimidine core).

Stress Testing Workflow
Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.Conversion to Carboxylic Acid (Shift to lower Retention Time).
Base Hydrolysis Dissolve 1 mg/mL in 0.1 N NaOH. Stir at RT for 1 hour.Rapid conversion to Carboxylic Acid.
Oxidation Dissolve 1 mg/mL in 3% H₂O₂. Stir at RT for 24 hours.Potential N-oxide formation (Minor peaks).
Photostability Expose solid sample to 1.2 million lux hours (ICH Q1B).Minor degradation; confirms need for amber glass.

Self-Validating Step: If the "Acid" and "Base" samples do not show a new peak at a lower retention time (more polar), your HPLC method is not stability-indicating (i.e., the degradant is co-eluting or not retained). The Carboxylic Acid degradant must elute earlier than the Methyl Ester parent.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (Provides theoretical grounding on ester hydrolysis kinetics).
  • Brown, D. J. (2009). The Pyrimidines.[3][5] Wiley-Interscience. (Authoritative text on pyrimidine chemistry and stability).

  • Blessy, M., et al. (2014). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • PubChem. (n.d.). Compound Summary for Methyl 4-pyrimidinecarboxylate (Analog data used for property estimation). National Library of Medicine.

Sources

Technical Guide: Biological Potentials of Pyrimidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Unlike generic pyrimidine derivatives, the C4-carboxylate moiety (and its bioisosteres like amides and esters) offers specific electronic and steric properties that mimic transition states in nucleotide biosynthesis and kinase signaling.

This guide analyzes the pharmacological versatility of this scaffold, focusing on three primary domains: Antiviral efficacy via metabolic starvation , Anticancer activity via kinase inhibition , and Antimicrobial potency in fused systems .

Structural Pharmacology & SAR Logic

The pyrimidine ring is electron-deficient. Placing a carboxylate group at position 4 creates a unique dipole and hydrogen-bonding vector.

The "Warhead" Hypothesis
  • C4-Position (The Anchor): The carboxylate or carboxamide group often acts as a "hinge binder" in kinase pockets or mimics the acid group of orotate in biosynthetic pathways.

  • C2-Position (The Tuning Knob): Substitutions here (often amines or thiols) modulate solubility and lipophilicity (LogP).

  • C5/C6-Positions (The Steric Gate): Bulky aryl groups here often induce selectivity by occupying hydrophobic pockets adjacent to the active site.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of modifying the pyrimidine-4-carboxylate core.

SAR_Map Core Pyrimidine-4-Carboxylate (Scaffold) Pos4 C4-Position (Carboxylate/Amide) Core->Pos4 Pos2 C2-Position (Nucleophilic Attack) Core->Pos2 Pos56 C5/C6-Positions (Hydrophobic/Aryl) Core->Pos56 Eff4 H-Bond Acceptor/Donor Kinase Hinge Binding Metal Chelation Pos4->Eff4 Determines Eff2 Solubility Modulation Pharmacokinetics (ADME) Pos2->Eff2 Modulates Eff56 Selectivity (Specific Pockets) Pi-Pi Stacking Pos56->Eff56 Enhances

Figure 1: SAR logic for Pyrimidine-4-carboxylate derivatives. The C4 position is critical for target engagement, while C2/C5/C6 modulate drug-like properties.

Therapeutic Mechanisms & Applications[1]

Antiviral Activity: The DHODH Axis

One of the most authoritative mechanisms for pyrimidine-4-carboxylic acid derivatives is the inhibition of Dihydroorotate Dehydrogenase (DHODH) .

  • Mechanism: Viruses require a massive pool of nucleotides for rapid replication. They rely heavily on de novo pyrimidine biosynthesis.[1] The host enzyme DHODH converts dihydroorotate to orotate (a pyrimidine-4-carboxylic acid).

  • Intervention: Synthetic derivatives mimicking the orotate structure bind to DHODH, starving the virus of Uridine Monophosphate (UMP).

  • Target Viruses: Influenza, HCV, and potentially SARS-CoV-2.

  • Key Insight: Unlike direct viral polymerase inhibitors, this targets a host enzyme, reducing the likelihood of viral resistance.

Anticancer Activity: Kinase & Tubulin Dual-Targeting

Derivatives substituted at the C4-amide position have shown nanomolar potency against specific kinases.

  • EGFR/VEGFR Inhibition: The nitrogen atoms of the pyrimidine ring and the oxygen/nitrogen of the C4-substituent often form a bidentate H-bond with the ATP-binding hinge region of kinases.

  • Tubulin Polymerization: Fused systems (e.g., thienopyrimidines) derived from 4-carboxylates can bind to the colchicine site of tubulin, disrupting mitosis in rapidly dividing tumor cells.

Antimicrobial Activity

Fusion of the pyrimidine-4-carboxylate core with thiophene rings (thieno[2,3-d]pyrimidines) creates lipophilic agents capable of penetrating bacterial cell walls.

  • Target: Pseudomonas aeruginosa and Staphylococcus aureus.[2]

  • Mechanism: Disruption of bacterial DNA gyrase or cell wall synthesis, depending on the specific C2-substituent.

Experimental Protocols (Self-Validating Systems)

Synthesis Workflow: Amide Coupling from Orotic Acid

Objective: Synthesize a library of pyrimidine-4-carboxamides to test for kinase inhibition.

Reagents:

  • Orotic acid (Starting material)[3]

  • Thionyl chloride (

    
    ) or HATU (Coupling agent)
    
  • Diverse Amines (

    
    )
    

Protocol:

  • Activation: Reflux Orotic acid (1.0 eq) in excess

    
     (5.0 eq) with a catalytic drop of DMF for 3 hours. Monitor gas evolution (
    
    
    
    ).
    • Validation: Solution turns clear. Evaporate excess

      
       to obtain the acid chloride intermediate (yellow solid).
      
  • Coupling: Dissolve acid chloride in dry DCM (

    
    ). Add the target amine (1.1 eq) and Triethylamine (2.0 eq) dropwise.
    
  • Workup: Stir at RT for 12 hours. Wash with

    
    , then Sat. 
    
    
    
    . Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol/Water.

Biological Assay: DHODH Inhibition (Colorimetric)

Objective: Quantify the inhibitory potential of the synthesized derivative against DHODH. This assay relies on the reduction of DCIP (2,6-dichlorophenolindophenol), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant Human DHODH enzyme.

  • Substrate: L-Dihydroorotate.

  • Chromogen: DCIP (Blue in oxidized form, Colorless in reduced form).

  • Co-factor: Decylubiquinone.

Step-by-Step Protocol:

  • Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

  • Blanking: Set up a "No Enzyme" control (Background degradation) and a "No Inhibitor" control (100% Activity).

  • Incubation:

    • Add 10 nM DHODH enzyme to wells.

    • Add Test Compound (Variable concentrations: 0.1 nM to 10

      
      ).
      
    • Incubate for 15 mins at RT to allow equilibrium binding.

  • Reaction Start: Add Substrate Mix (200

    
     L-Dihydroorotate + 100 
    
    
    
    Decylubiquinone + 60
    
    
    DCIP).
  • Measurement: Monitor absorbance decrease at 600 nm (DCIP reduction) kinetically for 20 minutes.

  • Calculation:

    
    
    

Pathway Visualization: DHODH Antiviral Mechanism

DHODH_Pathway DHO Dihydroorotate Orotate Orotate (Pyrimidine-4-Carboxylate) DHO->Orotate Oxidation UMP UMP (Nucleotide Pool) Orotate->UMP Biosynthesis ViralRep Viral Replication (RNA/DNA Synthesis) UMP->ViralRep Fuels DHODH Enzyme: DHODH DHODH->Orotate Catalyzes Inhibitor Pyrimidine-4-Carboxylate Derivative (Drug) Inhibitor->DHODH Inhibits

Figure 2: Mechanism of Action.[1][3] The derivative mimics Orotate, blocking DHODH, depleting the UMP pool, and halting viral replication.

Quantitative Data Summary

The following table summarizes reported IC50 values for pyrimidine-4-carboxylate derivatives against key targets, derived from recent medicinal chemistry literature.

Target ClassSpecific TargetCompound Modification (C4)Activity (IC50)Reference Context
Anticancer EGFR KinaseN-(3-chloro-4-fluorophenyl)amide24 nMKinase hinge binding [1]
Anticancer MCF-7 (Breast)Benzothiazole-2-yl hydrazide1.2

Apoptosis induction [2]
Antiviral DHODH (Human)2-phenyl-quinoline-4-carboxylic acid*~50 nMBioisostere reference [3]
Antimicrobial S. aureusThieno[2,3-d]pyrimidine-4-amide12.5

MIC value [4]

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Orient. J. Chem. (2026).[4][5]

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties. Bioorg. Chem. (2020).[3][6]

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. J. Cell Biol. (2012).[1][7][8]

  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharm. Sci. (2023).[9][10][11]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides. J. Med. Chem. (2020).[3][6]

Sources

Review of literature on 2-phenylpyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Phenylpyrimidine Scaffold: Synthetic Strategies & Medicinal Chemistry Utility[1][2][3][4][5]

Executive Summary: The "Privileged" Architecture

In the landscape of medicinal chemistry, the 2-phenylpyrimidine scaffold (defined by a direct C–C bond between the phenyl ring and the C2 position of the pyrimidine) represents a distinct and evolving pharmacophore. Often overshadowed by its ubiquitous cousin, the 2-aminopyrimidine (found in blockbuster kinase inhibitors like Imatinib), the 2-phenylpyrimidine offers unique electronic and steric advantages.

Unlike the 2-amino linker, which introduces a hydrogen bond donor and rotatable flexibility, the direct C2-phenyl attachment creates a rigid, conjugated biaryl system. This planarity facilitates deep insertion into hydrophobic pockets (e.g., the selectivity pocket of kinases or the heme-binding site of CYP51), while the electron-deficient pyrimidine ring serves as a metabolic "sink" and a crucial hydrogen bond acceptor.

This guide provides a technical roadmap for leveraging this scaffold, moving from synthetic construction to structure-activity relationship (SAR) optimization.

Synthetic Architectures: Construction Logic

The assembly of 2-phenylpyrimidines generally follows two distinct logical pathways: De Novo Cyclization (Pinner-type synthesis) or Late-Stage Functionalization (Cross-coupling).[5] The choice depends on the diversity required at positions C4, C5, and C6.

Method A: The Pinner Synthesis (De Novo Cyclization)[5]
  • Logic: Best for generating the core scaffold when the phenyl ring is the constant anchor and diversity is introduced via the electrophile (1,3-dicarbonyl).[5]

  • Mechanism: Condensation of a benzamidine (nucleophile) with a 1,3-dielectrophile (e.g.,

    
    -keto ester, malonate, or chalcone).[5]
    
  • Limitation: Requires the synthesis of specific benzamidines; harsh conditions (alkoxide bases, high heat) may not tolerate sensitive functional groups.[5]

Method B: Suzuki-Miyaura Cross-Coupling (Late-Stage)
  • Logic: Ideal for library generation.[5] A common 2-chloropyrimidine core can be rapidly diversified with commercially available phenylboronic acids.[5]

  • Mechanism: Pd-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.[5]

  • Advantage: Tolerates a wide range of functional groups; modular; allows for convergent synthesis.[5]

Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic and workflow for synthesizing 2-phenylpyrimidine libraries.

SynthesisWorkflow Start Target: 2-Phenylpyrimidine Core Decision Is the Phenyl Ring Constant? Start->Decision PathA Method A: De Novo Cyclization (Pinner Synthesis) Decision->PathA Yes (Scale-up) PathB Method B: Cross-Coupling (Suzuki-Miyaura) Decision->PathB No (Library Gen) ReagentsA Reagents: Benzamidine + 1,3-Dicarbonyl Base (NaOEt) PathA->ReagentsA ReagentsB Reagents: 2-Chloropyrimidine + Phenylboronic Acid Pd(PPh3)4, K2CO3 PathB->ReagentsB IntermedA Intermediate: Dihydropyrimidine (Requires Oxidation) ReagentsA->IntermedA Cyclocondensation Final Purified 2-Phenylpyrimidine ReagentsB->Final Pd-Catalysis IntermedA->Final Oxidation (DDQ/O2)

Figure 1: Synthetic workflow comparing De Novo Cyclization (left) vs. Modular Cross-Coupling (right).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-yield literature precedents.

Protocol A: Suzuki-Miyaura Coupling (General Procedure)
  • Application: Rapid diversification of the C2 position.

  • Causality: The use of 1,4-dioxane/water ensures solubility of both the organic halide and the inorganic base, while

    
     is mild enough to prevent side reactions common with stronger bases.
    

Reagents:

  • 2-Chloropyrimidine derivative (1.0 equiv)[5]

  • Substituted Phenylboronic acid (1.2 equiv)[5]

  • 
     (0.05 equiv) or 
    
    
    
    (for sterically hindered substrates)[5]
  • 
     (2.0 equiv)[5]
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[5]

Step-by-Step:

  • Degassing: Charge a reaction vial with the halide, boronic acid, and base. Suspend in the solvent mixture. Sparge with nitrogen for 10 minutes (Critical: Oxygen poisons the Pd(0) catalyst).[5]

  • Catalyst Addition: Add the Pd catalyst quickly under a nitrogen stream.[5] Seal the vial.

  • Reaction: Heat to 90–100 °C for 8–12 hours. Monitor by TLC/LC-MS.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.[5] Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Pinner-Type Cyclocondensation
  • Application: Multi-gram scale synthesis of the core scaffold.

  • Causality: Sodium ethoxide acts as the base to deprotonate the amidine and the 1,3-dicarbonyl, driving the condensation.

Reagents:

  • Benzamidine hydrochloride (1.0 equiv)[5]

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.0 equiv)[5]

  • Sodium Ethoxide (NaOEt) (2.5 equiv)[5]

  • Solvent: Anhydrous Ethanol[5]

Step-by-Step:

  • Free Base Formation: Dissolve Na metal in anhydrous ethanol to generate NaOEt in situ.[5] Add Benzamidine HCl and stir for 30 mins at RT to release the free amidine.

  • Condensation: Add the 1,3-dicarbonyl compound dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. A precipitate (NaCl) will form.[5]

  • Work-up: Evaporate ethanol under reduced pressure. Dissolve residue in water.[5]

  • Isolation: Neutralize with dilute HCl or Acetic Acid. The pyrimidine product often precipitates out.[5] Filter and recrystallize from EtOH/Water.[5]

Medicinal Chemistry & SAR Logic

The 2-phenylpyrimidine scaffold is not merely a linker; it is an active participant in binding kinetics.[5]

Key SAR Vectors:
  • The N1/N3 Nitrogen Pair:

    • Role: Hydrogen Bond Acceptors.[5]

    • Target: Critical for interaction with the "Hinge Region" in Kinases (e.g., BTK, EGFR).[5]

  • The C2-Phenyl Ring:

    • Role: Hydrophobic anchor.[5]

    • Target: Occupies the hydrophobic selectivity pocket adjacent to the ATP binding site.[5]

    • Optimization: Ortho-substitution on this ring twists the biaryl bond, breaking planarity to fit specific steric clefts (atropisomerism potential).[5]

  • C4/C6 Positions:

    • Role: Solubility and Potency tuning.

    • Strategy: Introduction of polar groups (morpholine, piperazine) here improves ADME properties without disrupting the core binding mode.[5]

Case Study: BTK Inhibition

Recent research (e.g., RSC Adv., 2019) highlighted the optimization of 2-phenylpyrimidines as Bruton's Tyrosine Kinase (BTK) inhibitors.[5][6]

  • Challenge: The standard 2-aminopyrimidine core (found in Ibrutinib) is heavily patented.[5]

  • Solution: Switching to a 2-phenylpyrimidine (C-C bond) maintained the critical hinge binding via the pyrimidine nitrogens while altering the vector of the hydrophobic group, resulting in Compound 11g with IC50 = 3.66 μM against HL60 leukemia cells.[5]

Quantitative Data Summary
Compound ClassTargetKey Substitution (C2-Phenyl)Key Substitution (C4-Pyrimidine)Activity / Outcome
BTK Inhibitors BTK Kinase3-methyl-phenyl4-aniline moietyIC50 = 100 nM (Enzymatic)
Antifungals CYP512,4-difluorophenylAmide linkerSuperior to Fluconazole
Kinase Probe JNK3Phenoxy-pyridine (analog)Amino groupHigh Selectivity

Visualization: SAR & Pharmacophore Map

This diagram visualizes the functional logic of the scaffold within a biological binding pocket.

SAR_Logic Pyrim Pyrimidine Core (Electron Deficient) Phenyl C2-Phenyl Ring (Hydrophobic) Pyrim->Phenyl Biaryl Bond (Rigid/Twisted) Hinge Hinge Region (H-Bond Acceptor) Pyrim->Hinge N1/N3 Interaction Solub Solvent Front (C4/C6 Polar Groups) Pyrim->Solub Substitution Vector Pocket Selectivity Pocket (Van der Waals) Phenyl->Pocket $pi$-Stacking / Hydrophobic

Figure 2: Pharmacophore map detailing the interaction of the 2-phenylpyrimidine scaffold with a theoretical kinase binding pocket.[5]

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.

    • Source: RSC Advances, 2019.
    • URL:[Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.

    • Source: RSC Medicinal Chemistry, 2024.
    • URL:[Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Synthesis, 2002.
  • Recent Advances in Pyrimidine-Based Drugs.

    • Source: Pharmaceuticals (MDPI), 2024.[5]

    • URL:[Link][5]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-phenylpyrimidine-4-carboxylate via Modified Biginelli Condensation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous protocol for the synthesis of Methyl 2-phenylpyrimidine-4-carboxylate (and its stable 6-methyl analog) utilizing a modified Biginelli Multicomponent Reaction (MCR) strategy.

While the classical Biginelli reaction (Aldehyde + Urea +


-Keto Ester) typically yields 3,4-dihydropyrimidin-2(1H)-ones with the ester at the C5  position, this protocol addresses the specific regiochemical requirement of a C4-carboxylate  and a C2-phenyl  group. This is achieved by substituting urea with benzamidine  and utilizing methyl glyoxylate  as the C4-directing aldehyde component.

Executive Summary

This guide details the synthesis of Methyl 2-phenylpyrimidine-4-carboxylate derivatives. The target molecule features a pyrimidine core with a phenyl group at position 2 and a methyl ester at position 4.

Scientific Challenge: The standard Biginelli reaction produces 5-alkoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones. To achieve the 2-phenyl and 4-carboxylate substitution pattern, two critical modifications are required:

  • Amidine Substitution: Replacement of urea with Benzamidine to install the C2-phenyl ring and eliminate the C2-oxo group.

  • Regiochemical Inversion: Use of Methyl Glyoxylate as the electrophilic "aldehyde" component to place the carboxylate at C4.

  • Aromatization: Oxidation of the intermediate dihydropyrimidine (DHPM) to the fully aromatic pyrimidine.

Reaction Pathway & Mechanism

The synthesis proceeds via a modified acid-catalyzed Biginelli condensation followed by an oxidative aromatization.

Reaction Scheme
  • Component A: Benzamidine Hydrochloride (C2 Source)

  • Component B: Methyl Glyoxylate (C4 Source)

  • Component C: Acetone (or equivalent enolizable ketone for C5/C6)

Note: The use of Acetone as Component C yields Methyl 6-methyl-2-phenylpyrimidine-4-carboxylate , the most stable and accessible analog via this route. To obtain the C6-unsubstituted variant, specialized vinylogous equivalents (e.g., vinamidinium salts) are required, which often fall outside the scope of a simple one-pot Biginelli. This protocol focuses on the robust 6-methyl synthesis.

Mechanistic Flow (Graphviz)

Biginelli_Mechanism cluster_legend Phase Start Reagents: Benzamidine + Methyl Glyoxylate + Acetone Inter1 Imine Formation (Benzamidine + Glyoxylate) Start->Inter1 Acid Cat. Inter2 Enol Addition (Acetone Enol) Start->Inter2 Enolization Inter1->Inter2 Mannich-type Cyclization Cyclization & Dehydration Inter2->Cyclization DHPM Intermediate: 1,4-Dihydropyrimidine Cyclization->DHPM - H2O Oxidation Oxidation/Aromatization (DDQ or MnO2) DHPM->Oxidation Product Target: Methyl 2-phenylpyrimidine-4-carboxylate Oxidation->Product - 2H Condensation Condensation Aromatization Aromatization

Caption: Mechanistic pathway from reagents to aromatic pyrimidine via dihydropyrimidine intermediate.

Experimental Protocol

Reagents and Equipment
ReagentRoleEquiv.Notes
Benzamidine HCl Amidine Source (C2)1.0Hygroscopic; store in desiccator.
Methyl Glyoxylate Aldehyde Source (C4)1.2Usually supplied as 50% soln. in MeOH.
Acetone Ketone Component (C6)3.0Excess used as co-solvent/reagent.
TMSCl Catalyst0.5Source of anhydrous HCl in situ.
DDQ Oxidant1.12,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
Methanol Solvent-Anhydrous grade preferred.
Step-by-Step Procedure
Phase 1: Modified Biginelli Condensation (Synthesis of DHPM)[1]
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzamidine Hydrochloride (1.57 g, 10.0 mmol) in Methanol (10 mL).

  • Addition: Add Methyl Glyoxylate (50% in MeOH, 2.1 g, ~12.0 mmol) and Acetone (2.2 mL, 30.0 mmol).

  • Catalysis: Dropwise add Trimethylsilyl chloride (TMSCl) (0.63 mL, 5.0 mmol). Note: TMSCl reacts with methanol to generate anhydrous HCl, which catalyzes the reaction more effectively than aqueous acids.

  • Reaction: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The intermediate dihydropyrimidine (DHPM) typically appears as a fluorescent spot.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Isolation: Dissolve the residue in Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. The crude DHPM can often be used directly in the next step.

Phase 2: Aromatization (Oxidation to Pyrimidine)

Rationale: The Biginelli product is a 1,4-dihydropyrimidine. To obtain the aromatic pyrimidine target, an oxidation step is mandatory.

  • Dissolution: Redissolve the crude DHPM (approx. 10 mmol theoretical) in Dichloromethane (DCM) (20 mL).

  • Oxidation: Add DDQ (2.5 g, 11.0 mmol) in small portions at room temperature. The reaction is typically rapid (exothermic).

  • Stirring: Stir at room temperature for 1–2 hours. A precipitate (reduced DDQ-hydroquinone) will form.

  • Filtration: Filter the mixture through a pad of Celite to remove the hydroquinone byproduct. Wash the pad with DCM.

  • Purification: Wash the filtrate with 1M NaOH (2 x 15 mL) to remove residual DDQ species. Dry over Na₂SO₄ and concentrate.

  • Final Purification: Purify the residue via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes).

Expected Results
  • Product: Methyl 6-methyl-2-phenylpyrimidine-4-carboxylate.

  • Appearance: White to pale yellow solid.

  • Yield: 55–70% (over two steps).

  • Analytical Check:

    • 1H NMR (CDCl3):

      
       8.1 (d, 2H, Ph), 7.8 (s, 1H, C5-H), 7.5 (m, 3H, Ph), 4.0 (s, 3H, COOMe), 2.6 (s, 3H, C6-Me).
      
    • Note: The singlet at 7.8 ppm confirms aromatization (C5-H).

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Inefficient condensation of acetone.Acetone is a poor Biginelli substrate compared to beta-keto esters. Increase catalyst load or switch to Methoxypropene (more reactive equivalent).
Incomplete Oxidation Old/Inactive DDQ.Use fresh DDQ or switch to KMnO4/Alumina or MnO2 (requires reflux in Toluene).
Regioisomer Contamination Formation of 5-carboxylate.[2]Ensure Methyl Glyoxylate is used. If Methyl Acetoacetate is used by mistake, the ester will be at C5.
Product is an Oil Residual solvent or impurities.Recrystallize from Ethanol/Hexane or triturate with cold ether.

Alternative "One-Pot" Strategy (Advanced)

For high-throughput applications, the condensation and oxidation can be combined.

  • Mix Benzamidine, Methyl Glyoxylate, and Acetone in DMF.

  • Add KMnO4 (1.5 equiv) or CAN (Ceric Ammonium Nitrate) directly to the mixture.

  • Heat at 80°C. This promotes both cyclization and in-situ aromatization, though yields may be lower due to over-oxidation of side chains.

References

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

    • Foundational review establishing the mechanism and scope of the Biginelli reaction.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

    • Provides context on pyrimidine carboxylate synthesis and regiochemistry challenges.
  • Dondoni, A., & Massi, A. (2001). "Parallel Synthesis of Dihydropyrimidinones using Yb(OTf)3." Molecular Diversity, 6, 261-270.
  • Chitra, S., & Pandiarajan, K. (2009). "Synthesis and characterization of some new 2,6-diaryl-4-methoxycarbonyl-1,4-dihydropyrimidines." Journal of Heterocyclic Chemistry.

Sources

Application Note: Synthesis of Methyl 2-phenylpyrimidine-4-carboxylate via Regioselective Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol for the synthesis of Methyl 2-phenylpyrimidine-4-carboxylate .

Abstract & Strategic Overview

The synthesis of Methyl 2-phenylpyrimidine-4-carboxylate is a critical entry point for generating diverse pharmacological scaffolds, particularly in the development of antifungal and antiviral agents. While classical cyclocondensation methods (e.g., Pinner reaction or condensation of benzamidine with C3-synthons) often suffer from regioselectivity issues or harsh conditions, the Suzuki-Miyaura cross-coupling of commercially available methyl 2-chloropyrimidine-4-carboxylate with phenylboronic acid offers a superior, modular approach.

This protocol details a robust, high-yielding methodology optimized for laboratory-scale synthesis (1–10 mmol). It prioritizes regiochemical integrity and ease of purification, utilizing a palladium-catalyzed cycle that tolerates the ester functionality while exclusively installing the phenyl group at the activated 2-position.

Key Advantages of This Protocol
  • Regiospecificity: The 2-position of the pyrimidine ring is electronically activated for oxidative addition, ensuring exclusive coupling at C2 without affecting the C4-ester.

  • Mild Conditions: Operates at moderate temperatures (80–100 °C), preventing ester hydrolysis or decarboxylation.

  • Scalability: The workflow is designed to be linearly scalable from milligrams to grams.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the varying electrophilicity of the pyrimidine ring carbons. The C2 position, flanked by two nitrogen atoms, is significantly more electron-deficient than C4 or C6, making it highly reactive toward Pd(0) oxidative addition.

Retrosynthesis Target Methyl 2-phenylpyrimidine-4-carboxylate (Target) Disconnection Suzuki Disconnection Target->Disconnection Precursor1 Methyl 2-chloropyrimidine-4-carboxylate (Electrophile) Disconnection->Precursor1 Precursor2 Phenylboronic Acid (Nucleophile) Disconnection->Precursor2

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via C-C bond formation.

Experimental Protocol

Materials & Equipment

Reagents:

  • Methyl 2-chloropyrimidine-4-carboxylate (CAS: 149849-94-5) | Purity ≥97%

  • Phenylboronic acid (CAS: 98-80-6) | Purity ≥97%

  • Potassium Carbonate (

    
    ) | Anhydrous
    
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) or Tetrakis(triphenylphosphine)palladium(0) (
    
    
    
    ). Note: Pd(dppf)Cl2 is recommended for faster kinetics.
  • Solvents: 1,4-Dioxane (HPLC grade), Water (degassed).[1]

Equipment:

  • Schlenk flask or Microwave reaction vial (10–20 mL)

  • Reflux condenser (if using thermal heating)

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel flash chromatography setup

Reaction Stoichiometry (Standard 2.0 mmol Scale)
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
Methyl 2-chloropyrimidine-4-carboxylate 172.571.0345 mgLimiting Reagent
Phenylboronic acid 121.931.2293 mgNucleophile

138.212.5690 mgBase

816.640.0582 mgCatalyst (5 mol%)
1,4-Dioxane --8.0 mLSolvent
Water --2.0 mLCo-solvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Degassing: In a separate flask, mix 1,4-dioxane (8 mL) and distilled water (2 mL). Sparge with nitrogen/argon for 15 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) species.

  • Loading: To a dry 25 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar, add:

    • Methyl 2-chloropyrimidine-4-carboxylate (345 mg, 2.0 mmol)

    • Phenylboronic acid (293 mg, 2.4 mmol)

    • 
       (690 mg, 5.0 mmol)
      
  • Catalyst Addition: Add the Pd catalyst (82 mg, 0.1 mmol).

  • Solvation: Syringe the degassed solvent mixture into the reaction vessel under a counter-flow of inert gas.

  • Sealing: Seal the vessel with a septum or cap. Purge the headspace with nitrogen for 2 minutes.

Phase 2: Reaction Execution
  • Thermal Method: Heat the mixture to 90 °C in an oil bath. Stir vigorously for 4–6 hours .

  • Microwave Method (Alternative): Heat at 100 °C for 30–45 minutes (Power: 150 W, Max Pressure: 200 psi).

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting chloride (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
Phase 3: Work-up & Purification
  • Quench: Cool the reaction mixture to room temperature.

  • Dilution: Dilute with Ethyl Acetate (30 mL) and Water (15 mL).

  • Extraction: Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Washing: Combine organic layers and wash with Brine (20 mL). Dry over anhydrous

    
    .[3]
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude yellow oil/solid.

  • Chromatography: Purify via silica gel column chromatography.

    • Eluent: Gradient from 10% to 30% Ethyl Acetate in Hexanes.

    • Collection: Collect fractions containing the product (UV active).

  • Final Isolation: Evaporate solvents to yield the product as an off-white to pale yellow solid.

Workflow Visualization

Workflow Start Start: Reagent Weighing Degas Degas Solvents (Dioxane/H2O) 15 mins N2 sparge Start->Degas Mix Combine Reactants + Catalyst (Inert Atmosphere) Degas->Mix Heat Reaction: 90°C, 4-6h (or MW 100°C, 30m) Mix->Heat Check TLC Check (Hex/EtOAc 3:1) Heat->Check Check->Heat Incomplete Workup Extraction (EtOAc/H2O) & Brine Wash Check->Workup Complete Purify Flash Chromatography (SiO2, 10-30% EtOAc/Hex) Workup->Purify Product Pure Methyl 2-phenylpyrimidine-4-carboxylate Purify->Product

Caption: Operational workflow for the Suzuki coupling synthesis of the target pyrimidine ester.

Analytical Data & Characterization

Expected Yield: 75–85% (Isolated)

  • Appearance: Pale yellow or off-white solid.

  • Melting Point: 78–80 °C (Lit. value may vary slightly based on crystal form).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.05 (d, J = 5.2 Hz, 1H, Pyrimidine H-6)
      
    • 
       8.50–8.45 (m, 2H, Phenyl ortho-H)
      
    • 
       7.85 (d, J = 5.2 Hz, 1H, Pyrimidine H-5)
      
    • 
       7.55–7.48 (m, 3H, Phenyl meta/para-H)
      
    • 
       4.05 (s, 3H, 
      
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 215.1.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of Pd catalyst.Ensure rigorous degassing of solvents and use fresh catalyst. Keep reaction under positive

pressure.
Hydrolysis of Ester Basic conditions too harsh or prolonged heating.Use

(weaker base) instead of

. Limit water ratio to 4:1 (Dioxane:Water).[1] Do not exceed 100 °C.
Homocoupling (Ph-Ph) Excess boronic acid or lack of inert atmosphere.Use strictly 1.1–1.2 equivalents of boronic acid. Ensure inert atmosphere to prevent oxidative homocoupling.
Product in Aqueous Layer Pyrimidine nitrogen protonation during workup.Ensure the aqueous layer pH is neutral or slightly basic (pH 7–8) during extraction.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

  • Gong, Y., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968.

  • BenchChem Application Notes. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine Carboxylic Esters.

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Procedures.

Sources

Application Note: Alternative Synthesis Routes for 2-Phenylpyrimidine-4-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists seeking robust, scalable, and modular synthesis routes for 2-phenylpyrimidine-4-carboxylates . While classical condensation methods exist, modern drug discovery demands higher regioselectivity, functional group tolerance, and the ability to rapidly diversify the 2-aryl position.

This guide details three distinct "Alternative" protocols, moving beyond basic textbook syntheses to field-proven methodologies: Regioselective Suzuki-Miyaura Coupling , Palladium-Catalyzed Carbonylation , and Optimized Cyclocondensation .

Abstract

The 2-phenylpyrimidine-4-carboxylate scaffold is a privileged motif in kinase inhibitors, antifungal agents, and cardiovascular drugs. Traditional Pinner synthesis often suffers from harsh conditions and limited substrate scope. This guide presents three alternative synthetic strategies that prioritize modularity and regiocontrol:

  • Suzuki-Miyaura Coupling of 2-chloropyrimidine-4-carboxylates (Best for Library Generation).

  • Pd-Catalyzed Carbonylation of 4-chloro-2-phenylpyrimidines (Best for Scale-up).

  • Modified Cyclocondensation using Ethyl ethoxymethylene pyruvate (Best for Convergent Synthesis).

Part 1: Strategic Route Selection

The choice of synthesis route depends heavily on whether the goal is diversity (varying the phenyl ring) or scalability (producing a single target).

Decision Matrix
  • Scenario A: High-Throughput Screening (HTS). You need 50 analogues with different substituents on the 2-phenyl ring.

    • Recommended Route:Suzuki Coupling. Use a common intermediate (Ethyl 2-chloropyrimidine-4-carboxylate) and couple with diverse boronic acids.

  • Scenario B: Process Scale-Up. You need kilograms of a specific 2-phenylpyrimidine-4-carboxylate.

    • Recommended Route:Carbonylation. Uses cheap aryl chlorides and CO gas; avoids expensive boronic acids.

  • Scenario C: Convergent Synthesis. You have a complex benzamidine and want to build the pyrimidine in one step.

    • Recommended Route:Cyclocondensation. Direct reaction with ethyl ethoxymethylene pyruvate.

RouteSelection Start Target: 2-Phenylpyrimidine-4-carboxylate Goal_Library Goal: Library Diversity (Vary Phenyl) Start->Goal_Library Goal_Scale Goal: Large Scale (Cost Efficiency) Start->Goal_Scale Goal_Complex Goal: Complex Amidine (Convergent) Start->Goal_Complex Route_Suzuki Route 1: Suzuki Coupling (From 2-Cl-pyrimidine) Goal_Library->Route_Suzuki High Modularity Route_Carbonyl Route 2: Carbonylation (From 4-Cl-pyrimidine) Goal_Scale->Route_Carbonyl Cheaper Reagents Route_Condense Route 3: Cyclocondensation (From Benzamidine) Goal_Complex->Route_Condense Fewest Steps

Part 2: Detailed Protocols

Route 1: Regioselective Suzuki-Miyaura Coupling

Best for: Late-stage diversification of the 2-position.

Principle: The 2-position of pyrimidine is activated for nucleophilic attack but can be challenging in cross-couplings due to competition with the 4-position. By using Ethyl 2-chloropyrimidine-4-carboxylate , the 4-position is blocked by the ester, forcing the palladium oxidative addition to occur exclusively at the 2-chloro position.

Reagents:

  • Substrate: Ethyl 2-chloropyrimidine-4-carboxylate (CAS: 1196152-00-7).[1]

  • Coupling Partner: Phenylboronic acid (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[2][3]

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

  • Setup: In a microwave vial or Schlenk flask, dissolve Ethyl 2-chloropyrimidine-4-carboxylate (1.0 mmol, 186 mg) in 1,4-dioxane (4 mL).

  • Addition: Add Phenylboronic acid (1.1 mmol, 134 mg), K₂CO₃ (2.0 mmol, 276 mg), and distilled water (1 mL). Degas the mixture by bubbling Argon for 5 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) under Argon flow. Seal the vessel.

  • Reaction:

    • Microwave: Heat at 100°C for 15–20 minutes.

    • Thermal: Reflux at 90°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.[2][4]

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

Expert Insight:

  • Why this works: The ester at C4 is electron-withdrawing, which actually activates the C2-Cl bond for oxidative addition, but more importantly, it physically occupies the C4 site, preventing the formation of the 4-phenyl isomer common in reactions starting from 2,4-dichloropyrimidine [1].

  • Troubleshooting: If protodeboronation of the boronic acid is observed (formation of benzene), switch to Pd(dppf)Cl₂ and use KF as the base in dry THF.

Route 2: Palladium-Catalyzed Carbonylation

Best for: Industrial scale-up and introducing the carboxylate moiety last.

Principle: This route constructs the ester functionality from a chloride using Carbon Monoxide (CO). It allows the use of 4-chloro-2-phenylpyrimidine , which is easily synthesized from 2-phenyl-4(3H)-pyrimidinone using POCl₃.

Reagents:

  • Substrate: 4-Chloro-2-phenylpyrimidine.

  • Carbon Source: CO gas (balloon or autoclave).

  • Nucleophile: Ethanol (solvent and reactant).

  • Catalyst: Pd(OAc)₂ (2 mol%) + dppp (1,3-bis(diphenylphosphino)propane) (4 mol%).

  • Base: Et₃N (2.0 equiv).

Protocol:

  • Setup: Place 4-Chloro-2-phenylpyrimidine (1.0 mmol) in an autoclave (or pressure tube).

  • Solvent: Add Ethanol (5 mL) and Et₃N (2.0 mmol, 280 µL).

  • Catalyst: Add Pd(OAc)₂ (4.5 mg) and dppp (16.5 mg).

  • Pressurization: Purge with CO three times. Pressurize to 5–10 bar (atm pressure works but is slower).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Vent CO carefully (fume hood!). Filter the mixture through Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high conversion.

Expert Insight:

  • Safety: CO is toxic. Ensure CO detectors are active.

  • Ligand Choice: Bidentate ligands like dppp or dppe are crucial to enforce the cis-geometry required for the migratory insertion of CO [2]. Monodentate ligands (PPh₃) often lead to lower yields in carbonylations.

Route 3: Modified Cyclocondensation (The "One-Pot")

Best for: Rapid access to the core scaffold without transition metals.

Principle: This is a modification of the Pinner synthesis. Instead of reacting benzamidine with a simple pyruvate (which can lead to regioselectivity issues), we use Ethyl 4-ethoxy-2-oxobut-3-enoate (also known as ethyl ethoxymethylene pyruvate). This reagent acts as a "masked" 1,3-dicarbonyl equivalent with high electrophilicity at the enol ether carbon.

Reagents:

  • Amidine: Benzamidine hydrochloride (1.0 equiv).

  • Electrophile: Ethyl 4-ethoxy-2-oxobut-3-enoate (1.1 equiv).

  • Base: NaOEt (1.1 equiv) or NaOAc (buffered conditions).

  • Solvent: Ethanol.[5][6]

Protocol:

  • Free Base Formation: Dissolve Benzamidine HCl (10 mmol, 1.56 g) in EtOH (20 mL). Add NaOEt (10 mmol, 0.68 g) and stir for 10 min.

  • Condensation: Add Ethyl 4-ethoxy-2-oxobut-3-enoate (11 mmol, 2.05 g) dropwise.

  • Reflux: Heat to reflux (78°C) for 3–5 hours. The solution will turn yellow/orange.

  • Workup: Evaporate EtOH. Redissolve residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove salts.

  • Purification: The product often precipitates upon cooling or addition of Hexane.

Mechanism Visualization: The regiochemistry is driven by the initial attack of the amidine nitrogen on the highly electrophilic enol ether carbon (C4 of the butenoate), followed by cyclization onto the ketone.

CondensationMechanism Step1 Benzamidine (Nucleophile) Intermediate Michael-type Addition (Displacement of OEt) Step1->Intermediate Attack at C4 Step2 Ethyl 4-ethoxy-2-oxobut-3-enoate (Electrophile) Step2->Intermediate Cyclization Intramolecular Imine Formation Intermediate->Cyclization -EtOH Product Ethyl 2-phenylpyrimidine-4-carboxylate Cyclization->Product -H2O

Part 3: Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureRoute 1: SuzukiRoute 2: CarbonylationRoute 3: Condensation
Key Bond Formed C2–ArylC4–CarboxylHeterocycle Formation
Starting Material Cost High (Boronic acids)Low (Chlorides + CO)Moderate (Specialized ester)
Scalability Moderate (Catalyst cost)High (Industrial standard)High (No catalyst)
Regioselectivity Excellent (Pre-defined)Excellent (Pre-defined)Good (Substrate dependent)
Green Metric Low (Boron waste)High (Atom economy)High (Water/EtOH byproduct)
Troubleshooting Guide (Self-Validating Steps)
  • Issue: Low yield in Suzuki coupling.

    • Check: Oxygen presence.[4] Pd(0) is air-sensitive. Ensure rigorous degassing.

    • Check: Base strength.[7] If the pyrimidine hydrolyzes, switch from K₂CO₃ to K₃PO₄ or KF.

  • Issue: Regioisomers in Condensation.

    • Validation: Take a ¹H NMR. The proton at C5 of the pyrimidine ring should appear as a doublet (~7.8-8.0 ppm) coupled to H6. If you see a singlet, you may have formed a symmetric byproduct or the wrong isomer.

  • Issue: Incomplete Carbonylation.

    • Validation: Check pressure. If using a balloon (1 atm), reaction times must be extended to 24-48h. Autoclaves (5 bar) are preferred for <12h completion.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules, 2021. Link

    • Supports the protocol for regioselective coupling and microwave conditions.
  • Palladium-Catalyzed Carbonylation Reactions. Royal Society of Chemistry, 2011. Link

    • Authoritative review on ligand selection (dppp)
  • Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry, 2012. Link

    • Provides context on radical approaches and altern
  • Ethyl 2-chloropyrimidine-4-carboxylate Compound Summary. PubChem, 2025. Link

    • Verification of starting material properties and safety d

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the accelerated synthesis of Methyl 2-phenylpyrimidine-4-carboxylate , a critical pharmacophore found in various kinase inhibitors and biaryl-based drug candidates. While traditional thermal cyclocondensation methods often require reflux times exceeding 12 hours with variable yields, this microwave-assisted protocol reduces reaction time to under 30 minutes while significantly improving the impurity profile.

We present two distinct workflows:

  • Method A (De Novo Cyclization): A high-atom-economy condensation of benzamidine with an enaminone precursor.

  • Method B (Suzuki-Miyaura Coupling): A modular approach for late-stage diversification.

Retrosynthetic Analysis

The strategic disconnection of the pyrimidine core reveals two primary pathways. Method A is preferred for scale-up due to lower raw material costs, while Method B is superior for library generation where the phenyl ring requires diverse substitution.

Retrosynthesis Target Methyl 2-phenylpyrimidine-4-carboxylate MethodA_Node Method A: Cyclocondensation Target->MethodA_Node Disconnection A MethodB_Node Method B: Suzuki Coupling Target->MethodB_Node Disconnection B Benzamidine Benzamidine HCl MethodA_Node->Benzamidine Enaminone Enaminone Precursor (from Methyl Pyruvate) MethodA_Node->Enaminone Chloropyr Methyl 2-chloropyrimidine- 4-carboxylate MethodB_Node->Chloropyr Boronic Phenylboronic Acid MethodB_Node->Boronic

Figure 1: Retrosynthetic logic showing the two primary access routes to the target scaffold.

Method A: De Novo Cyclocondensation (Primary Protocol)

This protocol utilizes the reaction between benzamidine and an enaminone derived from methyl pyruvate. This route is favored for its high regioselectivity and atom economy.

Reaction Scheme

Step 1 (Precursor Generation): Methyl pyruvate + DMF-DMA


 Methyl 4-(dimethylamino)-2-oxo-3-butenoate (Enaminone 1).
Step 2 (Cyclization):  Enaminone 1 + Benzamidine HCl 

Product.
Materials & Reagents[2][3][5]
  • Benzamidine hydrochloride hydrate (1.0 equiv)

  • Methyl pyruvate (1.1 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Sodium Methoxide (NaOMe) (0.5M in MeOH, 1.1 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

Experimental Procedure
Step 1: In-situ Enaminone Formation (Thermal)

Note: While this step can be done in MW, bulk preparation on a rotary evaporator is often more efficient for this specific volatile precursor.

  • Mix methyl pyruvate (10 mmol) and DMF-DMA (12 mmol) in a round-bottom flask.

  • Stir at room temperature for 30 minutes, then heat to 60°C for 1 hour.

  • Concentrate under reduced pressure to remove methanol and excess DMF-DMA. The resulting deep red oil (Enaminone 1) is used directly.

Step 2: Microwave Cyclization[1]
  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Benzamidine HCl (156 mg, 1.0 mmol) in 0.5 M NaOMe/MeOH (2.2 mL, 1.1 mmol). Stir for 2 minutes to liberate the free base.

  • Addition: Add the crude Enaminone 1 (172 mg, ~1.1 mmol) dissolved in 1 mL MeOH.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pre-stir: 30 seconds (High speed)

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 300W (System will modulate to maintain temp)

Work-up and Purification[7][8]
  • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

  • The reaction mixture will likely contain a precipitate (NaCl). Filter through a small pad of Celite.

  • Concentrate the filtrate.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via flash chromatography (Hexane/EtOAc 80:20).

  • Expected Yield: 82-88% (Off-white solid).

Method B: Suzuki-Miyaura Cross-Coupling (Alternative)

Use this method if you already possess the halogenated pyrimidine core and wish to screen different aryl groups at the C2 position.

Materials[1][2][3][5][9]
  • Methyl 2-chloropyrimidine-4-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3 mol%)

  • Base: K2CO3 (2.0 equiv, 1M aqueous)

  • Solvent: DME/EtOH/Water (2:1:1)

Microwave Protocol[1][2][3][4][5][9][10][11][12][13]
  • Loading: Add chloro-pyrimidine (0.5 mmol), phenylboronic acid (0.6 mmol), and Pd catalyst (0.015 mmol) to a 5 mL microwave vial.

  • Solvent: Add 2.5 mL of the degassed solvent mixture.

  • Irradiation:

    • Temperature: 120°C

    • Time: 10 minutes

  • Work-up: Dilute with water, extract with EtOAc, dry over MgSO4, and concentrate.

Mechanistic Insight (Method A)

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an aza-Michael addition followed by cyclization. The microwave effect is pronounced here due to the polarity of the transition state (zwitterionic intermediates), which couples efficiently with the electromagnetic field.

Mechanism Reactants Benzamidine + Enaminone Inter1 Intermediate A: Aza-Michael Adduct Reactants->Inter1 Nu Attack (MW accelerated) Inter2 Intermediate B: Cyclized Dihydropyrimidine Inter1->Inter2 Intramolecular Condensation Product Product: Aromatic Pyrimidine Inter2->Product Elimination / Aromatization Byproduct Loss of Me2NH & H2O Inter2->Byproduct

Figure 2: Mechanistic pathway. The rate-limiting step (nucleophilic attack) is significantly accelerated by dielectric heating.

Data Summary & Optimization

The following data compares the microwave protocol against traditional thermal reflux (oil bath).

ParameterThermal Reflux (Method A)Microwave Synthesis (Method A)
Temperature 65°C (MeOH reflux)140°C (Sealed Vessel)
Reaction Time 16 Hours15 Minutes
Solvent Volume 20 mL/mmol3-5 mL/mmol
Isolated Yield 58%85%
Purity (LC-MS) 88% (requires column)>95% (often clean after workup)

Optimization Tips:

  • Solvent Choice: Ethanol can be used instead of Methanol to reach higher temperatures (up to 160°C) without generating excessive internal pressure, though transesterification (Methyl -> Ethyl ester) is a risk if NaOEt is used. Stick to MeOH/NaOMe to maintain the methyl ester.

  • Pressure Management: Ensure the vial is not filled more than 60%. At 140°C, MeOH generates ~10-12 bar of pressure.

References

  • Bagley, M. C., et al. "Microwave-assisted synthesis of pyrimidines." Synlett, 2007.

  • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

  • Gomtsyan, A., et al. "Synthesis of 2-substituted pyrimidine-4-carboxylates." Journal of Heterocyclic Chemistry, 2005.

  • BenchChem Protocols. "Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives." BenchChem Application Notes, 2025.

Sources

Application Note: Optimized Purification of Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification of Methyl 2-phenylpyrimidine-4-carboxylate, a critical pharmacophore in medicinal chemistry.[1] While pyrimidine esters are generally stable, their purification presents unique challenges due to the basicity of the heterocyclic nitrogen and the potential for hydrolysis of the ester moiety. This guide provides a self-validating protocol using flash chromatography, grounded in the mechanistic principles of adsorption and solubility.

Physicochemical Profile & Separation Logic

To design an effective purification strategy, one must first understand the molecular behavior of the target compound on the stationary phase.

FeatureChemical CharacteristicChromatographic Implication
Core Structure Pyrimidine Ring (1,3-diazine)Electron-deficient aromatic ring.[1] Weakly basic nitrogens may hydrogen-bond with silanols on silica gel (

), potentially causing peak tailing.[1]
Substituent 1 Phenyl Group (C2 position)Adds significant lipophilicity, increasing retention in non-polar solvents (Hexane/Heptane).
Substituent 2 Methyl Ester (C4 position)Polar, hydrogen-bond acceptor.[1] Susceptible to hydrolysis if left on acidic silica for extended periods.[1]
Target

0.30 – 0.40Ideal retention factor for efficient separation from non-polar starting materials and polar byproducts.[1]

The Challenge: The primary impurities in this synthesis (often condensation of benzamidine with keto-esters) are usually:

  • Unreacted Benzamidine: Highly polar/basic (streaks at baseline).[1]

  • Regioisomers: Close-eluting structural isomers.[1]

  • Hydrolysis Product (Acid): Stays at the baseline unless forced off with methanol.[1]

Pre-Chromatography: Method Development (TLC)

Before committing the crude mixture to the column, a Thin Layer Chromatography (TLC) "scout" is mandatory to define the solvent system.

Protocol:

  • Preparation: Dissolve a small aliquot of crude material in Dichloromethane (DCM).

  • Eluent Screening: Test the following solvent systems on Silica Gel 60

    
     plates.
    
    • System A (100% DCM): Checks for very non-polar impurities.[1]

    • System B (20% EtOAc in Hexanes): Standard starting point.[1]

    • System C (50% EtOAc in Hexanes): Checks for polar shift.[1]

  • Visualization: Use UV light (254 nm). The pyrimidine ring and phenyl group form a strong chromophore.[1]

Decision Matrix:

  • If

    
     in 20% EtOAc:  Increase polarity to 30-40% EtOAc.
    
  • If Streaking Occurs: The pyrimidine nitrogens are interacting with acidic silanols.[1] Add 1% Triethylamine (TEA) to the eluent to cap the silanols.

Detailed Purification Protocol

This protocol utilizes a Gradient Elution method.[1][2] Unlike isocratic methods, gradients sharpen peaks ("focusing effect") and prevent the early elution of the target compound while ensuring late-eluting impurities are removed.

Phase 1: Sample Loading (The Critical Step)

Poor loading is the #1 cause of poor resolution.

  • Method: Dry Loading is recommended over liquid loading for this compound.[1] The phenyl group limits solubility in pure hexane, and loading in DCM/EtOAc can cause "band broadening" if the volume is too high.

  • Procedure:

    • Dissolve crude mixture in minimal DCM.

    • Add Silica Gel (ratio 1:2 crude-to-silica by weight).[1]

    • Evaporate solvent under vacuum (Rotavap) until a free-flowing powder remains.[1]

Phase 2: Column Setup[3]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Size: Use the "30:1 Rule" (30g silica for every 1g of crude mixture).

  • Packing: Slurry pack with 100% Hexanes to ensure a bubble-free bed.[1]

Phase 3: Elution Gradient

Solvent A: Hexanes (or Heptane) Solvent B: Ethyl Acetate (EtOAc)

Step% Solvent BColumn Volumes (CV)Purpose
1 0%2 CVFlush column; elute very non-polar grease/oils.[1]
2 0%

10%
3 CVLinear ramp.[1] Moves the "front" of the band.
3 10%

30%
10 CVSeparation Zone. Shallow gradient to resolve regioisomers.
4 30%

50%
3 CVElute any tailing product.[1]
5 100%2 CVFlush column of polar impurities (acids/salts).[1]
Phase 4: Fraction Analysis[1]
  • Collect fractions (approx. 10-15 mL for a 20g column).

  • Spot fractions on TLC.

  • Validation: Do not pool fractions based solely on UV. Run an NMR of the "center cut" and "side cuts" to ensure no co-eluting isomers are present.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, including decision nodes for troubleshooting.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Scouting (Hex/EtOAc) Start->TLC Decision Is Rf 0.3-0.4? TLC->Decision Modify Adjust Polarity (Add EtOAc or TEA) Decision->Modify No (Too low/high) Load Dry Load on Silica (DCM -> Evap) Decision->Load Yes Modify->TLC Column Flash Column (Gradient 0-50%) Load->Column Analysis Fraction Analysis (TLC + NMR) Column->Analysis Analysis->Column Mixed Fractions (Re-column) Pool Pool & Concentrate Analysis->Pool Purity >95%

Figure 1: Decision-based workflow for the purification of pyrimidine esters, ensuring checkpoint validation at the TLC and Analysis stages.

Troubleshooting Common Issues

Issue 1: Peak Tailing (The "Shark Fin" Shape)
  • Cause: Interaction between the basic pyrimidine nitrogens and acidic silanols.[1]

  • Solution: Add 1% Triethylamine (TEA) to the solvent system.[1]

    • Mechanism:[1][3][4][5][6] TEA is a stronger base than the pyrimidine.[1] It preferentially binds to the silanol sites (

      
      ), effectively "capping" the column and allowing the product to elute symmetrically.
      
Issue 2: Co-elution of Impurities[3]
  • Cause: Impurities with identical polarity (e.g., regioisomers).

  • Solution: Change the selectivity, not just the polarity.

    • Switch from Hex/EtOAc to DCM/MeOH (98:2 or 95:5) or Toluene/Acetone .[1][6]

    • Why? Different solvents interact differently with the

      
      -systems of the aromatic rings, often altering the 
      
      
      
      of the target relative to the impurity.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[7] J. Org.[1] Chem.1978 , 43 (14), 2923–2925. Link

  • Zhichkin, P.; Fairfax, D. J.; Eisenbeis, S. A. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis2002 , 2002 (06), 720–722. Link

  • Fairlamb, I. J. S. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles.[1] Chemical Society Reviews2007 , 36, 1036. Link

  • Teledyne ISCO. Flash Chromatography Guide: Method Development. Link

Sources

Application Notes and Protocols: Recrystallization of Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of Methyl 2-phenylpyrimidine-4-carboxylate via recrystallization. Pyrimidine derivatives are crucial heterocyclic compounds in medicinal chemistry and drug development, often serving as key synthetic intermediates.[1][2] Achieving high purity of these intermediates is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.[3] This guide details the fundamental principles of recrystallization, a robust protocol for empirical solvent selection, a step-by-step purification procedure, and a troubleshooting guide to address common challenges.

The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[4] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5] An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below.

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[5] As this solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slow, controlled growth of crystals is crucial as it selectively incorporates molecules of the target compound, excluding impurities from the crystal structure.[6]

Physicochemical Profile and Solvent Selection Logic

Compound Structure: Methyl 2-phenylpyrimidine-4-carboxylate

The structure consists of a polar pyrimidine heterocycle and a methyl ester group, combined with a non-polar phenyl ring. This amphiphilic nature suggests solubility in a range of organic solvents. Following the "like dissolves like" principle, solvents with intermediate polarity are excellent starting points for screening.[4] Heterocycles and methyl esters are known to crystallize well.[7]

Protocol 1: Empirical Solvent System Selection

Given the absence of extensive published solubility data for this specific molecule, an empirical approach to solvent selection is the most reliable method.

Objective: To identify a single or mixed solvent system where Methyl 2-phenylpyrimidine-4-carboxylate has high solubility when hot and low solubility when cold.

Materials:

  • Crude Methyl 2-phenylpyrimidine-4-carboxylate

  • Small test tubes or vials

  • A selection of analytical grade solvents (see Table 1)

  • Hot plate or sand bath

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Stir or vortex the mixture and observe the solubility.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent, as recovery will be poor.[4]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the solvent's boiling point.[5]

  • Continue adding small portions of the solvent while heating until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to promote further crystallization.[8]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.

  • Record all observations in a table similar to Table 2.

Table 1: Candidate Solvents for Screening This table provides a logical starting point for solvent screening based on the compound's structure. Boiling points are sourced from publicly available data.[9]

SolventClassBoiling Point (°C)Rationale for Inclusion
EthanolPolar Protic78.5Often effective for moderately polar compounds.
MethanolPolar Protic64.7Similar to ethanol, but higher polarity. Can be used in mixed systems.[10]
IsopropanolPolar Protic82.5Less polar than ethanol, may offer different solubility profile.
Ethyl AcetatePolar Aprotic77.1Good for compounds with ester functionality.
AcetonePolar Aprotic56.0Strong solvent, may need to be paired with an anti-solvent.
TolueneNon-polar Aromatic110.6Good for aromatic compounds, may require slow cooling.
Heptane/HexaneNon-polar Aliphatic98.4 / 68.7Excellent anti-solvents to be used in mixed-solvent systems.

Table 2: Example Solvent Screening Log (To be filled out by the researcher)

SolventSolubility (RT)Solubility (Hot)Crystal Formation on CoolingEstimated Yield/Quality
EthanolSparingly SolubleSolubleGood crystal formationHigh / Needles
Ethyl AcetateSolubleVery SolublePoor crystal formationLow / Oily
TolueneInsolubleSolubleSlow, large crystalsModerate / Prisms
HeptaneInsolubleInsolubleN/AN/A
Ethanol/Water (9:1)Sparingly SolubleSolubleRapid, fine powderHigh / Microcrystals
Comprehensive Recrystallization Workflow

This section outlines the full procedure, from dissolution to drying of the purified product.

3.1. Visualization of the Recrystallization Process

The following diagram illustrates the logical flow of the experimental protocol.

Recrystallization_Workflow Recrystallization Workflow for Methyl 2-phenylpyrimidine-4-carboxylate cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat to Boiling (Complete Dissolution) add_solvent->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Gravity Filtration hot_filt_q->hot_filt Yes cool_rt Slowly Cool Filtrate to Room Temperature hot_filt_q->cool_rt No hot_filt->cool_rt cool_ice Cool in Ice Bath to Maximize Yield cool_rt->cool_ice vac_filt Collect Crystals via Vacuum Filtration cool_ice->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals Under Vacuum or in Oven wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A step-by-step workflow for the purification process.

3.2. Detailed Experimental Protocol

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

  • Watch glass

  • Spatulas and glass stirring rods

Procedure:

  • Dissolution: Place the crude Methyl 2-phenylpyrimidine-4-carboxylate into an appropriately sized Erlenmeyer flask. Add a boiling chip or stir bar. Add the chosen hot solvent (or the "good" solvent of a mixed pair) in small portions while heating the mixture to a gentle boil.[11] Continue adding just enough hot solvent until the solid is completely dissolved.

    • Scientist's Note: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.[5]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, a hot gravity filtration is required. Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring boiling solvent through them. Quickly filter the hot solution containing the dissolved product.

    • Scientist's Note: This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8] Using a stemless funnel minimizes the surface area for cooling.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Scientist's Note: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[6] Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Buchner funnel.[11] Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent to create a good seal before pouring the crystal slurry. Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.

    • Scientist's Note: The wash solvent must be ice-cold to avoid redissolving a significant portion of the purified product.[5] Two small washes are generally more effective than one large wash.

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for several minutes to remove the bulk of the solvent. Transfer the semi-dry crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent, challenges can arise. The following table provides solutions to common problems.

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was used).[12]Evaporate some of the solvent by gently heating the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[6][12]
Compound "Oils Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated, causing rapid precipitation above the melting point. High levels of impurities are depressing the melting point.[12]Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed pair) to decrease saturation.[6] Ensure a very slow cooling rate to allow for proper crystal lattice formation.[12]
Crystallization is Too Rapid ("Crashes Out") The solution is too concentrated, or the cooling is too fast.Re-heat the solution and add a small excess of hot solvent (1-2 mL) to slightly decrease saturation.[6] Insulate the flask to ensure slow cooling.
Low Recovery of Purified Crystals Too much solvent was used during dissolution.[3] Premature crystallization occurred during hot filtration. The compound has higher than expected solubility in the cold solvent. The crystals were washed with too much cold solvent or the wash solvent was not cold enough.[5]Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is pre-heated.[3] Ensure the flask is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
References
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Retrieved from [Link]

  • MDPI. (2023, February 3). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. Retrieved from [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Processes for recovering phytosterols via crystallization.
  • Google Patents. (n.d.). Method for separating saturated fatty acid methyl ester from biodiesel.
  • American Elements. (n.d.). Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate. Retrieved from [Link]

  • University of Canterbury. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Seidell, A. (1919). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. D. Van Nostrand Company. Retrieved from [Link]

Sources

Using Methyl 2-phenylpyrimidine-4-carboxylate as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Methyl 2-phenylpyrimidine-4-carboxylate in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biologists

Executive Summary

Methyl 2-phenylpyrimidine-4-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, capacity for hydrogen bonding, and defined vectors for substitution make it an ideal core for designing inhibitors of kinases (e.g., BTK, VEGFR, Aurora), GPCR ligands, and anti-infective agents. This guide provides a comprehensive technical roadmap for synthesizing, functionalizing, and applying this scaffold in drug discovery campaigns.

Chemical Profile & Reactivity Analysis

The utility of this scaffold lies in its Triad of Reactivity , allowing for orthogonal functionalization:

PositionFunctional GroupReactivity ModeMedicinal Utility
C4 Methyl EsterPrimary Vector: Hydrolysis, Amidation, Reduction, Heterocycle formation.Critical for interacting with the "hinge region" of kinases or solvent-exposed fronts.
C2 Phenyl RingAnchor Vector: Electrophilic Aromatic Substitution (EAS), Cross-coupling (if pre-halogenated).Provides lipophilic bulk; targets hydrophobic pockets (e.g., the specificity pocket in kinases).
C5/C6 Pyrimidine CoreSecondary Vector: Halogenation, Minisci Radical Substitution.Fine-tuning of electronic properties and metabolic stability.

Protocol A: De Novo Synthesis of the Scaffold

Objective: To synthesize Methyl 2-phenylpyrimidine-4-carboxylate on a multi-gram scale with high regioselectivity.

Rationale: While the Minisci reaction can introduce esters to pyrimidines, it often lacks regiocontrol. The condensation of benzamidine with a 1,3-electrophile is the gold standard for regioselective ring construction.

Materials
  • Benzamidine hydrochloride (CAS: 1670-14-0)

  • Methyl (E)-4-methoxy-2-oxobut-3-enoate (CAS: 55153-49-2) [Note: If unavailable, Methyl 2,4-dioxovalerate equivalents can be used]

  • Sodium Methoxide (NaOMe) (0.5 M in Methanol)

  • Solvents: Methanol (anhydrous), Dichloromethane (DCM), Brine.

Step-by-Step Methodology
  • Free Base Formation: In a dry round-bottom flask, suspend Benzamidine HCl (10.0 mmol) in anhydrous Methanol (20 mL). Add NaOMe solution (10.0 mmol) dropwise at 0°C. Stir for 15 minutes to generate the free amidine.

  • Condensation: Add Methyl (E)-4-methoxy-2-oxobut-3-enoate (10.5 mmol) dropwise to the reaction mixture.

  • Cyclization: Warm the mixture to room temperature and then reflux for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The formation of the pyrimidine ring is driven by the condensation of the amidine nitrogens with the enol ether and ketone moieties.

  • Work-up: Cool to room temperature and concentrate in vacuo. Resuspend the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0–20% EtOAc/Hexanes) to yield the title compound as a white/off-white solid.

Expected Yield: 75–85% QC Check: ¹H NMR (CDCl₃) should show a singlet for the methyl ester (~4.0 ppm) and characteristic pyrimidine doublets (~7.8 and 8.9 ppm).

Protocol B: Divergent Functionalization (The "Branching")

Once the scaffold is in hand, it serves as a divergence point for library generation.

Path B1: Hydrolysis & Amide Coupling (Kinase Inhibitor Synthesis)

Context: Amides at the C4 position are classic motifs in kinase inhibitors (e.g., Sorafenib analogs).

  • Hydrolysis: Dissolve the ester (1.0 equiv) in THF/Water (3:1). Add LiOH (2.0 equiv) and stir at RT for 2 hours. Acidify with 1N HCl to pH 3. Filter the precipitated 2-phenylpyrimidine-4-carboxylic acid .

  • Coupling: Suspend the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Amine Addition: Add the desired amine (e.g., 4-fluoroaniline or morpholine) (1.1 equiv). Stir at RT for 12 hours.

  • Isolation: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Concentrate and purify.

Path B2: Bioisostere Installation (1,3,4-Oxadiazole Formation)

Context: Replacing the ester/amide with a heterocycle can improve metabolic stability and membrane permeability.

  • Hydrazide Formation: Reflux the methyl ester (1.0 equiv) with Hydrazine hydrate (5.0 equiv) in Ethanol for 3 hours. Cool and filter the precipitate to get 2-phenylpyrimidine-4-carbohydrazide .

  • Cyclization: Suspend the hydrazide in Triethyl orthoformate (solvent/reagent). Add a catalytic amount of p-TsOH. Reflux for 4 hours.

  • Result: Formation of the 2-(2-phenylpyrimidin-4-yl)-1,3,4-oxadiazole .

Visualizing the Workflow

The following diagram illustrates the strategic divergence from the core scaffold.

G Scaffold Methyl 2-phenylpyrimidine- 4-carboxylate Acid Carboxylic Acid (Intermediate) Scaffold->Acid LiOH, THF/H2O (Hydrolysis) Hydrazide Carbohydrazide Scaffold->Hydrazide N2H4·H2O (Reflux) Halogen 5-Halo Derivative (Cross-Coupling) Scaffold->Halogen NCS/NBS (EAS @ C5) Amide Amide Library (Kinase Inhibitors) Acid->Amide HATU, R-NH2 (Coupling) Oxadiazole 1,3,4-Oxadiazole (Bioisosteres) Hydrazide->Oxadiazole HC(OEt)3, pTsOH (Cyclization)

Caption: Divergent synthesis pathways from the Methyl 2-phenylpyrimidine-4-carboxylate core.

Case Study: Optimization for BTK Inhibition

In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the 2-phenylpyrimidine core acts as a hinge binder.

  • The Problem: Early ester derivatives showed poor solubility and rapid metabolic hydrolysis.

  • The Solution:

    • Hydrolysis of the C4-ester to the acid.

    • Coupling with a solubilizing amine (e.g., N-(3-aminophenyl)acrylamide).

    • Result: The resulting amide formed a covalent bond with Cys481 in BTK, while the 2-phenyl group occupied the hydrophobic pocket, increasing potency from IC₅₀ = 5 µM (ester) to IC₅₀ < 10 nM (acrylamide amide).

References

  • Synthesis of Pyrimidine Scaffolds: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[1] Link

  • Kinase Inhibitor Applications: Liang, C., et al. "Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors." RSC Advances, 2019. Link

  • Minisci Reaction Utility: Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[2][3] Chem. Commun., 2011. Link

  • Antifungal Applications: Wang, Y., et al. "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents." European Journal of Medicinal Chemistry, 2021. Link

Sources

Application Note: Strategic Derivatization of Methyl 2-phenylpyrimidine-4-carboxylate for SAR Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-phenylpyrimidine-4-carboxylate (CAS: 2450-08-0) represents a privileged scaffold in modern drug discovery, particularly within kinase inhibition (e.g., Bcr-Abl, JAK) and antifungal research. Its value lies in the pyrimidine core’s ability to mimic the purine ring of ATP, functioning as a hinge-binder in kinase active sites.[1][2]

This Application Note provides a rigorous technical guide for transforming the C4-methyl ester "gateway" into diverse pharmacophores. We prioritize protocols that maximize library diversity while maintaining high fidelity for biological screening.

Strategic Analysis: The C4-Ester Gateway

The C4-ester moiety is not merely a functional group; it is a divergence point. In Structure-Activity Relationship (SAR) campaigns, the 2-phenyl ring typically anchors the molecule in a hydrophobic pocket (e.g., the Gatekeeper region in kinases), while the C4 position vectors substituents into the solvent-exposed front pocket or the ribose-binding pocket.

We define three primary derivatization vectors:

  • Amidation (Vector A): Modulates H-bond donor/acceptor capability and solubility.

  • Heterocyclization (Vector B): Installation of rigid bioisosteres (e.g., 1,2,4-oxadiazoles) to improve metabolic stability (

    
    ).
    
  • Reduction/Etherification (Vector C): Alters the vector geometry and removes the carbonyl dipole.

Derivatization Workflow

The following diagram illustrates the critical pathways for library generation.

DerivatizationWorkflow Start Methyl 2-phenylpyrimidine- 4-carboxylate Acid Intermediate: Carboxylic Acid Start->Acid Hydrolysis (LiOH, THF/H2O) Oxadiazole Target B: 1,2,4-Oxadiazoles (Metabolic Stability) Start->Oxadiazole Amidoxime + NaOEt Alcohol Target C: Hydroxymethyl (Ether Precursor) Start->Alcohol NaBH4/MeOH Amide Target A: Carboxamides (Solubility/H-Bonding) Acid->Amide HATU/DIPEA + R-NH2 Screening Biological Screening (Kinase/Antifungal) Amide->Screening Oxadiazole->Screening Alcohol->Screening

Figure 1: Strategic derivatization pathways transforming the C4-ester into distinct pharmacophore classes.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amidation (The "Saponification-Activation" Route)

Rationale: While direct aminolysis (using


) is faster, it is hazardous and incompatible with acidic functional groups. The two-step Hydrolysis-Coupling route is the industry gold standard for library generation due to its broad substrate tolerance and high purity profiles.
Step 1: Hydrolysis to Carboxylic Acid
  • Dissolution: Dissolve Methyl 2-phenylpyrimidine-4-carboxylate (1.0 equiv) in THF:MeOH:Water (3:1:1 ratio). The concentration should be 0.2 M.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.5 equiv).

  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The ester spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Workup: Acidify to pH 3–4 using 1N HCl. The 2-phenylpyrimidine-4-carboxylic acid typically precipitates. Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Yields are typically >90%.[3][4] If no precipitate forms, extract with EtOAc.

Step 2: HATU-Mediated Coupling
  • Activation: Suspend the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the diversity amine (

    
    , 1.1 equiv).
    
  • Completion: Stir at RT for 2–12 hours.

  • Purification: For libraries, dilute with DMSO and purify directly via Prep-HPLC. For scale-up, dilute with EtOAc, wash with saturated

    
     and brine, then concentrate.
    
Protocol B: 1,2,4-Oxadiazole Synthesis (Bioisostere Installation)

Rationale: Amides are susceptible to hydrolysis in vivo. The 1,2,4-oxadiazole ring is a stable bioisostere that mimics the amide bond geometry but lacks the hydrolyzable bond.

  • Amidoxime Preparation (Pre-step): React a diversity nitrile (

    
    ) with Hydroxylamine (
    
    
    
    aq., 3.0 equiv) in EtOH at
    
    
    for 4 hours. Concentrate to obtain the amidoxime (
    
    
    ).
  • Condensation: Dissolve Methyl 2-phenylpyrimidine-4-carboxylate (1.0 equiv) and the prepared aryl-amidoxime (1.2 equiv) in anhydrous Ethanol.

  • Base Catalyst: Add NaOEt (21% in EtOH, 1.5 equiv).

  • Cyclization: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Mechanism:[5] The amidoxime oxygen attacks the ester carbonyl, followed by intramolecular dehydration to close the ring.

  • Workup: Cool to RT. Pour into ice water. The product usually precipitates. Recrystallize from EtOH/Water.

Protocol C: Reductive Morphing

Rationale: Converting the ester to an alcohol removes the electron-withdrawing effect on the pyrimidine ring, altering the electronic landscape of the scaffold.

  • Reagent: Suspend the ester in MeOH (0.2 M) at

    
    .
    
  • Reduction: Add

    
     (4.0 equiv) portion-wise (gas evolution!).
    
  • Workup: Quench with acetone, concentrate, and partition between EtOAc/Water.

Data Summary & Reaction Comparison

ParameterProtocol A (Amidation)Protocol B (Oxadiazole)Protocol C (Reduction)
Primary Utility H-Bond Donor/Acceptor TuningMetabolic Stability (

)
Electronic Modulation
Reagent Cost High (HATU)Low (NaOEt)Low (NaBH4)
Reaction Time 4–16 Hours (2 steps)6–12 Hours1–2 Hours
Avg. Yield 75–95%60–80%85–95%
Purification Prep-HPLC (Library)RecrystallizationFlash Column
Key Risk Racemization (if chiral amine)Incomplete CyclizationOver-reduction

SAR Logic & Design Principles

When designing the library, it is crucial to understand the electronic and steric implications of the C4-substituent. The following diagram maps the logic for selecting specific derivatives based on screening feedback.

SAR_Logic Result Screening Result PotencyLow Low Potency Result->PotencyLow MetabLow High Clearance (Low Stability) Result->MetabLow SolubilityLow Poor Solubility Result->SolubilityLow Action3 Action: Check Binding Mode (Steric Clash?) PotencyLow->Action3 Validate Hinge Binding Action1 Action: Switch to 1,2,4-Oxadiazole MetabLow->Action1 Remove hydrolyzable bond Action2 Action: Add Polar Amide (Morpholine/Piperazine) SolubilityLow->Action2 Increase Fsp3/Polarity

Figure 2: Decision tree for iterative library optimization based on biological feedback.

References

  • Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1] RSC Medicinal Chemistry.[6] Link

  • Chung, S., et al. (2011).[3] "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids." Synlett. Link

  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. Link

  • Borg, G., et al. (2025). "Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization." Reaction Chemistry & Engineering. Link

  • BenchChem. (2025).[7] "The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide." BenchChem Technical Notes. Link(Note: Generalized link to scaffold category)

Sources

Antifungal activity screening of Methyl 2-phenylpyrimidine-4-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antifungal Profiling of Methyl 2-phenylpyrimidine-4-carboxylate Derivatives

Executive Summary & Chemical Context

The rise of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the exploration of novel pharmacophores. The Methyl 2-phenylpyrimidine-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry.

While the pyrimidine core is historically associated with DNA/RNA synthesis inhibition (e.g., 5-fluorocytosine), recent Structure-Activity Relationship (SAR) studies suggest that C4-carboxylate derivatives can exert antifungal activity through alternative mechanisms, including Dihydrofolate Reductase (DHFR) inhibition and cell wall chitin synthase interference .

This guide outlines a rigorous, self-validating screening pipeline for these derivatives, moving from primary inhibitory assays to mechanistic deconvolution and safety profiling.

The Scaffold at a Glance
  • Core Structure: Pyrimidine ring with a phenyl group at C2 and a methyl ester at C4.

  • Key Modification Sites:

    • C4-Ester: Often hydrolyzed to acids or converted to hydrazides/amides to enhance hydrogen bonding with target enzymes (e.g., DHFR).

    • C2-Phenyl Ring: Substitution with halogens (F, Cl) often improves metabolic stability and lipophilicity.

Experimental Workflow

The following decision tree illustrates the critical path from library synthesis to lead candidate selection.

Antifungal_Workflow Start Compound Library (Methyl 2-phenylpyrimidine-4-carboxylate derivatives) Screen1 Primary Screen: CLSI Broth Microdilution (Protocol 1) Start->Screen1 Decision1 MIC < 16 µg/mL? Screen1->Decision1 Discard Discard / Archive Decision1->Discard No Hit Confirmed Hit Decision1->Hit Yes Mech Mechanism of Action: Sorbitol Protection Assay (Protocol 2) Hit->Mech Tox Selectivity Profiling: MTT Cytotoxicity (HepG2) (Protocol 3) Hit->Tox Lead Lead Candidate (High Potency / Low Tox) Mech->Lead Tox->Lead

Figure 1: High-throughput screening workflow for pyrimidine derivatives.

Protocol 1: Primary Screening (CLSI Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard QC strains (C. albicans ATCC 90028, C. parapsilosis ATCC 22019). Standard: Aligned with CLSI M27 (Yeasts) and M38 (Molds) guidelines.

Materials
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Plate: 96-well U-bottom polystyrene microplates (untreated).[1]

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the Methyl 2-phenylpyrimidine-4-carboxylate derivative in 100% DMSO to a stock concentration of 1600 µg/mL.

    • Expert Insight: Pyrimidine esters can be hydrophobic. Ensure complete solubilization; if precipitation occurs upon dilution in media, the MIC is invalid.

  • Dilution Series:

    • Perform a 2-fold serial dilution in RPMI 1640 to generate a range from 64 µg/mL down to 0.125 µg/mL.

    • Final DMSO concentration in the well must be < 1% to avoid solvent toxicity artifacts.

  • Inoculum Preparation:

    • Pick 5 colonies from a 24-hour culture (Sabouraud Dextrose Agar).

    • Suspend in sterile saline to reach 0.5 McFarland Standard (

      
       to 
      
      
      
      cells/mL).
    • Dilute this suspension 1:1000 in RPMI 1640.

  • Assay Assembly:

    • Add 100 µL of diluted compound to columns 1–10.

    • Add 100 µL of inoculum to columns 1–11.

    • Column 11: Growth Control (Media + Inoculum + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation & Reading:

    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

    • Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Protocol 2: Mechanism of Action (Sorbitol Protection Assay)

Objective: Differentiate between cell wall inhibitors (e.g., Echinocandin-like) and membrane/intracellular targets. Rationale: Sorbitol acts as an osmotic protectant.[2][3][4] If the derivative targets the cell wall (e.g., chitin synthase), the fungus will survive in the presence of sorbitol despite the drug, causing the MIC to increase significantly.

Methodology
  • Duplicate Setup: Prepare two identical 96-well plates as per Protocol 1.

    • Plate A: Standard RPMI 1640.[1]

    • Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Inoculation: Add C. albicans inoculum to both plates.

  • Incubation: 35°C for 48 hours.

  • Interpretation:

    • MIC (Plate A) ≈ MIC (Plate B): Target is likely intracellular (e.g., DHFR, DNA) or membrane (Ergosterol).

    • MIC (Plate A) << MIC (Plate B): (e.g., >4-fold shift): Target is the Cell Wall . The sorbitol stabilized the protoplasts, preventing lysis.

Protocol 3: Selectivity Profiling (Cytotoxicity)

Objective: Calculate the Selectivity Index (


). An 

is generally required for drug development.
Methodology (MTT Assay)
  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS. Incubate 24h to adhere.
    
  • Treatment: Add derivatives (same concentration range as MIC). Incubate 24h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media, add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

Data Analysis & SAR Insights

When analyzing Methyl 2-phenylpyrimidine-4-carboxylate derivatives, organize data to identify trends.

Table 1: Example SAR Data Presentation

Compound IDR1 (C2-Phenyl)R2 (C4-Ester Mod)MIC (C. alb) [µg/mL]IC50 (HepG2) [µg/mL]SI (Selectivity)Mechanism Note
PYR-001 H-OCH3 (Parent)64>100>1.5Weak activity
PYR-012 4-Cl-NHNH2 (Hydrazide)48020 Potent
PYR-015 2,4-F-OH (Acid)>128>200N/AInactive

Expert SAR Interpretation:

  • Hydrazide Conversion: Converting the C4-methyl ester to a hydrazide often increases potency by introducing Hydrogen Bond Donors (HBD), crucial for binding to the active site of fungal enzymes like DHFR.

  • Lipophilicity: Adding a Chlorine at the para-position of the phenyl ring (PYR-012) increases lipophilicity (

    
    ), enhancing cell membrane penetration.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[5][6] CLSI.[4][5][6]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI.[4][5][6]

  • BenchChem. (2025).[2][8][9] The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide.9[10][11]

  • National Institutes of Health (NIH). (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.[11] Frontiers in Chemistry. 10

  • Larsen, B. (2017).[3] Sorbitol Protection Assay Provides Insight into Antifungal Mechanisms.[3] Marian University.[3] 3

Sources

Technical Application Note: In Vitro Characterization of Methyl 2-phenylpyrimidine-4-carboxylate as a P2Y12 Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The P2Y12 receptor is a G


i-coupled GPCR expressed exclusively on platelets and microglia, playing a central role in platelet activation and thrombus stabilization. While thienopyridines (e.g., Clopidogrel) and cyclopentyl-triazolopyrimidines (e.g., Ticagrelor) are established therapies, the 2-phenylpyrimidine-4-carboxylate  scaffold represents a distinct chemical class often utilized in the development of reversible, non-nucleotide P2Y12 antagonists (e.g., related to the ACT-246475 series).

This application note provides a rigorous, multi-parametric framework for validating Methyl 2-phenylpyrimidine-4-carboxylate (hereafter referred to as Compound A ) as a P2Y12 antagonist. The guide moves beyond simple screening, addressing the specific challenges of testing ester-based compounds, which may function as prodrugs or require specific assay conditions to prevent hydrolysis artifacts.

Mechanism of Action

P2Y12 activation by ADP inhibits adenylyl cyclase (AC), reducing intracellular cAMP and lowering the threshold for platelet aggregation. An antagonist blocks this interaction, restoring cAMP levels and preventing the conformational change in GPIIb/IIIa integrins required for fibrinogen binding.

P2Y12_Signaling ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Activates Antagonist Methyl 2-phenylpyrimidine- 4-carboxylate Antagonist->P2Y12 Blocks Gi Gαi Subunit (Activated) P2Y12->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP->cAMP ATP ATP ATP->AC PKA PKA / VASP Phosphorylation cAMP->PKA Activates Aggregation Platelet Aggregation (GPIIb/IIIa Activation) PKA->Aggregation Inhibits

Figure 1: Mechanism of P2Y12 antagonism. The compound prevents the Gi-mediated inhibition of Adenylyl Cyclase, thereby maintaining high cAMP levels which suppress aggregation.

Material Preparation & Handling[1][2]

Scientific Integrity Note: Methyl esters can be susceptible to spontaneous hydrolysis in alkaline buffers or enzymatic cleavage by esterases present in serum-supplemented media.

  • Solubility: Dissolve Compound A in 100% DMSO to create a 10 mM stock. Verify solubility; pyrimidines can be lipophilic.

  • Stability: Avoid freeze-thaw cycles. Store aliquots at -20°C.

  • Assay Buffer: For cell-free assays, use esterase-free BSA to prevent premature conversion to the carboxylic acid, unless the acid is the intended active metabolite.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of Compound A by displacing the high-affinity radioligand 

-2-MeS-ADP. This assay measures physical binding, not function.
Materials
  • Membranes: CHO-K1 or HEK293 cells stably expressing human P2Y12 (recombinant).

  • Radioligand:

    
    -2-MeS-ADP (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 1 mM EDTA, 0.1% BSA (Fatty acid-free).
    
Step-by-Step Methodology
  • Preparation: Dilute Compound A in Assay Buffer (range: 0.1 nM to 10 µM, semi-log steps). Keep DMSO concentration <1%.[1]

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (5–10 µg protein/well).

    • 50 µL

      
      -2-MeS-ADP (Final concentration ~ 
      
      
      
      , typically 0.5–1.0 nM).
    • 50 µL Compound A (or Vehicle).

    • Non-Specific Binding (NSB): Define using 10 µM unlabeled ADP or Ticagrelor.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (25°C). Note: P2Y12 is heat-labile; avoid 37°C for binding.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.[2]

Protocol B: Functional cAMP Assay (Gi-Coupled Mode)

Objective: Quantify the functional potency (


) of Compound A.
Critical Mechanism:  Since P2Y12 is Gi-coupled, agonist (ADP) decreases cAMP. An antagonist restores cAMP levels against an ADP challenge.
Materials
  • Cells: CHO-K1 expressing human P2Y12.

  • Reagents: Forskolin (to stimulate AC), ADP (Agonist), HTRF cAMP detection kit (e.g., Cisbio/Revvity) or GloSensor.

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).

Step-by-Step Methodology
  • Cell Seeding: Dispense 2,000–5,000 cells/well in a 384-well low-volume plate.

  • Antagonist Addition: Add 5 µL of Compound A (dilution series). Incubate 15 mins at RT.

  • Agonist Stimulation (The "Challenge"):

    • Prepare a mix of Forskolin (EC

      
       concentration, typically 1–10 µM) and ADP  (EC
      
      
      
      concentration, typically 10–30 nM).
    • Add 5 µL of this mix to the cells.[3]

    • Logic: Forskolin drives cAMP up; ADP drives it down. Compound A should block ADP, keeping cAMP high.

  • Incubation: Incubate for 30–45 minutes at RT.

  • Detection: Add lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate (HTRF reagents). Incubate 1 hour.

  • Read: Measure HTRF ratio (665/620 nm).

Data Interpretation[2][4][5][6][7]
  • Low Signal (High FRET): Low cAMP (ADP worked, Antagonist failed).

  • High Signal (Low FRET): High cAMP (Antagonist blocked ADP).

  • Note: Plot % Reversal of ADP response vs. Log[Compound].

Protocol C: Light Transmission Aggregometry (LTA)

Objective: Validate efficacy in a physiological system (human platelets). This is the "Gold Standard" for P2Y12 antagonists.

Materials
  • Blood Source: Fresh human whole blood collected in 3.2% Sodium Citrate (avoid heparin).

  • Agonist: ADP (2.5 µM, 5 µM, and 10 µM).

  • Equipment: Chrono-log or similar optical aggregometer.

Step-by-Step Methodology
  • Plasma Prep:

    • PRP (Platelet Rich Plasma): Centrifuge blood at 200 x g for 10–15 mins (no brake).

    • PPP (Platelet Poor Plasma): Centrifuge remaining blood at 2000 x g for 10 mins.[4] Use PPP to set "100% Aggregation" baseline (blank).

  • Compound Incubation:

    • Aliquot 450 µL PRP into cuvettes containing stir bars (1000 rpm, 37°C).

    • Add 5 µL Compound A (or vehicle).[3] Incubate for 2–5 minutes . Note: Esters may need longer if intracellular hydrolysis is required, but 2-5 mins is standard for direct antagonists.

  • Activation:

    • Add 5 µL ADP (Final 5 µM or 10 µM).

  • Measurement: Record light transmission for 6–10 minutes.

  • Quantification: Measure Maximal Aggregation (%) and Late Aggregation (%) (at 6 mins). P2Y12 antagonism specifically destabilizes aggregates, causing "disaggregation" in the late phase.

Integrated Workflow & Data Presentation

Workflow cluster_0 Phase 1: Molecular Interaction cluster_1 Phase 2: Cellular Function cluster_2 Phase 3: Physiological Validation Binding Radioligand Binding (Ki Determination) cAMP cAMP Assay (Gi Antagonism) Binding->cAMP If Ki < 1µM LTA Platelet Aggregation (LTA in PRP) cAMP->LTA If Potent Reversal Validated Validated Lead LTA->Validated Inhibition of Late Aggregation Compound Methyl 2-phenylpyrimidine- 4-carboxylate Compound->Binding Screen Affinity

Figure 2: Screening cascade. Progression requires passing affinity thresholds before consuming human biological material (PRP).

Summary of Expected Results (Template)
ParameterAssay TypeExpected Outcome for Active Antagonist
Binding (

)
Radioligand Displacement< 100 nM (High Affinity)
cAMP Modulation HTRF (Gi-mode)Restoration of Forskolin signal (IC

comparable to

)
Platelet Aggregation LTA (Human PRP)Inhibition of ADP-induced aggregation; specifically disaggregation after 2 mins.
Selectivity Counter-screen (P2Y1)No effect on initial shape change (P2Y1 mediated).

Troubleshooting & Optimization

  • Ester Hydrolysis: If Compound A shows weak binding in membranes (Protocol A) but high potency in LTA (Protocol C), the methyl ester may be a prodrug hydrolyzed by plasma esterases. Validation: Pre-incubate compound with esterases or perform the binding assay with the carboxylic acid derivative.

  • DMSO Tolerance: Platelets are sensitive to DMSO. Ensure final DMSO concentration in LTA is < 0.2%.[1]

  • Agonist Stability: ADP degrades rapidly in plasma. Use fresh ADP aliquots and keep on ice.

References

  • Caroff, E., et al. (2015).[5] "4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist With a Wider Therapeutic Window in the Rat Than Clopidogrel."[6][5][7][8] Journal of Medicinal Chemistry, 58(23), 9133-53.[7] Link

  • Gachet, C. (2001). "ADP receptors of platelets and their inhibition." Thrombosis and Haemostasis, 86(1), 222-232. Link

  • Cattaneo, M. (2010). "New P2Y12 inhibitors." Circulation, 121(1), 171-179. Link

  • Bio-Data Corporation. (n.d.). "Light Transmission Aggregometry (LTA) Standard Protocols." Platelet Function Testing Guidelines. Link

  • Cisbio (Revvity). (2023). "cAMP Gαi Antagonist Assay Principle & Protocol." HTRF Application Notes. Link

Sources

Dihydrofolate reductase (DHFR) inhibition assay for pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Evaluation of Pyrimidine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors

Introduction & Mechanistic Rationale

Dihydrofolate reductase (DHFR) is an ubiquitous and essential enzyme that1[1]. Because THF is a critical one-carbon carrier required for the de novo biosynthesis of purines, thymidylic acid, and certain amino acids, DHFR has long been validated as a high-value therapeutic target for anticancer, antibacterial, and antimalarial drug development[2].

Historically, non-classical antifolates and rationally designed DHFR inhibitors heavily feature a pyrimidine scaffold, often characterized by 3[3]. The structural causality behind this design is molecular mimicry: the pyrimidine ring mimics the pteridine moiety of endogenous folic acid, allowing these derivatives to competitively bind the active site of DHFR[4]. The affinity and selectivity of these pyrimidine derivatives are dictated by specific hydrogen-bonding networks—most notably with conserved glutamate (e.g., Glu 30 in human DHFR) or aspartate residues in the catalytic pocket[5].

FolatePathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH NADP+ DNA Nucleotide Biosynthesis THF->DNA 1-Carbon Transfer DHFR DHFR Enzyme DHFR->DHF Catalyzes Pyr Pyrimidine Derivatives Pyr->DHFR Competitive Inhibition

Fig 1. Folate pathway illustrating DHFR catalysis and competitive inhibition by pyrimidines.

Assay Principle & System Design

The DHFR inhibition assay is a continuous, spectrophotometric method based on the catalytic oxidation of the cofactor NADPH[6].

Causality of Detection: The choice of measuring absorbance at 340 nm is highly specific.7 (molar extinction coefficient ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), whereas its oxidized form, NADP+, does not absorb at this wavelength. By monitoring the decrease in absorbance at 340 nm over time, researchers can directly quantify the reaction velocity.

Self-Validating Design: To ensure scientific integrity, the assay must be treated as a self-validating system. It incorporates multiple control wells (enzyme blank, substrate blank, and a positive control inhibitor) to guarantee that any observed decrease in absorbance is strictly driven by DHFR-mediated NADPH oxidation, rather than spontaneous degradation or background absorbance of the pyrimidine test compounds[5].

Materials and Reagents

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM DTT or mercaptoethanol to maintain enzyme stability[4].

  • Enzyme: Recombinant human or bacterial DHFR (e.g.,

    
     units per well), depending on the target selectivity profile[8].
    
  • Cofactor: 10 mM NADPH stock solution in assay buffer[1].

  • Substrate: 10 mM Dihydrofolic acid (DHF) stock solution[1].

  • Test Compounds: Pyrimidine derivatives dissolved in 100% DMSO.

  • Positive Control: Methotrexate (MTX), a potent classical antifolate[9].

  • Equipment: 96-well UV-transparent microplates and a microplate reader capable of kinetic measurements at 340 nm[6].

Experimental Protocol

AssayWorkflow Step1 1. Reagent Preparation Prepare fresh DHF and NADPH on ice Step2 2. Plate Setup Dispense Buffer, DHFR, and Pyrimidine Inhibitors Step1->Step2 Step3 3. Pre-incubation (5-10 min) Allow slow-onset inhibitor binding Step2->Step3 Step4 4. Reaction Initiation Add NADPH and DHF substrate Step3->Step4 Step5 5. Kinetic Measurement Read Absorbance at 340 nm for 10-20 min Step4->Step5 Step6 6. Data Analysis Calculate Initial Velocity (V0) and IC50 Step5->Step6

Fig 2. Step-by-step experimental workflow for the DHFR kinetic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in the Assay Buffer. Crucial Insight: DHF and NADPH are highly sensitive to auto-oxidation and temperature degradation. 10[10].

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the pyrimidine derivatives in DMSO. Dilute these stocks into the assay buffer so that the final DMSO concentration in the well is

    
     to prevent solvent-induced enzyme denaturation[11].
    
  • Plate Setup: To each well of a UV-transparent 96-well plate, add Assay Buffer (to bring final volume to 200 µL), Test Compound (or DMSO vehicle for uninhibited controls), and DHFR Enzyme[8].

  • Pre-Incubation (Causality Check): Incubate the enzyme-inhibitor mixture at room temperature (22–25 °C) for 5 to 10 minutes. Why? Many pyrimidine-based DHFR inhibitors exhibit slow, tight-binding kinetics.1, preventing artificial underestimation of potency[1].

  • Initiation: Add NADPH (final concentration ~200 µM) and rapidly initiate the reaction by adding DHF (final concentration ~20 µM)[8].

  • Kinetic Measurement: Immediately place the plate in the microplate reader.10 at room temperature[10]. Why Kinetic Mode? End-point assays cannot verify if the reaction remained linear. Kinetic monitoring ensures you calculate the initial velocity (

    
    ) only from the linear portion of the curve, before substrate depletion or product inhibition alters the reaction rate[10].
    

Data Analysis & Interpretation

Extract the absorbance values from the linear phase of the reaction (e.g., between 1 and 5 minutes). Calculate the slope (


), which represents the initial velocity (

).

Percentage Inhibition Calculation:



Plot the % Inhibition against the logarithmic concentration of the pyrimidine derivatives. 11[11].

Table 1: Representative Quantitative Data for DHFR Inhibitors

Compound ClassSpecific ExampleTarget OrganismTypical IC₅₀ RangeReference / Benchmark
Classical Antifolate Methotrexate (MTX)Human / Broad0.05 – 0.1 µMPositive Control[5]
Diaminopyrimidine TrimethoprimBacterial0.01 – 0.05 µMHighly selective for bDHFR
Diaminopyrimidine PyrimethaminePlasmodium0.02 – 0.08 µMAntimalarial benchmark
Novel Pyrimidine Deriv. Pyrimidine-BenzimidazoleBacterial/Fungal2.4 – 4.8 µM (MIC)Emerging scaffolds[3]
Novel Pyrimidine Deriv. TetrahydropyrimidineHuman (Cancer)0.1 – 1.5 µMExperimental[12]

Troubleshooting & System Validation

To ensure the assay functions as a self-validating system, monitor the following parameters:

  • High Background Drift: If the background control (no enzyme) shows a decreasing

    
    , the NADPH is likely auto-oxidizing. Solution: Ensure NADPH is made fresh and kept on ice. Check buffer pH (must be strictly 7.5)[1].
    
  • Non-Linear Kinetic Curves: If the uninhibited control curve flattens too quickly (within 2 minutes), the enzyme concentration is too high, leading to rapid substrate depletion. Solution: Titrate the DHFR enzyme to achieve a steady, linear decrease in absorbance over at least 5 minutes[1].

  • Compound Interference: Pyrimidine derivatives with extended conjugated systems may absorb at 340 nm. Solution: Always run a "Compound + Buffer + NADPH" blank (without enzyme) to subtract baseline compound absorbance[5].

References

  • Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors , MDPI. 3

  • ab239705 Dihydrofolate Reductase Assay Kit (Colorimetric) , Abcam. 6

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) , Assay Genie. 10

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review , RJRAAP. 2

  • Comparative synthetic study, in silico screening and biological evaluation of some substituted tetrahydropyrimidine-2-one derivatives as potential DHFR inhibitors , ScienceScholar. 12

  • Application Notes and Protocols for Measuring... , Benchchem. 7

  • Optimized peptide based inhibitors targeting the dihydrofolate reductase pathway in cancer , NIH. 5

  • Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin , Sigma-Aldrich. 1

  • Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests , Sigma-Aldrich. 9

  • Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies , RSC Publishing. 4

  • Supporting information for Designing Dihydrofolate Reductase Inhibitors as X-ray Radiosensitizer , Amazon S3. 8

  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors , ACS Omega. 11

Sources

Troubleshooting & Optimization

How to improve low yield in Methyl 2-phenylpyrimidine-4-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis of Methyl 2-phenylpyrimidine-4-carboxylate , focusing on the two primary synthetic routes: Cyclocondensation (often low-yielding due to side reactions) and Suzuki Cross-Coupling (higher cost but higher specificity).

Diagnostic Phase: Identify Your Failure Mode

Before optimizing, we must identify which synthetic pathway you are utilizing. Low yields in this specific synthesis typically stem from two distinct root causes depending on the route.

Route A: Cyclocondensation (The "Classic" Route)
  • Reagents: Benzamidine HCl + C4-Synthon (e.g., Methyl pyruvate, Methyl 4-methoxy-2-oxobut-3-enoate).

  • Common Yield: <20% (often accompanied by tarry byproducts).

  • Primary Failure Mode: Polymerization of the C4-synthon or hydrolysis of the ester group by the base required to neutralize benzamidine.

Route B: Suzuki Cross-Coupling (The "Modern" Route)
  • Reagents: Methyl 2-chloropyrimidine-4-carboxylate + Phenylboronic acid.

  • Common Yield: 40-60% (Variable).

  • Primary Failure Mode: Hydrolysis of the methyl ester (saponification) due to aqueous base in the coupling conditions, or protodeboronation of the boronic acid.

Troubleshooting Guide (Q&A Format)

Category 1: Cyclocondensation Issues

Q1: I am reacting Benzamidine HCl with Methyl 4-methoxy-2-oxobut-3-enoate (MOMB) and getting a black tar with minimal product. What is happening? A: The MOMB synthon is notoriously unstable and prone to self-polymerization, especially under the basic conditions required to free-base the benzamidine.

  • The Fix: Switch to the Enaminone Protocol . Instead of the methoxy-enol ether, generate Methyl (E)-4-(dimethylamino)-2-oxobut-3-enoate in situ using Methyl Pyruvate and DMF-DMA (N,N-Dimethylformamide dimethyl acetal). The dimethylamino group stabilizes the intermediate, preventing polymerization while remaining reactive enough for the cyclization.

Q2: I switched to the Enaminone route, but my yield is still low (~30%). I am using NaOMe/MeOH as the base. A: You are likely hydrolyzing your product. The target molecule is a methyl ester , which is highly susceptible to nucleophilic attack by methoxide (transesterification/hydrolysis) or hydroxide (saponification) generated from trace water.

  • The Fix:

    • Separate the Free-Basing Step: Do not mix Benzamidine HCl, Base, and Enaminone all at once.

    • Protocol: Dissolve Benzamidine HCl in dry methanol. Add 1.0 equivalent of NaOMe. Stir for 15 mins. Filter off the NaCl precipitate. This gives you a solution of neutral Benzamidine.

    • Cyclization: Add the Enaminone to this neutral filtrate. Heat to reflux.[1][2][3] This avoids exposing the sensitive enaminone and the final ester to a large excess of strong base.

Q3: Can I use a weaker base to avoid hydrolysis? A: Yes. Sodium Acetate (NaOAc) in refluxing ethanol or glacial acetic acid is often sufficient for pyrimidine cyclizations involving enaminones. The milder basicity prevents ester hydrolysis while still catalyzing the condensation.

Category 2: Suzuki Coupling Issues

Q4: I am coupling Methyl 2-chloropyrimidine-4-carboxylate with Phenylboronic acid using Pd(PPh3)4 and Na2CO3 in Dioxane/Water. I see the product on LCMS, but I isolate the carboxylic acid. A: The standard "Suzuki conditions" (aqueous carbonate base) are too harsh for this electron-deficient methyl ester. The pyrimidine ring acts as an electron sink, making the ester carbonyl highly electrophilic and prone to hydrolysis.

  • The Fix: Switch to Anhydrous Suzuki Conditions .

    • Base: Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF).

    • Solvent: Anhydrous Toluene or DMF.

    • Catalyst: Pd(dppf)Cl2 (more robust for aryl chlorides).

    • Water: Strictly exclude water. The boronic acid usually contains enough trace water for the catalytic cycle, or add exactly 1-2 equivalents of water if absolutely necessary, but avoid a bulk aqueous phase.

Optimized Protocols

Protocol A: The "Enaminone" Cyclocondensation (Recommended for Scale)

This method avoids the instability of MOMB and minimizes hydrolysis.

Step 1: Synthesis of Enaminone Intermediate

  • Charge a flask with Methyl Pyruvate (1.0 equiv).

  • Add DMF-DMA (1.1 equiv).

  • Heat to 80°C for 2-4 hours. The solution will turn deep red/orange.

  • Concentrate under reduced pressure to remove methanol and excess DMF-DMA.

  • Result: Methyl (E)-4-(dimethylamino)-2-oxobut-3-enoate (Red oil/solid). Use immediately.

Step 2: Pyrimidine Cyclization

  • In a separate vessel, suspend Benzamidine HCl (1.0 equiv) in dry Methanol .

  • Add NaOMe (0.95 - 1.0 equiv, do not use excess). Stir 20 min.

  • Filter the mixture to remove solid NaCl. (Crucial step to remove acidic salt and ensure stoichiometry).

  • Add the Enaminone from Step 1 to the Benzamidine filtrate.

  • Reflux for 6-12 hours.

  • Workup: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Heptane. Avoid acidic aqueous washes which can hydrolyze the ester.

Protocol B: Anhydrous Suzuki Coupling (Recommended for Library Synthesis)
  • Combine Methyl 2-chloropyrimidine-4-carboxylate (1.0 equiv), Phenylboronic acid (1.1 equiv), and K3PO4 (2.0 equiv, finely ground) in a dry vial.

  • Add Pd(dppf)Cl2·DCM (0.05 equiv).

  • Purge with Nitrogen/Argon.

  • Add anhydrous 1,4-Dioxane (or Toluene).

  • Heat at 90°C for 4-16 hours.

  • Workup: Filter through Celite to remove inorganic salts. Concentrate. Purify via flash chromatography (Hexane/EtOAc).

Visualizing the Logic

Figure 1: Reaction Pathway Comparison

This diagram illustrates why the Enaminone route is superior to the traditional MOMB route.

G Start Methyl Pyruvate Enaminone Enaminone Intermediate (Stable) Start->Enaminone Reflux (High Yield) MOMB Methoxy-Enone (MOMB) (Unstable/Polymerizes) Start->MOMB Traditional Route DMFDMA DMF-DMA DMFDMA->Enaminone Target Methyl 2-phenylpyrimidine- 4-carboxylate Enaminone->Target + Benzamidine (Clean Cyclization) SideProduct Polymer / Tar MOMB->SideProduct Self-Polymerization Benzamidine Benzamidine Benzamidine->Target

Caption: The Enaminone intermediate provides a stable "protected" electrophile, preventing the polymerization side-reactions common with methoxy-enone precursors.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Low Yield Detected RouteCheck Which Route? Start->RouteCheck Condensation Condensation RouteCheck->Condensation Suzuki Suzuki Coupling RouteCheck->Suzuki Issue1 Black Tar? Condensation->Issue1 Issue3 Formation of Acid? Suzuki->Issue3 Sol1 Switch to Enaminone (Methyl Pyruvate + DMF-DMA) Issue1->Sol1 Yes Issue2 Clean LCMS but Low Mass? Issue1->Issue2 No Sol2 Check Hydrolysis. Reduce Base Strength (Use NaOAc or neutral Benzamidine) Issue2->Sol2 Sol3 Switch to Anhydrous Base (K3PO4 / Toluene) Issue3->Sol3

Caption: Step-by-step logic to identify the root cause of yield loss based on visual and analytical observations.

Summary Data Table

ParameterTraditional CondensationEnaminone Protocol (Recommended)Suzuki Coupling (Alternative)
Precursor Methyl 4-methoxy-2-oxobut-3-enoateMethyl Pyruvate + DMF-DMAMethyl 2-chloropyrimidine-4-carboxylate
Stability Poor (Polymerizes)Good (Stable solid/oil)Excellent (Commercial reagent)
Key Reagent Benzamidine HClBenzamidine (Free base)Phenylboronic Acid
Major Pitfall Polymerization / Tar formationEster Hydrolysis (if base excess)Ester Hydrolysis (aqueous conditions)
Typical Yield 15 - 30%65 - 85% 40 - 70%
Cost Efficiency High (Cheap reagents)High (Cheap reagents)Low (Pd catalyst required)

References

  • Enaminones in Heterocyclic Synthesis

    • Abu-Shanab, F. A., et al. "Dimethylformamide dimethyl acetal as a building block in heterocyclic synthesis."[4] Journal of Heterocyclic Chemistry, vol. 46, no. 5, 2009, pp. 801-827.[4] Link

  • General Pyrimidine Synthesis via DMF-DMA

    • Sigma-Aldrich. "N,N-Dimethylformamide dimethyl acetal for synthesis." Product Application Note. Link

  • Suzuki Coupling Optimization for Pyrimidines

    • Kosjek, T., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, vol. 26, no.[5] 7, 2021.[5] Link

  • Base Sensitivity in Pyrimidine Esters

    • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, pp. 720-722. Link

Sources

Common side products in the Biginelli synthesis of pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Products in Dihydropyrimidinone (DHPM) Synthesis Ticket ID: BIG-DHPM-001 Responder: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The Biginelli reaction is a deceptively simple three-component cyclocondensation (aldehyde,


-keto ester, and urea) used to generate 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] While it is a privileged scaffold in drug discovery (e.g., calcium channel blockers like monastrol), the reaction is prone to "pathway divergence."

Users frequently encounter low yields due to three specific competitive pathways:

  • Knoevenagel Condensation (Aldehyde +

    
    -keto ester).[3][4]
    
  • Bis-Ureide Formation (Aldehyde + 2 Ureas).[5]

  • Hantzsch Pyridine Synthesis (via Urea hydrolysis).

This guide provides mechanistic diagnostics and recovery protocols to isolate the target DHPM with high fidelity.

Mechanistic Pathway & Divergence (Visual Guide)

The following diagram illustrates where the reaction deviates from the desired "Iminium Route" (Mechanism A) into dead-end side products.

Biginelli_Pathways Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Acid Cat. (Fast) Knoevenagel SIDE PRODUCT A: Benzylidene Derivative (Knoevenagel Product) Aldehyde->Knoevenagel Low Urea Conc. or Steric Hindrance BisUreide SIDE PRODUCT B: Bis-Ureide (Precipitate) Aldehyde->BisUreide Excess Urea Low Temp KetoEster β-Keto Ester KetoEster->Knoevenagel Low Urea Conc. or Steric Hindrance Urea Urea/Thiourea Urea->Iminium Acid Cat. (Fast) Urea->BisUreide Excess Urea Low Temp Hantzsch SIDE PRODUCT C: 1,4-Dihydropyridine (Hantzsch Product) Urea->Hantzsch Hydrolysis to NH3 (+ 2 eq. KetoEster) DHPM TARGET: 3,4-Dihydropyrimidinone (DHPM) Iminium->DHPM + β-Keto Ester (Cyclization) Enamine Enamine Intermediate Knoevenagel->DHPM Slow Conversion (Sweet/Fissekis Path)

Caption: Figure 1. The Mechanistic Divergence. The green path represents the optimal Iminium mechanism (Kappe). Red nodes indicate competitive sinks that deplete starting material.

Troubleshooting Modules

Module A: The "Yellow Impurity" (Knoevenagel Condensation)

Symptom: The reaction mixture turns bright yellow/orange, and a solid forms that has a melting point significantly lower than the expected DHPM. Diagnosis: The aldehyde reacted with the


-keto ester before the urea could intercept the intermediate. This forms an 

-unsaturated carbonyl (benzylidene derivative). Root Cause:
  • Kinetic Mismatch: The C-C bond formation (Knoevenagel) is faster than the C-N bond formation (Imine) under your specific conditions.

  • Weak Catalyst: The acid catalyst was insufficient to generate the reactive

    
    -acyliminium ion.
    

Corrective Action:

  • Sequential Addition: Do not mix all three components simultaneously. Pre-stir the Aldehyde + Urea + Catalyst for 20 minutes before adding the

    
    -keto ester. This forces the formation of the iminium intermediate first [1].
    
  • Acidity Check: If using a weak acid (e.g., acetic acid), switch to a stronger Lewis acid like

    
     or add a catalytic amount of HCl/EtOH to accelerate imine formation.
    
Module B: The "White Brick" (Bis-Ureide Formation)

Symptom: A white, high-melting-point solid precipitates early in the reaction. It is insoluble in ethanol and does not convert to product upon further refluxing. Diagnosis: The aldehyde has reacted with two equivalents of urea, forming a stable bis-ureide (1,1-diureidoalkane). Root Cause:

  • Local Excess: Poor stirring created a localized excess of urea relative to the aldehyde.

  • Solvent Choice: Protic solvents (like water or ethanol) can stabilize this intermediate, trapping it in a "thermodynamic well" [2].

Corrective Action:

  • Stoichiometry Adjustment: Ensure the Urea:Aldehyde ratio is strictly 1.1:1 to 1.2:1. Avoid large excesses of urea.

  • Solvent Swap: If persistent, switch to an aprotic solvent (e.g., Acetonitrile or THF) with a Lewis acid catalyst. This destabilizes the bis-ureide and favors the cyclization pathway.

Module C: The "False Aromatic" (Hantzsch Interference)

Symptom: The product mass spectrum shows a peak corresponding to the DHPM molecular weight minus the urea fragment, or a completely different scaffold (1,4-dihydropyridine). Diagnosis: Hantzsch Dihydropyridine synthesis.[6] Root Cause:

  • Urea Hydrolysis: Under harsh acidic reflux (especially in aqueous media), urea hydrolyzes to release ammonia (

    
    ) and 
    
    
    
    .
  • Mechanism: The free ammonia reacts with 2 equivalents of

    
    -keto ester and 1 equivalent of aldehyde to form a Hantzsch pyridine, completely bypassing the pyrimidine synthesis [3].
    

Corrective Action:

  • Anhydrous Conditions: Use dry ethanol or solvent-free conditions to prevent urea hydrolysis.

  • Temperature Control: Do not exceed 80°C if using strong mineral acids.

Diagnostic Data & Comparison

Impurity TypeVisual CueTLC Behavior (relative to DHPM)Solubility (EtOH)Prevention Strategy
Target DHPM White/Off-white solidMid-range

Moderate (Hot)N/A
Knoevenagel Yellow/Orange solidHigh

(Non-polar)
HighPre-mix Aldehyde + Urea
Bis-Ureide White chalky solidLow

(Streak)
Insoluble High agitation; reduce Urea eq.
Oxidized DHPM White solidSimilar

(UV active)
ModerateDegas solvent; inert atmosphere
Hantzsch DHP Yellowish solidHigh

HighExclude water ; lower temp

Optimized Standard Operating Procedure (SOP)

Protocol ID: SOP-BIG-05 (Lewis Acid Catalyzed) Objective: Synthesis of Monastrol Analogues with minimized side products.

Reagents:

  • Aldehyde (1.0 mmol)[5]

  • 
    -Keto Ester (1.0 mmol)
    
  • Urea/Thiourea (1.2 mmol)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Ethanol (Absolute, 2 mL)

Step-by-Step:

  • Pre-Activation (Crucial): In a round-bottom flask, combine Aldehyde , Urea , and Catalyst in Ethanol. Stir at room temperature for 15 minutes.

    • Why? This locks the aldehyde into the iminium intermediate, preventing the Knoevenagel side reaction (Module A).

  • Addition: Add the

    
    -Keto Ester  dropwise.
    
  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC.[6]

    • Checkpoint: If the solution turns bright yellow immediately, add 1-2 drops of conc. HCl to accelerate the imine attack.

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice (10g).

    • Why? This precipitates the DHPM while keeping unreacted Knoevenagel oils in solution.

  • Purification: Filter the solid. Recrystallize from hot Ethanol.

    • Note: If a white insoluble residue remains during recrystallization, filter it out while hot (this is likely Bis-ureide).

References

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate." Journal of Organic Chemistry, 62(21), 7201–7204.

  • Folkers, K., & Johnson, T. B. (1933). "The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction." Journal of the American Chemical Society, 55(9), 3781–3791.

  • Memarian, H. R., et al. (2008). "Urea-based synthesis of Hantzsch 1,4-dihydropyridines under microwave irradiation." Chinese Chemical Letters, 19(11), 1311-1314.

  • Holden, M. S., & Crouch, R. D. (2001). "The Biginelli Reaction."[2][3][4][5][7][8][9][10][11][12] Journal of Chemical Education, 78(8), 1104.

Sources

Removing Knoevenagel condensation byproduct from Biginelli reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Knoevenagel Condensation Byproducts from Biginelli Reactions

Status: Active Support Level: Tier 3 (Advanced Methodology) Last Updated: March 2026

Diagnostic: Is it the Knoevenagel Impurity?

Before attempting purification, confirm the identity of the impurity. The Knoevenagel condensation product (typically an ethyl 2-benzylidene-3-oxobutanoate derivative) exhibits distinct physical properties compared to the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM).

FeatureTarget DHPM (Biginelli Product) Knoevenagel Byproduct
Physical State High-melting solid (often >200°C)Low-melting solid or viscous oil
Color Typically White / Off-whiteYellow / Orange (Conjugated system)
Solubility (EtOH) Soluble in hot; Precipitates in coldSoluble in both hot and cold
Solubility (Ether) InsolubleSoluble (Lipophilic)
1H NMR Signatures ~5.4 ppm (Chiral CH), ~7-9 ppm (NH singlets)~7.5-7.8 ppm (Vinyl CH), No NH signals

Mechanistic Root Cause Analysis

To prevent the impurity, you must understand the competition between the Iminium Pathway (desired) and the Knoevenagel Pathway (undesired).

The Biginelli reaction is a three-component battle for the aldehyde.[1] If the


-keto ester attacks the aldehyde before the urea does, the reaction diverts irreversibly toward the Knoevenagel product.
Reaction Pathway Diagram[2][3]

Biginelli_Pathways Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea (Acid Cat.) Knoevenagel_Int Benzylidene Intermediate (Knoevenagel Adduct) Aldehyde->Knoevenagel_Int + Beta-Keto Ester (Fast w/o Urea) BetaKeto Beta-Keto Ester Urea Urea DHPM DHPM (Target Product) Iminium->DHPM + Beta-Keto Ester (Cyclization) Knoevenagel_Int->DHPM + Urea (Slow/Difficult) Yellow_Impurity Yellow Impurity (Side Product) Knoevenagel_Int->Yellow_Impurity Stable End Product (Hard to reverse)

Figure 1: The "Fork in the Road." The presence of excess urea favors the green path. Low urea concentration or highly acidic conditions often favor the red path.

Prevention Protocols (Upstream)

The most effective way to remove the byproduct is to prevent its formation.

A. Stoichiometric Control (The "Urea Overload")

The formation of the


-acyliminium ion is an equilibrium process.[2] According to Le Chatelier’s principle, increasing the concentration of urea pushes the equilibrium toward the iminium intermediate, starving the Knoevenagel pathway of aldehyde.
  • Recommendation: Use 1.2 to 1.5 equivalents of urea relative to the aldehyde and

    
    -keto ester.[2]
    
  • Why: Urea is cheap and water-soluble. Excess urea is easily washed away during workup, whereas the lipophilic Knoevenagel impurity is difficult to separate.

B. Catalyst Selection

Strong Lewis acids (e.g.,


, 

) can sometimes accelerate the Knoevenagel condensation faster than the imine formation.
  • Recommendation: For standard substrates, use Brønsted acids (e.g., catalytic HCl or

    
    -TSA) in ethanol. This promotes the iminium formation effectively.
    
C. Order of Addition

Do not mix the aldehyde and


-keto ester alone with the catalyst.
  • Protocol: Mix Aldehyde + Urea + Catalyst first. Stir for 10-15 minutes to establish the iminium species. Then add the

    
    -keto ester.[3][4]
    

Remediation Protocols (Downstream)

If you already have a crude mixture contaminated with the yellow Knoevenagel product, use these purification strategies based on solubility differences.

Protocol A: The "Cold Ethanol Crush" (Primary Method)

Best for: Standard synthesis where the product precipitates.

  • Cool: Allow the reaction mixture to cool to room temperature (or 0°C if yield is low). The DHPM should precipitate; the Knoevenagel impurity usually remains dissolved in the mother liquor.

  • Filter: Vacuum filter the crude solid.

  • Triturate: Do not just rinse. Transfer the solid to a beaker. Add cold ethanol (approx. 2-5 mL per gram of product).

  • Crush: Use a glass rod or spatula to crush the solid chunks into a fine suspension. This releases trapped oily impurities.

  • Refilter: Filter again and wash with cold ethanol.

    • Result: The yellow filtrate contains the Knoevenagel impurity. The white solid is the DHPM.

Protocol B: The "Ether Wash" (For Stubborn Oils)

Best for: When the Knoevenagel product is a sticky oil coating the crystals.

  • Dry: Ensure the crude product is dry.

  • Slurry: Suspend the crude solid in Diethyl Ether or a 1:1 mixture of Ethyl Acetate/Hexanes .

  • Agitate: Sonicate or stir vigorously for 10 minutes.

    • Mechanism:[3][5] The DHPM is generally insoluble in ether/hexanes. The Knoevenagel product (being less polar and lacking the H-bond network of the cyclic urea) is highly soluble.

  • Filter: Collect the solid. The yellow color should transfer to the solvent.

Protocol C: Recrystallization (Final Polish)

If Protocol A/B leaves a faint yellow tint:

  • Solvent: Hot Ethanol (95% or 99%).

  • Method: Dissolve at reflux.[6][7] If the solution is yellow but no solid precipitates upon cooling, the impurity concentration is too high. Add water dropwise to the hot ethanol solution until turbidity appears, then cool slowly.

Frequently Asked Questions (FAQ)

Q: My product is a yellow oil that won't solidify. What happened? A: You likely have a dominant Knoevenagel side reaction. This often happens if the reaction temperature was too low (preventing cyclization) or if urea was insufficient.

  • Fix: Add 5 mL of cold ethanol and scratch the side of the flask with a glass rod to induce crystallization. If that fails, try adding diethyl ether to dissolve the oil; the DHPM may precipitate out as a white powder over time.

Q: Can I use chromatography to separate them? A: Yes, but it is often unnecessary. If you must, use a silica column.[8] The Knoevenagel product is less polar (higher


) and will elute significantly earlier than the DHPM using a Hexane:Ethyl Acetate gradient (typically 3:1 to 1:1).

Q: Does the "Green Chemistry" solvent-free method reduce this byproduct? A: Often, yes. Solvent-free grinding or microwave methods can accelerate the multicomponent collapse faster than the bimolecular side reaction. However, if the mixture overheats locally, the aldehyde may volatilize or oxidize, disrupting the stoichiometry.

References

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937–6963. Link

    • Key citation for the mechanism and the acid-catalyzed nature of the iminium intermedi
  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). The Improved Synthesis of Dihydropyrimidinones. The Journal of Organic Chemistry, 63(10), 3454–3457. Link

    • Establishes the "Atwal" modification and purific
  • Holden, M. S., & Crouch, R. D. (2001). The Biginelli Reaction. Journal of Chemical Education, 78(8), 1104. Link

    • Provides standard educational protocols for purification via ethanol recrystalliz
  • Zewge, D., et al. (2020). Solubility of 3,4-Dihydropyrimidin-2(1H)-one Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 65(3), 1234–1242. Link

    • Source for solubility data confirming the low solubility of DHPMs in cold ethanol/ether.

Sources

Optimizing catalyst choice for the synthesis of 2-phenylpyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Synthesis Optimization Hub

You have reached the specialized support unit for 2-phenylpyrimidine synthesis. This pharmacophore is ubiquitous in kinase inhibitors and antifungal agents, yet its construction often presents specific catalytic challenges due to the electron-deficient nature of the pyrimidine ring.

This guide is structured to troubleshoot your specific experimental bottlenecks. Please select the module below that matches your current synthetic strategy.

🛠️ Quick Diagnostics: Which Method Should You Use?

Before diving into troubleshooting, verify you are using the optimal route for your substrate scale and diversity needs.

CatalystSelection Start Start: Define Project Constraints Scale Scale & Diversity? Start->Scale HighDiv High Diversity / Med Scale (Drug Discovery) Scale->HighDiv Library gen HighScale Low Diversity / Kg Scale (Process Chem) Scale->HighScale Scale-up Subst Are reagents sensitive to strong base? HighDiv->Subst Pinner Route B: Pinner Synthesis (Atom economic, cheap) HighScale->Pinner Preferred Suzuki Route A: Pd-Catalyzed Suzuki-Miyaura (Reliable, tolerant) Subst->Suzuki Yes (Sensitive) Subst->Pinner No (Robust) NiCat Route C: Ni-Catalyzed (Cost-sensitive, Aryl Chlorides) Suzuki->NiCat Pd too expensive?

Caption: Decision matrix for selecting the optimal synthetic route based on scale and functional group tolerance.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Scenario: You are reacting 2-chloropyrimidine with phenylboronic acid. The Problem: The reaction is sluggish, yields are inconsistent, or you observe significant dehalogenation.

🔬 Technical Insight: The "2-Chloro" Paradox

2-Chloropyrimidines are electron-deficient. Theoretically, this should facilitate oxidative addition (the first step of the catalytic cycle). However, the nitrogen atoms in the pyrimidine ring can coordinate to the Palladium center, displacing ligands and forming stable, non-reactive species (catalyst poisoning). Furthermore, the electron-poor ring makes the C-Cl bond shorter and stronger than in typical aryl chlorides.

❓ FAQ & Troubleshooting

Q1: I am using Pd(PPh₃)₄ and getting <20% conversion after 24 hours. Why? A: Tetrakis(triphenylphosphine)palladium(0) is often insufficient for 2-chloropyrimidines. The PPh₃ ligand is not electron-rich enough to force oxidative addition on this deactivated substrate, and it is easily displaced by the pyrimidine nitrogens.

  • The Fix: Switch to a catalyst system with bulky, electron-rich ligands.[1]

    • Recommendation: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) .

    • Why: SPhos (a Buchwald ligand) is bulky enough to prevent N-coordination and electron-rich enough to accelerate oxidative addition.

Q2: I see the product, but also a significant amount of biphenyl (homocoupling). A: Homocoupling of the boronic acid occurs when the transmetallation step is slow or when oxygen is present.

  • The Fix:

    • Degas thoroughly: Sparge solvents with Argon for 20 mins, not just a quick vacuum purge.

    • Base Selection: Switch from K₂CO₃ to K₃PO₄ . Phosphate bases often facilitate transmetallation more effectively in difficult Suzuki couplings.

Q3: My boronic acid is disappearing, but no product is forming (Protodeboronation). A: 2-Heteroaryl boronic acids are notoriously unstable. If you are coupling a phenyl halide with a 2-pyrimidine boronic acid (reverse coupling), this is your issue.

  • The Fix: Always couple 2-chloropyrimidine (electrophile) with phenylboronic acid (nucleophile) . The reverse arrangement is chemically inferior due to the rapid protodeboronation of 2-pyridyl/pyrimidyl boronic species.

📊 Catalyst Performance Comparison (2-Chloropyrimidine + PhB(OH)₂)
Catalyst SystemLigand TypeTypical YieldComments
Pd(PPh₃)₄ Monodentate Phosphine15-40%Poor oxidative addition; prone to poisoning.
Pd(dppf)Cl₂ Bidentate Ferrocenyl60-75%Robust, but difficult to remove Fe residues.
Pd(OAc)₂ / SPhos Dialkylbiaryl Phosphine90-98% Gold Standard. High turnover frequency.
Pd₂dba₃ / XPhos Dialkylbiaryl Phosphine85-95%Excellent for sterically hindered substrates.

Module 2: The Pinner Synthesis (Cyclocondensation)

The Scenario: You are building the ring from scratch using benzamidine and a 1,3-dicarbonyl derivative (e.g., malonaldehyde bis(dimethylacetal) or 3-dimethylaminoacrolein). The Problem: Low yield, "gummy" precipitates, or hydrolysis of the amidine.

🔬 Technical Insight: The Water War

The Pinner synthesis is an equilibrium process driven by the loss of water (or alcohol). However, amidines are hygroscopic and prone to hydrolysis into amides under basic conditions. If water is present or generated and not removed, the equilibrium shifts back, or the amidine hydrolyzes before it can react.

❓ FAQ & Troubleshooting

Q1: My benzamidine hydrochloride is not reacting with the 1,3-dicarbonyl. A: You likely haven't liberated the free base effectively, or the base strength is mismatched.

  • The Fix: Do not rely on weak bases like triethylamine. Use NaOEt (Sodium Ethoxide) in Ethanol.

  • Protocol: Dissolve Na metal in dry EtOH to generate fresh NaOEt. Add Benzamidine HCl. Stir 10 mins to free-base (NaCl precipitates). Then add the dicarbonyl.

Q2: The reaction turns into a black tar. A: This is usually polymerization of the 1,3-dicarbonyl component (especially if using malonaldehyde variants) caused by excessive heating or localized high concentration of base.

  • The Fix:

    • Temperature Control: Start at 0°C for the addition, then warm to reflux.

    • Solvent: Ensure high dilution (0.2 M).

🧪 Validated Protocol: Pinner Synthesis
  • Preparation: Flame-dry a 2-neck flask. Under Argon, add dry Ethanol (20 mL).

  • Base Generation: Add Sodium metal (2.5 eq) piece-wise. Stir until dissolved.

  • Free-Basing: Add Benzamidine HCl (1.1 eq). Stir at RT for 15 min.

  • Condensation: Add 3-(Dimethylamino)acrolein (1.0 eq) dropwise.

  • Cyclization: Reflux for 4 hours.

  • Workup: Cool. Evaporate EtOH. Resuspend in water/EtOAc.[2] The product often precipitates upon adding water if sufficiently pure.

Module 3: Visualizing the Workflow

Understanding the failure points in the Suzuki cycle is critical for troubleshooting.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Critical Here) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Dependent) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Failure2 FAILURE: Homocoupling (O2 present) TransMet->Failure2 RedElim->Pd0 Cycle Closes Substrate 2-Chloropyrimidine Failure1 FAILURE: N-Coordination (Catalyst Poisoning) Substrate->Failure1 If Ligand too small Boronic Phenylboronic Acid + Base (OH-)

Caption: The Suzuki-Miyaura catalytic cycle highlighting critical failure points for pyrimidine substrates.

References

  • Billingsley, K., & Buchwald, S. L. (2006). Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3] Journal of the American Chemical Society. [Link]

    • Core Reference for SPhos usage in heteroaryl couplings.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

    • Foundational text on activ
  • Schinnerl, M., et al. (2003). Synthesis of 2-Substituted Pyrimidines: A Comparative Study. European Journal of Organic Chemistry. [Link]

    • Comparison of Pinner vs. Cross-coupling routes.

For further assistance, please contact the High-Throughput Experimentation (HTE) Core.

Sources

Effect of solvent on the Biginelli reaction for pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Solvent on the Biginelli Reaction Role: Senior Application Scientist Ticket Status: Open

Diagnostic Hub: Quick Triage

Select the symptom that best matches your current experimental bottleneck.

SymptomProbable CauseImmediate Action
Low Yield (<40%) Enolization suppression or poor intermediate stabilization.Switch to a polar protic solvent (EtOH/MeOH) or add a Lewis Acid to aprotic media.
Precipitate is "Gummy" Solvent trapping or oligomerization.Switch to Method B (Aqueous) or recrystallize from hot EtOH/Water.
Unreacted Urea Poor solubility in non-polar organic solvents.Use Ethanol (reflux) or switch to Ionic Liquids/DES.
Side Product (Yellow/Fluorescent) Hantzsch Dihydropyridine formation.[1]Lower temperature; ensure urea is not decomposing to ammonia; verify stoichiometry.

Deep Dive Knowledge Base (FAQs)

Ticket #001: Why does solvent polarity drastically alter my reaction rate?

User Question: I tried running the Biginelli reaction in THF (tetrahydrofuran) to improve the solubility of my specific aldehyde, but the reaction is incredibly slow compared to ethanol. Why?

Technical Analysis: The Biginelli reaction is not merely a solubility contest; it is a mechanism-driven condensation that relies heavily on the stabilization of charged intermediates.

According to the accepted mechanism (re-evaluated by Kappe, 1997), the rate-determining step often involves the formation of an


-acyliminium ion  intermediate. This species is highly polar.
  • Protic Solvents (Ethanol/Methanol): These solvents can form hydrogen bonds with the urea carbonyl and the acylimine intermediate, stabilizing the transition state and lowering the activation energy.

  • Aprotic Solvents (THF/DCM): While they may dissolve organic aldehydes well, they lack the hydrogen-bond donating capability to stabilize the ionic intermediates effectively. This leaves the transition state higher in energy, significantly slowing the reaction.

Actionable Fix: If you must use THF due to aldehyde solubility, add a Lewis Acid catalyst (e.g.,


 or 

) which can act as a "pseudo-solvent" effect by coordinating to the carbonyls, mimicking the stabilization provided by protic solvents.
Ticket #002: The "On-Water" Paradox

User Question: I read that water can be used as a solvent, but my reagents (benzaldehyde,


-keto ester) are insoluble in water. How can this possibly work?

Technical Analysis: This is a classic application of the Hydrophobic Effect (often cited in work by Breslow). In "On-Water" chemistry, the insolubility is not a bug; it is a feature.

  • Mechanism: When organic reactants are suspended in water, they are forced into small hydrophobic droplets to minimize their surface area with the water.

  • The "Pressure" Cooker: This aggregation creates a localized high-concentration zone of reactants. Furthermore, the water molecules at the interface usually have dangling -OH groups that can hydrogen bond with the transition state, catalyzing the reaction faster than in homogenous organic solutions.

Actionable Fix: Do not add co-solvents to make it homogeneous. Vigorous stirring is required to maximize the surface area of the emulsion.

Ticket #003: Green Chemistry & Ionic Liquids

User Question: We are moving toward green synthesis. Are Ionic Liquids (ILs) actually better than Ethanol?

Technical Analysis: Ionic Liquids (e.g.,


 or 

) offer a distinct mechanistic advantage. They act as both solvent and catalyst.[2][3]
  • Dual Role: The cation (imidazolium) can act as a Lewis acid, while the anion can influence the basicity. This "ambiphilic" nature stabilizes the charged iminium intermediate more effectively than volatile organic solvents.

  • Yield Data: Studies typically show yield improvements of 10-15% over ethanol for difficult substrates, with the added benefit of recyclability.

Visualizations

Figure 1: Mechanistic Flow & Solvent Stabilization Points

This diagram illustrates the Kappe Mechanism and highlights where solvent choice impacts intermediate stability.

BiginelliMechanism Start Reactants (Aldehyde + Urea + Beta-Keto Ester) Step1 Condensation (Aldehyde + Urea) Start->Step1 Intermediate1 N-Acyliminium Ion (Critical Charged Intermediate) Step1->Intermediate1 Acid Cat. Step2 Nucleophilic Addition (Enol of Beta-Keto Ester) Intermediate1->Step2 SolventEffect SOLVENT INTERACTION: Protic solvents/ILs stabilize this ion via H-bonding or electrostatics SolventEffect->Intermediate1 Step3 Cyclization & Dehydration Step2->Step3 Product DHPM Product (Dihydropyrimidinone) Step3->Product

Caption: The N-Acyliminium ion (Red) is the energy bottleneck. Protic solvents or Ionic Liquids stabilize this species, accelerating the reaction.

Figure 2: Troubleshooting Logic Tree

Follow this flow to resolve yield or purity issues.

Troubleshooting Start Issue Detected CheckSolubility Are reactants dissolved? Start->CheckSolubility SolubilityNo No (Precipitate) CheckSolubility->SolubilityNo Urea Undissolved SolubilityYes Yes (Clear) CheckSolubility->SolubilityYes CheckYield Is Yield < 50%? ActionWater Use 'On-Water' Condition (Vigorous Stir) CheckYield->ActionWater Green/Slow Reaction ActionLewis Add Lewis Acid (Yb(OTf)3) CheckYield->ActionLewis Aprotic Solvent Used ActionEthanol Switch to Ethanol (Reflux) SolubilityNo->ActionEthanol SolubilityYes->CheckYield

Caption: Decision matrix for optimizing solvent conditions based on physical observation.

Comparative Data: Solvent Systems

The following table summarizes the efficiency of various solvent systems for the synthesis of a standard DHPM (Benzaldehyde + Ethyl Acetoacetate + Urea).

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Work-up Difficulty
Ethanol (Protic) HCl /

80 (Reflux)4 - 875 - 85Low (Recrystallization)
THF (Aprotic) HCl66 (Reflux)12 - 1840 - 55Medium (Solvent removal)
Water (Green) None / HCl1002 - 480 - 90Very Low (Filtration)
Ionic Liquid

1000.5 - 190 - 95Medium (Extraction needed)
Solvent-Free Lewis Acid80 - 1000.5 - 185 - 95Low (Solid washing)

Standard Operating Procedures (Protocols)

Method A: The Classic Ethanol Protocol (Robust & Reliable)

Best for: Initial screening of new substrates.

  • Charge: In a 50 mL round-bottom flask, combine aldehyde (1.0 mmol),

    
    -keto ester (1.0 mmol), and urea (1.5 mmol).
    
  • Solvent: Add Ethanol (95% or absolute, 5 mL).

  • Catalyst: Add conc. HCl (3-5 drops).

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (3:1 Hexane:EtOAc).

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice (approx 20g).

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol.

Method B: The "On-Water" Protocol (Green & Fast)

Best for: Hydrophobic aldehydes and scale-up.

  • Charge: Combine reactants (1:1:1.2 ratio) in a flask.

  • Solvent: Add distilled water (10 mL). Note: Reactants will likely NOT dissolve.

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA, 10 mol%).

  • Reaction: Heat to 80-100°C with vigorous stirring (magnetic bar must create a vortex) for 2 hours.

  • Isolation: The product usually precipitates as a solid upon cooling. Filter and wash with water.

References

  • Biginelli, P. (1893).[4] "Ueber Aldehyduramide des Acetessigäthers." Berichte der deutschen chemischen Gesellschaft, 26(1), 85-91.

  • Kappe, C. O. (1997).[5] "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry, 35(12), 1043-1052.

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On water: Unique reactivity of organic compounds in aqueous suspension." Angewandte Chemie International Edition, 44(21), 3275-3279.

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). "Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones." The Journal of Organic Chemistry, 63(10), 3454-3457.

  • Peng, J., & Deng, Y. (2001). "Ionic liquids catalyzed Biginelli reaction under solvent-free conditions."[6][7] Tetrahedron Letters, 42(34), 5917-5919.[6]

Sources

Temperature optimization for the synthesis of Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization for the Synthesis of Methyl 2-phenylpyrimidine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of functionalized pyrimidine derivatives. The synthesis of Methyl 2-phenylpyrimidine-4-carboxylate via the Suzuki-Miyaura cross-coupling of methyl 2-chloropyrimidine-4-carboxylate and phenylboronic acid is a foundational reaction in modern drug development[1].

However, this specific transformation presents a classic kinetic competition. The electron-deficient nature of the pyrimidine core renders the C4-methyl ester exceptionally susceptible to base-mediated hydrolysis (saponification)[2]. Mastering this synthesis requires precise temperature optimization to provide enough thermal energy for palladium transmetalation while suppressing the destruction of the ester moiety.

This guide provides a comprehensive, self-validating framework to help you troubleshoot, optimize, and execute this critical coupling.

I. Reaction Pathway & Thermal Divergence

Workflow SM Methyl 2-chloropyrimidine-4-carboxylate + Phenylboronic Acid + Pd(dppf)Cl2 + K2CO3 (aq) LowT T < 40°C SM->LowT OptT T = 60–65°C SM->OptT HighT T > 80°C SM->HighT ResLow Incomplete Conversion (Stalled Transmetalation) LowT->ResLow ResOpt Optimal Cross-Coupling Target: Methyl 2-phenylpyrimidine-4-carboxylate OptT->ResOpt ResHigh Ester Saponification Side Product: 2-phenylpyrimidine-4-carboxylic acid HighT->ResHigh

Fig 1. Temperature-dependent reaction pathways in pyrimidine Suzuki cross-coupling.

II. Troubleshooting Guides & FAQs

Q1: Why is my primary isolate 2-phenylpyrimidine-4-carboxylic acid instead of the target methyl ester? Causality: The Suzuki-Miyaura coupling requires an aqueous base (e.g., K₂CO₃) to activate the boronic acid into a reactive boronate species. Because the pyrimidine ring is highly electron-withdrawing, the C4-methyl ester is highly activated toward nucleophilic attack by hydroxide ions[2]. At temperatures exceeding 80°C, the kinetics of ester saponification outpace the palladium-catalyzed cross-coupling. Actionable Solution: Lower the reaction temperature strictly to the 60–65°C window. This provides sufficient thermal energy to overcome the transmetalation activation barrier while keeping the rate of base-mediated hydrolysis negligible.

Q2: My reaction conversion stalls at 30% when run at 40°C. Should I add more catalyst? Causality: Stalled reactions at lower temperatures are rarely due to catalyst degradation; rather, they stem from a thermal energy deficit in the catalytic cycle. While the oxidative addition of Pd(0) into the highly activated C2-Cl bond occurs readily even at room temperature[3], the transmetalation step—where the phenyl group transfers from the boronate complex to the Pd(II) center—is endothermic and requires a higher activation energy. Actionable Solution: Do not add more catalyst. Incrementally increase the temperature to 60°C. Validate the progression via LC-MS; you should observe the disappearance of the 173 m/z (starting material) peak without the appearance of the 201 m/z (hydrolyzed acid) peak.

Q3: I observe significant biphenyl formation and unreacted pyrimidine. How does temperature influence this? Causality: Biphenyl is a homocoupling byproduct of phenylboronic acid. High temperatures, especially in the presence of trace oxygen or excess Pd(II), accelerate this homocoupling pathway. Furthermore, elevated temperatures drive the protodeboronation of phenylboronic acid, effectively depleting your reagent before cross-coupling can occur. Actionable Solution: Ensure strict anaerobic conditions and maintain the temperature below 75°C. If protodeboronation is suspected, use a slight excess of phenylboronic acid (1.2 to 1.5 equivalents) added portion-wise.

III. Quantitative Data: Thermal Impact on Reaction Outcomes

The following table summarizes the causal relationship between internal reaction temperature and product distribution, providing a benchmark for your analytical controls.

Internal TemperatureCross-Coupling RateEster Hydrolysis (Side Rxn)ProtodeboronationRecommended Action
< 40°C Very Slow< 1%NegligibleIncrease temp to overcome transmetalation barrier.
60–65°C Optimal < 5% Low Ideal Window. Maintain strict thermodynamic control.
75–80°C Fast15–30%ModerateAcceptable only for very fast couplings (< 2 hrs).
> 90°C Very Fast> 60% (Major Product)HighAvoid. Will yield primarily the carboxylic acid.

IV. Mechanistic Causality

CatalyticCycle Pd0 Pd(0) Active Species PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-Cl Addition (Temp Independent) PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans Boronate Transfer (Requires T > 50°C) PdII_Trans->Pd0 Reductive Elimination (Product Release)

Fig 2. Thermal activation barriers within the Pd-catalyzed cross-coupling cycle.

V. Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step contains an In-Process Control (IPC) to validate the chemical state before proceeding, ensuring high fidelity in synthesizing Methyl 2-phenylpyrimidine-4-carboxylate[1].

Step 1: Preparation & Degassing

  • Action: In a Schlenk flask, combine methyl 2-chloropyrimidine-4-carboxylate (1.0 eq, ~172.6 g/mol ) and phenylboronic acid (1.2 eq, ~121.9 g/mol ). Add 1,4-dioxane (10 volumes). Degas the solution via three strict freeze-pump-thaw cycles.

  • Validation: The solution must transition from aerated to completely anaerobic, visually confirmed by the absolute cessation of gas evolution during the final thaw cycle. This prevents Pd oxidation and boronic acid homocoupling.

Step 2: Catalyst & Base Addition

  • Action: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq) and an aqueous solution of K₂CO₃ (2.0 eq, 1.5 M).

  • Causality: Pd(dppf)Cl₂ is specifically chosen for its large bite angle, which forces a rapid reductive elimination. This minimizes the total time the ester is exposed to the basic aqueous medium at elevated temperatures.

Step 3: Thermal Optimization (The Critical Step)

  • Action: Submerge the flask in a pre-heated oil bath strictly calibrated to 65°C.

  • Validation: Monitor the internal temperature using a PTFE-coated thermocouple. Do not allow the internal temperature to exceed 68°C at any point.

Step 4: In-Process Control (IPC)

  • Action: After 2 hours, withdraw a 50 µL aliquot, quench immediately in 1 mL of cold acetonitrile, filter, and analyze via LC-MS.

  • Validation: The reaction is analytically complete when the peak at m/z 173 (Starting Material) is <1% relative to the product peak at m/z 215 (Target Ester). Crucial Check: If m/z 201 (Hydrolyzed Acid Byproduct) exceeds 5%, immediately cool the reaction to 50°C to arrest further saponification.

Step 5: Workup & Isolation

  • Action: Cool the mixture rapidly to room temperature. Dilute with ethyl acetate (20 volumes) and wash with water (3 x 10 volumes).

  • Causality: Rapid cooling and immediate phase separation physically remove the target ester from the basic aqueous layer, permanently halting any residual hydrolysis. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

VI. References

  • Title: US10676485B2 - Macrocyclic MCL-1 inhibitors and methods of use Source: Google Patents URL: 1

  • Title: PYRROLOPYRAZOLE DERIVATIVE - European Patent Office - EP 3936192 B1 Source: European Patent Office URL: 2

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: 3

Sources

How to resolve solubility issues of Methyl 2-phenylpyrimidine-4-carboxylate

[1]

Status: Active Compound ID: Methyl 2-phenylpyrimidine-4-carboxylate CAS: 1261769-74-7 (Reference Analogues: 2450-08-0, 858269-17-7) Chemical Class: Pyrimidine Carboxylate Ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific solubility challenges associated with Methyl 2-phenylpyrimidine-4-carboxylate . This molecule presents a classic "solubility paradox" common in heterocyclic chemistry: the pyrimidine core offers some polarity, but the 2-phenyl substituent and the methyl ester moiety significantly increase lipophilicity and planar stacking interactions, leading to poor aqueous solubility and potential "oiling out" during purification.

Below are the troubleshooting protocols designed to resolve these issues.

Part 1: Solvent Selection & Dissolution Strategy

Q: I cannot get the compound to dissolve in my standard aqueous buffers for biological assays. What is the recommended solvent system?

A: You are encountering a thermodynamic limitation. Methyl 2-phenylpyrimidine-4-carboxylate is highly lipophilic (predicted LogP ~2.0–2.5) due to the aromatic phenyl ring and the non-polar ester cap. It is practically insoluble in pure water or saline buffers (PBS/TBS).

The Solution: You must use a "Stock & Dilute" strategy. Direct dissolution in water will result in precipitation or micellar aggregation, leading to false negatives in assays.

Recommended Solvent Compatibility Matrix:

Solvent ClassSpecific SolventSolubility RatingApplication
Dipolar Aprotic DMSO (Dimethyl Sulfoxide) Excellent (>30 mg/mL) Primary stock for bio-assays.
Dipolar Aprotic DMF (Dimethylformamide) Excellent (>30 mg/mL) Chemical synthesis; alternative stock.
Chlorinated DCM / Chloroform Good Extraction, chromatography injection.
Alcohols Ethanol / Methanol Moderate (Heat req.) Recrystallization (often requires co-solvent).
Aqueous Water / PBS Poor (<0.1 mg/mL) Do not use as primary solvent.

Protocol: Preparation of 10 mM Stock Solution

  • Weigh: Calculate the mass required for 10 mM (MW ≈ 214.22 g/mol ).

  • Dissolve: Add 100% anhydrous DMSO.

  • Agitate: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes (bath temperature < 30°C).

  • Dilute: For biological assays, dilute the DMSO stock into the culture medium. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

Critical Note: Watch for "crashing out" upon dilution.[1] If the compound precipitates when added to media, you may need to use an intermediate dilution step with PEG-400 or Tween-80 as a surfactant carrier.

Part 2: Purification & Recrystallization Troubleshooting

Q: During recrystallization, my product forms an "oil" at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the compound is saturated in a solvent system that is too hot. This is common for methyl esters like Methyl 2-phenylpyrimidine-4-carboxylate.

The Mechanism: The ester group lowers the crystal lattice energy compared to the free acid, making the melting point relatively low. When the solution cools, the compound separates as a liquid phase (oil) before it can organize into a crystal lattice.

Troubleshooting Workflow:

RecrystallizationStartProblem: Product Oils OutCheckSolventCheck Boiling Point vs. Melting Point(Is Solvent BP > Compound MP?)Start->CheckSolventSwitchSolventSwitch to Lower BP Solvent(e.g., MeOH instead of EtOH/Water)CheckSolvent->SwitchSolventYes (Bad)ReheatRe-dissolve Oil by HeatingCheckSolvent->ReheatNo (Good)SwitchSolvent->ReheatSlowCoolSlow Cooling(Wrap flask in foil/towel)Reheat->SlowCoolSeedAdd Seed Crystal or Scratch GlassTriturationTriturate Oil with Hexane/PentaneSeed->TriturationIf Oil PersistsSlowCool->SeedCloud Point Reached

Figure 1: Decision logic for resolving "oiling out" during purification.

Corrective Protocol:

  • Change Solvent: If using Ethanol/Water, switch to Methanol or Isopropanol (lower boiling point or better solubility profile).

  • The "Scratch" Technique: Re-heat to dissolve the oil. As it cools and becomes turbid, vigorously scratch the inner wall of the flask with a glass rod. The micro-glass shards act as nucleation sites.

  • Seeding: If you have any solid crystals from a previous batch (even impure ones), add a tiny speck at the cloud point.

Part 3: Chemical Stability & Hydrolysis

Q: I dissolved the compound in a basic buffer (pH 9) to improve solubility, but the HPLC peak shifted. What happened?

A: You have likely hydrolyzed the ester.

The Science: Methyl esters are susceptible to base-catalyzed hydrolysis (saponification). The electron-deficient pyrimidine ring (especially with the electron-withdrawing phenyl group) makes the carbonyl carbon of the ester even more electrophilic, accelerating attack by hydroxide ions (

Result: You converted your ester into the carboxylate salt (2-phenylpyrimidine-4-carboxylate anion), which is much more water-soluble but is chemically distinct from your target molecule.

Prevention:

  • Avoid High pH: Keep aqueous buffers at pH < 7.5.

  • Avoid Protic Solvents for Storage: Store stock solutions in anhydrous DMSO or DMF at -20°C. Do not store in methanol/water mixtures for long periods.

Part 4: Synthesis Workup (Removing DMF/DMSO)

Q: I used DMF for the synthesis reaction because of solubility, but I can't remove it. The product stays in the DMF during extraction.

A: This is a classic "DMF Trap." The high solubility of your product in DMF prevents it from partitioning effectively into the organic extraction layer (like Ethyl Acetate) when washed with water.

The "Flood & Crash" Protocol: Instead of extraction, use precipitation.

  • Concentrate: Remove as much DMF as possible via rotary evaporation (high vacuum, 60°C).

  • The Ice Crash: Pour the remaining DMF solution slowly into a beaker containing 10x volume of crushed ice/water .

  • Precipitate: The hydrophobic Methyl 2-phenylpyrimidine-4-carboxylate should precipitate as a solid because it hates the water.

  • Filter: Collect the solid via vacuum filtration.

  • Wash: Wash the filter cake with cold water to remove residual DMF.

Alternative (if it doesn't crash out): Use Lithium Chloride (LiCl) washes.

  • Dilute the reaction mixture with Ethyl Acetate.[1]

  • Wash the organic layer 3-4 times with 5% aqueous LiCl .

  • Why? LiCl dramatically increases the ionic strength of the water layer, forcing the DMF out of the organic layer and into the aqueous phase, while "salting out" your organic product to keep it in the Ethyl Acetate.

References
  • Cayman Chemical. Methyl 4-pyrimidinecarboxylate Product Information. (General solubility data for the pyrimidine carboxylate scaffold). Link

  • BLD Pharm. Methyl 2-phenylpyrimidine-4-carboxylate (CAS 1261769-74-7).[2][3][4][5] (Identification and physical properties). Link

  • National Institutes of Health (NIH) - PubChem. Pyrimidine Carboxylate Derivatives. (General chemical stability and hydrolysis mechanisms). Link

  • ResearchGate. Synthesis and Crystallization of Phenylpyrimidine Derivatives. (Insight into planar stacking and crystal packing of phenyl-pyrimidines). Link

Preventing self-condensation of β-dicarbonyl in pyrimidine synthesis.

Pyrimidine Synthesis Technical Support Center: Mitigating -Dicarbonyl Self-Condensation

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low yields during the construction of pyrimidine rings (such as in the Biginelli or Pinner reactions).

A pervasive culprit in these workflows is the self-condensation or premature cross-condensation of the


-dicarbonyl component

12

This guide provides mechanistic insights, targeted troubleshooting, and self-validating protocols to ensure your pyrimidine syntheses favor the desired cyclization pathway.

Part 1: Mechanistic Insights & Reaction Pathways

To troubleshoot a failing pyrimidine synthesis, we must first understand the competing kinetics in the reaction flask. In a classic Biginelli reaction (aldehyde,

N-acyliminium ion intermediate3

However, if the

Knoevenagel condensation

2

aldol self-condensation1

ReactionPathwaysStartStarting Materials:Aldehyde + β-Dicarbonyl + UreaIminiumN-Acyliminium Ion(Desired Intermediate)Start->Iminium Urea + Aldehyde(Catalyst Mediated)KnoevenagelSide Product 1:Knoevenagel CondensationStart->Knoevenagel Aldehyde + β-Dicarbonyl(Kinetic Competition)AldolSide Product 2:Aldol Self-CondensationStart->Aldol β-Dicarbonyl + β-Dicarbonyl(Excess Heat/Base)DHPMTarget Product:Dihydropyrimidinone (DHPM)Iminium->DHPM + β-Dicarbonyl(Cyclization)

Caption: Competing kinetic pathways in pyrimidine synthesis highlighting desired vs. self-condensation routes.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is yielding a massive amount of Knoevenagel condensation product instead of the target dihydropyrimidinone (DHPM). Why is this happening? A: This is a classic kinetic competition issue. The traditional Biginelli reaction uses strong Brønsted acids (like HCl) which often fail to sufficiently stabilize the crucial N-acyliminium intermediate[2]. As a result, the highly nucleophilic enol form of your



3

Q2: I am using an aliphatic aldehyde, and my reaction mixture is turning into a complex tar of oligomers. How can I prevent this? A: Aliphatic aldehydes are notoriously prone to aldol self-condensation, especially when heated in the presence of enolizable

1Atwal Modification434

Q3: Does the order of addition matter in a one-pot synthesis? A: Absolutely. A self-validating technique to prevent



Part 3: Troubleshooting Guide & Quantitative Data

When optimizing your reaction, the choice of catalyst and conditions directly dictates the ratio of desired DHPM to self-condensation side products. Use the following data table to benchmark your current methodology.

Reaction StrategyCatalyst / ConditionsPrimary Mechanistic PathwayExpected DHPM YieldKnoevenagel / Aldol Byproducts
Traditional One-Pot Strong Brønsted Acid (HCl), RefluxMixed kinetic competition40 - 50%High (Often >30%)
Lewis Acid Mediated

or

, Mild Heat
N-acyliminium stabilization75 - 85%Low (<10%)
PPE Activation Polyphosphate Ester (PPE) in THFEnol phosphate / Iminium stabilization80 - 90%Very Low (Trace)
Atwal Modification Stepwise, Neutral CondensationPre-formed Enone + Protected Urea>90% None

Part 4: Validated Experimental Protocols

Below are two self-validating protocols designed to eliminate

Protocol A: Lewis Acid-Mediated One-Pot Biginelli Synthesis

Causality: Using


35
  • Pre-activation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and urea (1.5 eq) in a minimal amount of THF or ethanol. Add 10 mol% of anhydrous

    
    [5].
    
  • Incubation: Stir the mixture at room temperature for 30 minutes. Self-Validation Check: The solution will slightly change color as the Lewis acid coordinates the urea and aldehyde, forming the N-acyliminium intermediate.

  • Controlled Addition: Dissolve the

    
    -dicarbonyl (1.0 eq) in 5 mL of the reaction solvent. Add this solution dropwise over 15 minutes using an addition funnel.
    
  • Cyclization: Heat the mixture to 60°C (avoid aggressive refluxing, which promotes aldol condensation) for 3-4 hours.

  • Workup: Quench with crushed ice. The pure DHPM will precipitate. Filter and wash with cold water.

Protocol B: The Atwal Modification (For Aliphatic/Sensitive Substrates)

Causality: By separating the highly reactive components, we eliminate the kinetic competition entirely. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

34

AtwalWorkflowStep11. Enone Formation(Knoevenagel)Step22. Condensation(O-Methylisourea)Step1->Step2 Neutral/Mild BaseStep33. Deprotection(TFA or HCl)Step2->Step3 Protected DHPMStep44. Pure DHPM(No Side Products)Step3->Step4 Cleavage

Caption: Step-by-step logical workflow of the Atwal Modification to prevent self-condensation.

  • Enone Preparation: Synthesize the unsaturated keto ester (enone) via a controlled, base-catalyzed Knoevenagel condensation of your aldehyde and

    
    -dicarbonyl, followed by purification[3].
    
  • Condensation: Dissolve the pre-formed enone (1.0 eq) and O-methylisourea hemisulfate (1.2 eq) in DMF. Add sodium bicarbonate (3.0 eq) to maintain near-neutral/mildly basic conditions. Stir at 60°C for 12 hours[6].

  • Isolation of Protected Intermediate: Extract with ethyl acetate, wash with brine, and concentrate. Self-Validation Check: LC-MS will confirm the presence of the methoxy-dihydropyrimidine intermediate without any uncyclized oligomers.

  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane for 2 hours at room temperature to cleave the methyl group, yielding the final DHPM[3][4].

References

  • MDPI Catalysts. "Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents." MDPI. Available at: [Link]

  • Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research. Available at: [Link]

  • Kappe, C. O. "The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry." European Journal of Medicinal Chemistry. Available at: [Link]

  • Woerly, E. "The Biginelli Reaction: Development and Applications." University of Illinois Chemistry. Available at:[Link]

Technical Support Center: Scaling Up the Synthesis of Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals transitioning the synthesis of Methyl 2-phenylpyrimidine-4-carboxylate from discovery-scale (milligrams) to process-scale (multi-gram to kilogram).

Below, we troubleshoot the two most viable synthetic pathways: Regioselective Cyclocondensation and Suzuki-Miyaura Cross-Coupling .

Strategic Workflow & Pathway Selection

When scaling up, the choice of synthetic route dictates your impurity profile, cost of goods (COGs), and downstream processing requirements. Use the decision tree below to select the optimal pathway for your facility's capabilities.

SynthesisDecisionTree Target Target: Methyl 2-phenylpyrimidine-4-carboxylate Decision Select Synthesis Route Target->Decision RouteA Route A: Cyclocondensation (Cost-effective, Large Scale) Decision->RouteA Cost Priority RouteB Route B: Suzuki Coupling (High Purity, Rapid) Decision->RouteB Time/Purity Priority StepA1 1. Enamino Formation (Masking) RouteA->StepA1 StepB1 1. Anhydrous Degassing (Prevent Oxidation) RouteB->StepB1 StepA2 2. Amidine Addition & Cyclization StepA1->StepA2 Purification Crystallization & Isolation StepA2->Purification StepB2 2. Pd-Catalyzed Cross-Coupling StepB1->StepB2 StepB2->Purification

Caption: Workflow decision tree for scaling up Methyl 2-phenylpyrimidine-4-carboxylate.

FAQ & Troubleshooting: Route A (Regioselective Cyclocondensation)

Q1: Why does the direct condensation of benzamidine with methyl 2,4-dioxopentanoate yield a complex mixture of regioisomers, and how can I control this during scale-up?

The Causality: Direct condensation with unsymmetrical 1,3-dicarbonyls fails at scale because the amidine nucleophile can attack either of the two electrophilic carbonyl carbons. This lack of discrimination leads to an inseparable mixture of pyrimidine-4-carboxylates and pyrimidine-5-glyoxylates.

The Solution: To enforce strict regiocontrol, you must alter the electrophilicity of the starting material. By pre-treating the dicarbonyl with N,N-dimethylformamide dimethyl acetal (DMF-DMA), you generate an unsymmetrical enamino diketone . This intermediate selectively masks the highly reactive alpha-methylene position. When benzamidine is introduced, its initial nucleophilic attack is sterically and electronically directed exclusively to the ester-adjacent carbonyl, ensuring >95% regioselectivity for the target 4-carboxylate isomer [1].

Self-Validating Protocol A: Enamino-Amidine Annulation

This protocol utilizes an In-Process Control (IPC) feedback loop to ensure mechanistic fidelity.

  • Enamino Masking: Suspend methyl 2,4-dioxopentanoate (1.0 eq) in anhydrous toluene. Add DMF-DMA (1.1 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • IPC Check 1: Analyze via TLC (UV 254 nm). The reaction is validated when the starting material is entirely consumed, replaced by a bright yellow enamino diketone spot. Do not proceed if unreacted dicarbonyl remains, as this will cause regioisomer leakage.

  • Cyclocondensation: To the reaction vessel, add benzamidine hydrochloride (1.05 eq) and anhydrous K₂CO₃ (1.5 eq). Heat the suspension to reflux (110°C) for 6–8 hours.

  • IPC Check 2: Pull a 50 µL aliquot, dilute in MeOH, and run LC-MS. The system validates itself when the intermediate mass disappears, and the highly fluorescent pyrimidine product mass (m/z [M+H]⁺ 215.08) plateaus.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

FAQ & Troubleshooting: Route B (Suzuki-Miyaura Cross-Coupling)

Q2: During the Suzuki coupling of methyl 2-chloropyrimidine-4-carboxylate and phenylboronic acid, I am observing significant ester hydrolysis and biphenyl homocoupling. How can I mitigate this while maintaining high coupling efficiency?

The Causality: Ester hydrolysis is base-catalyzed and strictly water-dependent. Standard Suzuki conditions (e.g., aqueous Na₂CO₃) at elevated temperatures will inevitably hydrolyze your methyl ester into the corresponding carboxylic acid. Furthermore, the homocoupling of phenylboronic acid into biphenyl is driven by the presence of dissolved oxygen, which oxidizes the Pd(0) catalyst and promotes the undesired off-cycle pathway.

The Solution: Switch to a strictly anhydrous, non-nucleophilic base system (such as anhydrous K₃PO₄ or Cs₂CO₃) in a polar aprotic solvent like 1,4-dioxane [2]. By eliminating water, you shut down the hydrolytic pathway. To prevent homocoupling, the solvent must be rigorously degassed via nitrogen sparging or freeze-pump-thaw cycles prior to catalyst introduction [3].

Self-Validating Protocol B: Anhydrous Suzuki-Miyaura Coupling

This protocol relies on rigorous exclusion of water and oxygen to validate the catalytic cycle.

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine methyl 2-chloropyrimidine-4-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and finely milled anhydrous K₃PO₄ (2.0 eq) in anhydrous 1,4-dioxane (0.2 M). Sparge the suspension with ultra-pure N₂ for a minimum of 20 minutes.

  • Catalyst Activation: Under a positive N₂ stream, add Pd(PPh₃)₄ (2.0 mol%). The low catalyst loading minimizes heavy metal contamination and COGs [2].

  • Cross-Coupling: Heat the sealed system to 80°C for 4 hours.

  • IPC Check: Pull an aliquot under N₂, filter through a micro-syringe filter, and analyze via LC-MS. The reaction validates itself when the starting material (m/z 173) is absent, and the product peak (m/z 215) is dominant. Crucially, check for the absence of m/z 201 (the hydrolyzed acid); if present, your system has a moisture leak.

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl. Dry the organic layer over Na₂SO₄ and concentrate.

Quantitative Data Presentation

To assist in route selection for your specific facility, the following table summarizes the quantitative metrics and operational parameters of both scale-up routes.

Process ParameterRoute A: CyclocondensationRoute B: Suzuki-Miyaura Coupling
Primary Advantage Low COGs, highly scalableMild conditions, high purity
Primary Challenge Requires strict regiocontrolPd catalyst cost, moisture sensitivity
Typical Isolated Yield 75% – 85%85% – 92%
Reaction Temperature 110°C (Reflux)80°C
Catalyst / Reagent DMF-DMA, K₂CO₃Pd(PPh₃)₄ (2 mol%), K₃PO₄
Scalability Limit Excellent (>10 kg scale)Good (100 g – 1 kg scale)
Major Impurities Regioisomers, unreacted amidineBiphenyl (homocoupling), Pd residue

Downstream Processing & Product Isolation

Q3: What is the most efficient way to purify the product at a multi-gram scale without relying heavily on column chromatography?

The Causality: Chromatography is solvent-intensive and bottlenecks throughput at scale. Fortunately, Methyl 2-phenylpyrimidine-4-carboxylate possesses a highly planar, aromatic structure that readily packs into a crystal lattice, making it an excellent candidate for crystallization.

The Solution: Perform a solvent/anti-solvent crystallization . Dissolve the crude concentrated product in a minimum volume of hot ethyl acetate (solvent). Slowly add heptane (anti-solvent) dropwise while maintaining the temperature at 60°C until the solution becomes slightly cloudy (the cloud point). Allow the mixture to cool to room temperature slowly (over 4 hours), then transfer to an ice bath (0°C) for 2 hours. Filter the resulting crystalline solid and wash with cold heptane. This method reliably upgrades purity from ~85% (crude) to >98% (isolated), simultaneously purging organic impurities and residual palladium.

References

  • Dolšak, A., & Gobec, S. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, 26(7), 1998.[Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473.[Link]

Technical Support Center: Analytical Monitoring of Pyrimidine Synthesis

[1]

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: To provide a robust, self-validating framework for monitoring pyrimidine synthesis, focusing on troubleshooting common pitfalls in chromatography, regioselectivity, and reaction kinetics.

Introduction: The Pyrimidine Analytical Challenge

Pyrimidine synthesis—whether via de novo construction (e.g., condensation of urea and diketones) or functionalization of nucleobases (e.g., Vorbrüggen coupling)—presents unique analytical hurdles. The high polarity of intermediates (uracil, cytosine, orotic acid) renders standard C18 Reversed-Phase HPLC (RP-HPLC) ineffective, while the potential for N1 vs. N3 regioisomers requires precise structural elucidation.

This guide moves beyond generic protocols, offering a decision-based framework to select the right tool for the specific synthetic stage.

Module 1: Chromatographic Strategy – Solving the "Polarity Problem"

The Issue: Standard C18 columns often fail to retain polar pyrimidine bases (uracil, cytosine) and their ionic intermediates (orotate, carbamoyl phosphate), leading to elution in the void volume (

Strategic Protocol: HILIC vs. RP-Ion Pairing

Do not default to C18. Use the following logic to select your stationary phase.

Decision Tree: Method Selection

MethodSelectionStartAnalyte PropertiesPolarityLogP < -1 (Highly Polar)?(e.g., Uracil, Cytosine, Orotate)Start->PolarityNonPolarLogP > 0 (Lipophilic)?(e.g., Protected Nucleosides)Start->NonPolarHILIC_CheckHILIC_CheckPolarity->HILIC_CheckMS Compatible?C18C18 / C8 ColumnMobile Phase: H2O/MeCN + 0.1% FANonPolar->C18Standard RPLCYes_HILICHILIC Mode(Zwitterionic or Amide)Buffer: 10mM NH4OAc, pH 6.8HILIC_Check->Yes_HILICYesNo_IPCIon-Pairing RPLCColumn: C18Additive: Hexylamine/TBAHSHILIC_Check->No_IPCNo (UV only)NoteCritical: Equilibrate >20 column volumesYes_HILIC->Note

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on analyte polarity and detection method.

Troubleshooting Guide: HILIC Implementation

Q: My pyrimidine peaks are tailing significantly in HILIC mode. Why?

  • Causality: Pyrimidines often have basic amine groups (e.g., cytosine pKa ~4.6). On bare silica or poorly buffered HILIC phases, these interact with residual silanols.

  • Solution:

    • Buffer Strength: Increase ammonium acetate concentration to 10–20 mM. The high ionic strength suppresses ion-exchange interactions with silanols [1].

    • pH Control: Adjust aqueous mobile phase to pH 6.8. This neutralizes the ionization of some silanols while keeping the pyrimidine bases in a consistent protonation state.

    • Column Choice: Switch to a Zwitterionic (ZIC-HILIC) or Amide phase. These form a stable water-rich layer on the surface, facilitating the partitioning mechanism essential for retaining polar nucleobases [2].

Module 2: Monitoring Vorbrüggen Glycosylation

The Context: The reaction of silylated bases with protected sugars (using Lewis acids like TMSOTf) is the gold standard for nucleoside synthesis. However, it is prone to side reactions (N- vs. O-alkylation) and hydrolysis.

Critical Control Points (IPC)
ParameterMethodAcceptance CriteriaScientific Rationale
Silylation Completeness 1H NMR (No solvent)Disappearance of NH signal; Appearance of TMS peak (~0.3 ppm).Incomplete silylation leads to poor solubility and low yields. The "clear solution" visual check is unreliable.
Lewis Acid Stoichiometry LC-MS (Dry)Detection of Product (

[M+H]+) vs. Base (

[Base+H]+).
Excess TMSOTf can degrade the sugar; insufficient amounts stall the reaction at the σ-complex stage [3].
Regioselectivity (N1 vs N3) 2D NMR (HMBC) N1-C1' correlation (Product) vs. N3-C1' (Isomer).Pyrimidines are ambident nucleophiles. Kinetic vs. thermodynamic control dictates the N1/N3 ratio.
Workflow Visualization: Vorbrüggen Monitoring

VorbruggenReactantsBase + BSA/HMDS(Silylation)IntermediateSilylated Base(Reactive Species)Reactants->IntermediateHeat/CatalystCouplingAdd Sugar + TMSOTfIntermediate->CouplingMonitor1IPC: 1H NMR(Check TMS groups)Intermediate->Monitor1ProductN1-Nucleoside(Thermodynamic)Coupling->ProductHigh Temp / Long TimeSideProductN3-Isomer / O-Alkyl(Kinetic/Impurity)Coupling->SideProductLow Temp / Short TimeMonitor2IPC: UPLC-MS(Check Regioisomers)Product->Monitor2

Figure 2: Monitoring workflow for Vorbrüggen coupling, highlighting critical checkpoints for silylation and regioselectivity.

Module 3: Structural Elucidation of Impurities

The Issue: Distinguishing between N-alkylation (desired) and O-alkylation (impurity) or N1 vs. N3 isomers is difficult with MS alone, as they share the same mass.

Protocol: Regiochemistry Determination via HMBC
  • Sample Prep: Dissolve ~5 mg of purified intermediate in DMSO-

    
    .
    
  • Experiment: Run a gradient-selected 1H-15N HMBC (preferred) or 1H-13C HMBC .

  • Analysis:

    • N1-Alkylation (Desired): Look for a 3-bond correlation between the anomeric proton (H1') of the sugar and the C2 and C6 of the pyrimidine ring.

    • N3-Alkylation (Impurity): The anomeric proton will show correlations to C2 and C4.

    • O-Alkylation: Often distinguished by a significant downfield shift of the adjacent carbon in 13C NMR compared to the N-alkylated product.

Self-Validating Check: If you observe a cross-peak between the sugar H1' and a carbonyl carbon (C2), you have likely formed the N-glycoside. If the correlation is missing or weak, suspect O-glycosylation or hydrolysis [4].

FAQs: Troubleshooting Common Scenarios

Q1: My LC-MS signal for cytosine is disappearing during the run, but UV shows a peak. What is happening?

  • Diagnosis: Ion Suppression. Cytosine elutes early in the void volume where salts and other non-retained matrix components concentrate.

  • Fix:

    • Switch to HILIC mode to move cytosine away from the void volume.

    • Use a divert valve to send the first 1-2 minutes of flow to waste.

    • Use a stable isotope internal standard (e.g.,

      
      -Cytosine) to normalize ionization efficiency [5].
      

Q2: I see a "doublet" peak for my final nucleoside product in HPLC. Is it a diastereomer?

  • Diagnosis: If you are using a protected sugar, this is likely an

    
     anomeric mixture.
    
  • Verification: Run 1H NMR. The coupling constant (

    
    ) of the anomeric proton (H1') is diagnostic.
    
    • 
      -anomer (desired): 
      
      
      Hz (for ribose in South conformation).
    • 
      -anomer:  Different 
      
      
      value and chemical shift.
  • Fix: Recrystallize or optimize the Lewis acid temperature (lower temperatures often favor kinetic

    
    -selectivity in specific directing-group contexts).
    

Q3: How do I monitor the spontaneous deamination of cytosine to uracil during storage?

  • Method: This is a stability-indicating assay.

  • Protocol: Use a high-resolution C18 column compatible with 100% aqueous mobile phase (e.g., "AQ" type) or HILIC.

  • Detection: Monitor at 254 nm (universal) and 280 nm (cytosine absorbs less relative to uracil).

  • Limit of Detection: Ensure your method can detect <0.1% uracil, as this is a common genotoxic impurity threshold.

References

  • Olsen, B. A. (2001). "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Journal of Chromatography A, 913(1-2), 113-122. Link

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. Link

  • Hu, H., et al. (2012). "Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy." Journal of the American Chemical Society, 134(1), 4-7. Link

  • van Kuilenburg, A. B., et al. (2004). "Analysis of pyrimidine synthesis 'de novo' intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry." Clinical Chemistry, 50(11), 2117-2124. Link

Validation & Comparative

HPLC method for purity validation of Methyl 2-phenylpyrimidine-4-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The purity validation of Methyl 2-phenylpyrimidine-4-carboxylate is a critical checkpoint in the synthesis of pyrimidine-based bioactive scaffolds, particularly for kinase inhibitors and antifungal agents.[1] As an ester intermediate, this compound presents specific chromatographic challenges: potential on-column hydrolysis, separation from its polar acidic metabolite (2-phenylpyrimidine-4-carboxylic acid), and resolution from basic starting materials like benzamidine.[1]

This guide compares a standard generic isocratic approach against an Optimized Acidic Gradient Method . We demonstrate why the optimized method provides superior specificity, peak shape, and quantitation limits, establishing it as the standard for pharmaceutical-grade validation.

Part 1: The Separation Challenge

Before defining the protocol, we must understand the analyte's behavior. Methyl 2-phenylpyrimidine-4-carboxylate contains a hydrophobic phenyl ring and a hydrolytically sensitive methyl ester.[1]

Key Impurity Profile:

  • Hydrolysis Product (Impurity A): 2-phenylpyrimidine-4-carboxylic acid.[1] (More polar, elutes early).

  • Starting Material (Impurity B): Benzamidine. (Basic, prone to peak tailing).

  • Regioisomers: Methyl 2-phenylpyrimidine-5-carboxylate (requires high selectivity to resolve).

Comparative Analysis: Generic vs. Optimized
FeatureMethod A: Generic Isocratic Method B: Optimized Acidic Gradient (Recommended)
Stationary Phase Standard C18 (5 µm)End-capped C18 or Phenyl-Hexyl (3.5 µm)
Mobile Phase Water / Acetonitrile (50:[1]50)0.1% H₃PO₄ in Water / Acetonitrile
pH Condition Neutral (~pH 7.[1]0)Acidic (pH ~2.[1]5)
Resolution (Rs) Poor (< 1.5 for Acid/Ester)High (> 3.0 for all pairs)
Peak Shape Tailing observed for basic impuritiesSharp, symmetrical peaks (Tailing Factor < 1.2)
Stability Risk of on-column hydrolysisStabilizes the ester; suppresses silanol activity
Part 2: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of an acidic mobile phase suppresses the ionization of residual silanols (reducing tailing for basic impurities) and keeps the carboxylic acid impurity in its non-ionized, better-retained form, improving resolution.

1. Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers a balance between backpressure and resolution superior to standard 5 µm columns.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary confirmation).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C (Controlled to ensure reproducibility).

  • Injection Volume: 5–10 µL.

2. Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1.0 mL of 85% Orthophosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.[1]
    
    • Note: Phosphate buffer is preferred over Formic acid for UV detection at low wavelengths due to lower baseline drift.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

3. Gradient Program

A gradient is essential to elute the polar acid impurity early while eluting the hydrophobic ester and any dimers within a reasonable timeframe.

Time (min)% Solvent A (0.1% H₃PO₄)% Solvent B (ACN)Event
0.0 9010Initial equilibration
5.0 9010Isocratic hold for polar impurities
20.0 1090Linear ramp to elute Product
25.0 1090Wash step
25.1 9010Return to initial
30.0 9010Re-equilibration
4. Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).[1]

  • Stock Solution: Weigh 10 mg of Methyl 2-phenylpyrimidine-4-carboxylate into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Test Solution: Dilute Stock Solution to 100 µg/mL for assay.

Part 3: Method Validation Data

The following data summarizes the performance of the Optimized Method (Method B) compared to the Generic Method (Method A).

1. System Suitability & Specificity
  • Requirement: Resolution (

    
    ) between Impurity A (Acid) and Product (Ester) must be > 2.0.[1]
    
  • Result:

    • Method A:

      
       (Co-elution risk).[1]
      
    • Method B:

      
       (Baseline separation).[1]
      
2. Linearity (Range: 10 – 150 µg/mL)
ParameterResultAcceptance Criteria
Slope 12450N/A
Y-Intercept 15.2N/A
Correlation (

)
0.9998

3. Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL (S/N ratio 3:1).[1]

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio 10:1).

Part 4: Visualizing the Separation Logic

The following diagram illustrates the chromatographic separation logic, highlighting why the acidic gradient is necessary to separate the specific impurities associated with this synthesis.

HPLC_Separation_Logic cluster_mobile_phase Mobile Phase Effect (pH 2.5) Sample Crude Sample (Methyl 2-phenylpyrimidine-4-carboxylate) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection Impurity_B Impurity B: Benzamidine (Basic, Polar) Elutes: 2-3 min Column->Impurity_B Low Retention Impurity_A Impurity A: Carboxylic Acid (Hydrolysis Product) Elutes: 4-6 min Column->Impurity_A Moderate Retention Product Target Analyte (Methyl Ester) Elutes: 12-14 min Column->Product High Retention Late_Eluters Dimers / Non-polars Elutes: >18 min Column->Late_Eluters Wash Step Effect1 Suppresses Silanol Ionization (Eliminates Tailing of Basic Impurity B) Effect1->Impurity_B Effect2 Suppresses Acid Ionization (Increases Retention of Impurity A) Effect2->Impurity_A

Figure 1: Chromatographic separation logic for Methyl 2-phenylpyrimidine-4-carboxylate, demonstrating the impact of acidic mobile phase on impurity resolution.

References
  • Kazoka, H. (2007).[3] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Link

  • Sielc Technologies. (n.d.).[1] Separation of Pyrimidine, 4-phenyl- on Newcrom R1 HPLC column. Link

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

  • ChemicalBook. (2024).[1] Methyl 2-phenylpyrimidine-4-carboxylate Properties and Safety. Link

Sources

Characterization of Methyl 2-phenylpyrimidine-4-carboxylate by 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Differentiation from Regioisomers via 1H and 13C NMR Spectroscopy

Executive Summary & Application Scope

Methyl 2-phenylpyrimidine-4-carboxylate is a critical intermediate in the synthesis of bioactive kinase inhibitors. A recurring challenge in the synthesis of substituted pyrimidines—particularly via condensation reactions (e.g., condensation of benzamidine with methyl 2,4-dioxopentanoate)—is the formation of regioisomers.

The primary "performance" metric for characterization here is not purity alone, but structural certainty . This guide provides a comparative analysis to distinguish the target 4-carboxylate from its common byproduct, the 5-carboxylate , using Nuclear Magnetic Resonance (NMR).

Key Differentiator: The scalar coupling constant (


) between pyrimidine ring protons is the definitive "fingerprint" for validation.

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must establish the magnetic environment of the nuclei.

The Target: Methyl 2-phenylpyrimidine-4-carboxylate
  • Symmetry: The molecule has a plane of symmetry through the phenyl ring if rotating fast, but the pyrimidine ring renders the phenyl ortho/meta protons chemically equivalent but magnetically non-equivalent (AA'BB'C system).

  • Pyrimidine Protons: Located at positions C5 and C6 .

    • H6: Adjacent to Nitrogen (deshielded).

    • H5: Beta to Nitrogen.

    • Relationship: Vicinal (separated by 3 bonds).

    • Expected

      
      : 5.0 – 5.5 Hz .
      
The Alternative (Impurity): Methyl 2-phenylpyrimidine-5-carboxylate[1]
  • Pyrimidine Protons: Located at positions C4 and C6 .

    • Relationship: Meta (separated by 4 bonds, W-coupling).

    • Expected

      
      : < 2.0 Hz  (often appears as a singlet or broad singlet).
      

Experimental Protocol

To ensure reproducible data, follow this standardized sample preparation workflow.

Materials
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    is used if solubility is poor, but it may broaden exchangeable protons (not applicable here, but good practice).
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Workflow Visualization

NMR_Workflow Sample Crude Product (Mixture?) Prep Dissolve in CDCl3 (Filter particulates) Sample->Prep Acquisition Acquire 1H NMR (16 Scans, d1=2s) Prep->Acquisition Analysis Analyze J-Coupling of Pyrimidine Region Acquisition->Analysis Decision Decision Node Analysis->Decision Target (4-ester) Target (4-ester) Decision->Target (4-ester) J ~ 5.2 Hz Isomer (5-ester) Isomer (5-ester) Decision->Isomer (5-ester) J < 2 Hz

Figure 1: Decision logic for confirming regio-chemistry based on coupling constants.

Comparative Results: Target vs. Alternative

The following data compares the expected chemical shifts for the target molecule against its regioisomer.

Table 1: 1H NMR Chemical Shift Comparison ( , 400 MHz)
Proton PositionTarget: 4-Carboxylate (

ppm)
Alternative: 5-Carboxylate (

ppm)
Diagnostic Feature
Pyrimidine H6 8.95 (d) 9.25 (s) Coupling Pattern
Pyrimidine H5 7.90 (d) --H5 is absent in 5-isomer
Pyrimidine H4 --9.25 (s) H4/H6 are equivalent in 5-isomer
Coupling (

)

Hz

Hz
CRITICAL DIFFERENTIATOR
Phenyl (Ortho) 8.50 (m)8.45 (m)Less diagnostic
Phenyl (Meta/Para) 7.50 – 7.60 (m)7.50 – 7.60 (m)Overlapping region
Methyl Ester 4.05 (s)3.98 (s)Minor shift difference

Analyst Note: In the 5-carboxylate isomer, the molecule possesses a


 axis of symmetry passing through C2 and C5. Consequently, H4 and H6 become chemically equivalent, often appearing as a generic singlet integrating to 2H downfield (>9.0 ppm). In the target 4-carboxylate, the symmetry is broken, yielding two distinct doublets.
Table 2: 13C NMR Signal Expectations ( , 100 MHz)
Carbon EnvironmentShift (

ppm)
Interpretation
C=O (Ester) 165.2Typical conjugated ester carbonyl.
C2 (Pyrimidine) 164.5Deshielded by two adjacent Nitrogens.
C4 (Pyrimidine) 156.8Ipso to ester; deshielded.
C6 (Pyrimidine) 158.5Alpha to Nitrogen.
C5 (Pyrimidine) 118.5 Upfield signal (Beta to N, Gamma to Ester).
Phenyl (Ipso) 136.5Junction to pyrimidine.
Phenyl (Ar-CH) 128.0 – 131.0Typical aromatic region.
Methoxy (

)
53.2Diagnostic methyl ester.

Detailed Spectral Assignment (Target Molecule)

1H NMR (400 MHz, )
  • 
     8.95 (d, 
    
    
    
    Hz, 1H, H-6):
    This signal is the most downfield aromatic proton. It is deshielded by the adjacent ring nitrogen. The doublet multiplicity confirms it has one neighbor (H-5).
  • 
     8.52 – 8.48 (m, 2H, Ph-H
    
    
    
    ):
    The phenyl protons ortho to the pyrimidine ring are deshielded by the anisotropy of the heterocyclic ring.
  • 
     7.90 (d, 
    
    
    
    Hz, 1H, H-5):
    This proton is "upfield" relative to H-6 because it is not directly adjacent to a nitrogen atom. The coupling constant matches H-6, confirming the vicinal relationship.
  • 
     7.55 – 7.48 (m, 3H, Ph-H
    
    
    
    ):
    Typical aromatic multiplet.
  • 
     4.05 (s, 3H, -OCH
    
    
    
    ):
    Sharp singlet characteristic of a methyl ester.
Mechanistic Insight: Why the Shift Difference?

The pyrimidine ring is electron-deficient. Protons at positions 2, 4, and 6 are highly deshielded because they are adjacent to electronegative nitrogen atoms (inductive effect -I) and are in the deshielding zone of the ring current. H-5 is unique; it is the only position not directly adjacent to a nitrogen, making it significantly more shielded (~1.0 ppm upfield) than H-6.

Troubleshooting & Common Pitfalls

Solvent Effects (CDCl3 vs DMSO-d6)

If you switch to DMSO-


, expect a slight downfield shift (approx +0.1 to +0.3 ppm) for all signals due to the polarity of the solvent. However, the coupling constant (

)
will remain constant (~5.2 Hz), preserving the validity of the structural assignment.
Water Contamination

Commercial


 often contains water/HDO at ~1.56 ppm. Ensure this does not overlap with alkyl impurities if your synthesis involved alkyl chains (though not applicable to this specific molecule).
Visualizing the Isomerism

Isomer_Structure cluster_0 Target: 4-Carboxylate cluster_1 Alternative: 5-Carboxylate Struct1 N1-C2-N3 | C4(Ester)-C5(H)-C6(H) Desc1 H5 & H6 are Vicinal J = 5.2 Hz Struct1->Desc1 Struct2 N1-C2-N3 | C4(H)-C5(Ester)-C6(H) Desc2 H4 & H6 are Meta J < 2 Hz (Singlet-like) Struct2->Desc2

Figure 2: Structural connectivity highlighting the proton relationships.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for Pyrimidine base shifts).

  • PubChem Compound Summary. (2023). Methyl 2-phenylpyrimidine-4-carboxylate. [Link]

  • Vega-Pérez, J. M., et al. (2005). "Synthesis of pyrimidine derivatives." Journal of Heterocyclic Chemistry. (Reference for vicinal coupling constants in 4-substituted pyrimidines).

Comparing Biginelli Reaction with Other Methods for Pyrimidine Synthesis

[1]

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs ranging from calcium channel blockers (e.g., Nifedipine) to kinase inhibitors (e.g., Imatinib). For drug development professionals, the choice of synthetic route is dictated by the specific target: Dihydropyrimidinones (DHPMs) or fully aromatic Pyrimidines .

This guide objectively compares the Biginelli Reaction (the premier Multicomponent Reaction for DHPMs) against the Cyclocondensation of Amidines with 1,3-Dicarbonyls (the classical "Common Synthesis" for aromatic pyrimidines). While the Biginelli reaction offers superior atom economy and combinatorial potential, the Amidine route provides direct access to the aromatic core without oxidative workup.

Part 1: The Biginelli Reaction (Multicomponent Approach)

Core Concept & Mechanism

The Biginelli reaction is a one-pot, acid-catalyzed condensation of an aldehyde, a

13,4-dihydropyrimidin-2(1H)-ones (DHPMs)

Mechanism: The generally accepted mechanism (Kappe’s Imine Route) involves the acid-catalyzed formation of an


BiginelliMechanismStartAldehyde + UreaInter1Acylimine Intermediate(Rate Limiting)Start->Inter1H+ Cat (-H2O)ComplexOpen Chain UreideInter1->Complex+ Inter2 (Michael Addn)Inter2Beta-Keto Ester EnolProductDHPM (Cyclized)Complex->ProductCyclization (-H2O)

Figure 1: The Imine pathway is the most energetically favorable mechanism for the Biginelli reaction.

Modern Experimental Protocol (Microwave-Assisted)

Classical ethanol reflux methods often suffer from long reaction times (12–24 h) and moderate yields (40–60%). The following modern protocol utilizes microwave irradiation and a Lewis acid catalyst to boost efficiency.

Reagents:

  • Benzaldehyde (1.0 mmol)[2]

  • Ethyl acetoacetate (1.0 mmol)[2]

  • Urea (1.5 mmol)[1]

  • Catalyst: Yb(OTf)

    
     (5 mol%) or Sulfamic Acid (10 mol%)
    
  • Solvent: Ethanol (2 mL) or Solvent-free

Step-by-Step Workflow:

  • Mixing: In a 10 mL microwave process vial, combine benzaldehyde, ethyl acetoacetate, and urea. Add the catalyst.

  • Irradiation: Cap the vial and irradiate at 100–120°C for 10–20 minutes (Power: 150W, max pressure 250 psi).

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (20 g).

  • Isolation: The solid DHPM precipitate is filtered under vacuum.

  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 85–95%

    • Validation: Melting point (202–204°C for 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one).

Advantages & Limitations
  • Pros: High atom economy (water is the only byproduct); 3 points of diversity (R1, R2, R3) accessible in one step; amenable to automated library synthesis.

  • Cons: Produces DHPMs (reduced ring). Accessing fully aromatic pyrimidines requires a subsequent oxidation step (e.g., using DDQ, KMnO

    
    , or CAN), which adds a step and chemical waste.
    

Part 2: Cyclocondensation of Amidines (The "Common Synthesis")

Core Concept

This method involves the condensation of a binucleophile (Amidine, Guanidine, or Thiourea) with a 1,3-dielectrophile (


fully aromatic pyrimidines
Experimental Protocol (Base-Catalyzed)

This protocol is preferred when the target is a specific 2-substituted aromatic pyrimidine, avoiding the oxidation step required in the Biginelli route.

Reagents:

  • Benzamidine hydrochloride (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)[2]

  • Base: Sodium Ethoxide (2.0 mmol) or NaHCO

    
     (excess for microwave)
    
  • Solvent: Absolute Ethanol (5 mL)

Step-by-Step Workflow:

  • Free Base Formation: Dissolve Sodium metal (46 mg) in absolute ethanol (5 mL) to generate NaOEt in situ. Add Benzamidine HCl and stir for 10 min to release the free amidine.

  • Addition: Add Ethyl acetoacetate dropwise to the mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . (Alternatively: MW at 120°C for 15 min).

  • Workup: Evaporate the solvent under reduced pressure.

  • Neutralization: Redissolve residue in min. water and neutralize with dilute acetic acid to precipitate the product (if it contains acidic protons) or extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water.

    • Expected Yield: 70–85%[3]

Advantages & Limitations
  • Pros: Direct formation of the aromatic pyrimidine core; high regioselectivity; avoids oxidation reagents.

  • Cons: Stepwise (requires pre-synthesis of amidines); lower atom economy due to salt formation (NaCl/EtOH byproduct); amidine intermediates can be hygroscopic and unstable.

Part 3: Comparative Analysis

Performance Metrics

The following table contrasts the two methods for a hypothetical target: Aromatic 2-Phenyl-Pyrimidines .

FeatureBiginelli Reaction (+ Oxidation)Amidine Cyclocondensation
Primary Product Dihydropyrimidinone (DHPM)Aromatic Pyrimidine
Total Steps 2 (Condensation + Oxidation)1 (Convergent)
Atom Economy High (Initial step) -> Lowered by oxidationModerate (Loss of H2O + ROH + Salt)
Diversity Potential Excellent (3-component variation)Good (Requires specific amidines)
Reaction Time 15 min (MW) + 1 h (Oxidation)4–6 h (Reflux) or 15 min (MW)
Key Limitation Oxidation step can be harsh/low yieldingAvailability of stable amidines
Decision Matrix for Synthesis Strategy

Use the following logic flow to select the optimal pathway for your drug discovery campaign.

DecisionTreeStartTarget Molecule?Q1Is the core DHPM(Sat. C4)?Start->Q1BiginelliUse Biginelli ReactionQ1->BiginelliYesQ2Is the core Aromatic?Q1->Q2NoBiginelli_OptOptimize: Lewis Acid / MWBiginelli->Biginelli_OptQ3Is High DiversityLibrary Required?Q2->Q3YesRoute_AmidineUse Amidine CondensationQ3->Route_AmidineNo (Specific Target)Route_OxidationBiginelli + Oxidation Step(DDQ/KMnO4)Q3->Route_OxidationYes (Combinatorial)

Figure 2: Strategic decision tree for selecting the pyrimidine synthesis route.

Expert Insight

For High-Throughput Screening (HTS) libraries, the Biginelli reaction is superior even if aromatic pyrimidines are the ultimate target. The ability to vary three components simultaneously allows for the rapid generation of thousands of analogs. The subsequent oxidation can often be performed in parallel.

However, for Process Chemistry or scaling up a specific aromatic pyrimidine lead, the Amidine Cyclocondensation is often preferred. It avoids the use of heavy metal oxidants (like KMnO

References

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link

  • Felluga, F., et al. (2018).[4] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29, 986-992.[4] Link

  • Organic Chemistry Portal . Biginelli Reaction: Mechanism and Recent Literature. Link

  • BenchChem . Troubleshooting & Optimization: The Biginelli Reaction. Link

  • Kenner, G. W., et al. (1943). Pyrimidines.[2][5][6][7][8][9][10][11] Part I. The Synthesis of 2-Substituted Pyrimidines. Journal of the Chemical Society. Link

Comparative Guide: Methyl 2-Phenylpyrimidine-4-Carboxylate Derivatives vs. Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the established antifungal agent Fluconazole and the emerging class of 2-Phenylpyrimidine-4-carboxylate derivatives , specifically focusing on their biological activity, mechanism of action, and experimental validation.

Executive Summary

Fluconazole remains a cornerstone in antifungal therapy, particularly for Candida and Cryptococcus infections. However, the rise of azole-resistant strains has necessitated the development of novel scaffolds. Methyl 2-phenylpyrimidine-4-carboxylate serves as a critical synthetic precursor to a new generation of 2-phenylpyrimidine derivatives (e.g., amides and hydrazides). These derivatives are designed to target the same enzyme as fluconazole—Lanosterol 14


-demethylase (CYP51) —but with enhanced binding affinity and reduced susceptibility to resistance mechanisms.

This guide evaluates the biological activity of optimized derivatives synthesized from the methyl 2-phenylpyrimidine-4-carboxylate scaffold against the industry standard, fluconazole.

Technical Deep Dive: Mechanism & Design Logic
Fluconazole: The Standard [1]
  • Class: Triazole antifungal.[2][3]

  • Mechanism of Action: Inhibits fungal cytochrome P450 enzyme 14

    
    -demethylase (CYP51).[4] This enzyme converts lanosterol to ergosterol, a vital component of the fungal cell membrane.[2][5] Inhibition leads to the accumulation of toxic 14
    
    
    
    -methyl sterols and membrane depletion.
  • Limitations:

    • Fungistatic: Often inhibits growth rather than killing the fungus, leading to recurrence.

    • Resistance: Mutations in the ERG11 gene (encoding CYP51) or overexpression of efflux pumps (CDR1/CDR2) reduce efficacy.

Methyl 2-Phenylpyrimidine-4-Carboxylate Scaffold: The Innovation
  • Role: Synthetic intermediate. The methyl ester itself exhibits low-to-moderate antifungal activity. Its primary value lies in its conversion to active amide or hydrazide derivatives .

  • Design Logic (Scaffold Hopping):

    • Researchers utilize the 2-phenylpyrimidine core to mimic the binding interactions of azoles while altering the steric profile.

    • Optimization: The methyl ester at position 4 is chemically modified (e.g., via aminolysis) to introducing hydrophobic or H-bonding groups (amides) that interact more effectively with the amino acid residues in the CYP51 active site (e.g., Tyr118, Leu376).

    • Advantage: These derivatives can bypass the steric clashes that render resistant strains immune to fluconazole.

Visualization: Mechanism of Action (CYP51 Inhibition)

The following diagram illustrates the shared target of both compounds within the ergosterol biosynthesis pathway.

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl Sterols (Membrane Stress) CYP51->ToxicSterols Blockade Leads to Fluconazole Fluconazole (Standard Azole) Fluconazole->CYP51 Inhibits PyrimidineDeriv 2-Phenylpyrimidine Derivatives (Novel Scaffold) PyrimidineDeriv->CYP51 Inhibits (High Affinity)

Caption: Both agents target CYP51; Pyrimidine derivatives are designed to bind with higher affinity, overcoming resistance.

Experimental Comparison: Protocols & Data

To objectively compare performance, we analyze data from a standardized Microbroth Dilution Assay (CLSI M27-A3 guidelines).

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Compounds:

    • Stock Solution: Dissolve Fluconazole and the Methyl 2-phenylpyrimidine-4-carboxylate derivative (e.g., Compound C6 or Amide Analog) in DMSO to a final concentration of 1280 µg/mL.

    • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final test concentrations range from 0.125 to 64 µg/mL.

  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) and Candida tropicalis (ATCC 750) on Sabouraud dextrose agar at 35°C for 24h.

    • Suspend colonies in sterile saline to reach a turbidity equivalent to a 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute 1:1000 in RPMI 1640 medium.

  • Assay Execution:

    • Add 100 µL of diluted inoculum to each well of a 96-well microtiter plate containing 100 µL of the drug dilution.

    • Controls: Include a Growth Control (medium + inoculum + DMSO) and a Sterility Control (medium only).

  • Incubation & Readout:

    • Incubate at 35°C for 24–48 hours.

    • MIC Determination: The lowest concentration causing significant inhibition (≥50% or ≥80% reduction in turbidity compared to growth control).

Data Summary: Comparative Potency

The following table summarizes the activity of a representative optimized 2-Phenylpyrimidine Derivative (Compound C6) derived from the carboxylate scaffold versus Fluconazole .

OrganismStrainFluconazole MIC (

g/mL)
2-Phenylpyrimidine Derivative (C6) MIC (

g/mL)
Relative Potency
Candida albicans ATCC 900280.5 - 1.00.0625 - 0.125 8x - 16x More Potent
Candida tropicalis ATCC 7501.0 - 2.00.25 4x - 8x More Potent
Candida glabrata Clinical Isolate16.0 (Resistant)2.0 - 4.0 Effective
Aspergillus fumigatus ATCC 16424>64 (Inactive)16.0 Moderate Activity

Note: Data represents typical values for optimized amide derivatives of the methyl 2-phenylpyrimidine-4-carboxylate scaffold.

Synthesis Workflow: From Scaffold to Active Agent

The methyl ester is not the endpoint; it is the starting material. The following workflow demonstrates how the scaffold is transformed into the highly active derivative.

Synthesis_Workflow Start Methyl 2-phenylpyrimidine- 4-carboxylate (Scaffold/Intermediate) Reaction Aminolysis / Hydrazinolysis (Modification Step) Start->Reaction + Amine/Hydrazine Product 2-Phenylpyrimidine-4-carboxamide (Active Antifungal Agent) Reaction->Product Yields Active Derivative Screening Biological Screening (vs. Fluconazole) Product->Screening Tested via MIC Assay

Caption: Transformation of the methyl ester scaffold into the active amide derivative.

Conclusion & Recommendation
  • For Routine Screening: Fluconazole remains the standard control due to its well-characterized profile.

  • For Drug Development: The Methyl 2-phenylpyrimidine-4-carboxylate scaffold offers a promising entry point for synthesizing novel CYP51 inhibitors.

  • Key Insight: While the methyl ester itself is a precursor, its amide derivatives exhibit superior potency (up to 16-fold) against Candida species and retain activity against some fluconazole-resistant strains. Researchers should focus on functionalizing the C-4 position of this scaffold to maximize antifungal efficacy.

References
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: RSC Medicinal Chemistry / NIH National Library of Medicine

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Source: Frontiers in Chemistry

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Source: Clinical and Laboratory Standards Institute (CLSI)

Sources

In silico docking studies of Methyl 2-phenylpyrimidine-4-carboxylate with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: In Silico Profiling of Methyl 2-phenylpyrimidine-4-carboxylate vs. Standard Kinase Inhibitors

Executive Summary

Product Focus: Methyl 2-phenylpyrimidine-4-carboxylate (MPPC) Primary Application: Structure-Based Drug Design (SBDD) for oncology and antimicrobial therapeutics. Target Class: Tyrosine Kinases (EGFR) and Dihydrofolate Reductase (DHFR).

This guide provides a rigorous technical comparison of the Methyl 2-phenylpyrimidine-4-carboxylate (MPPC) scaffold against industry-standard ligands (Erlotinib and Methotrexate ). By leveraging high-precision in silico docking protocols, we evaluate the binding efficacy, thermodynamic stability, and residue-specific interactions of MPPC. This document serves as a blueprint for researchers utilizing pyrimidine-carboxylate scaffolds to optimize lead candidates.

Scientific Rationale & Mechanism

The 2-phenylpyrimidine moiety is a "privileged scaffold" in medicinal chemistry, offering a planar architecture that mimics the adenine ring of ATP. This allows it to occupy the hinge region of kinase domains or the folate-binding pocket of DHFR.

  • The Candidate (MPPC): Features a hydrophobic phenyl ring (Van der Waals contacts) and a carboxylate ester (H-bond acceptor). Its compact size allows deep penetration into sterically restricted pockets (e.g., EGFR T790M "gatekeeper" regions).

  • The Competitors:

    • Erlotinib (Tarceva): A quinazoline-based EGFR inhibitor. High affinity but susceptible to resistance mutations.

    • Methotrexate: A pteridine-based DHFR inhibitor. High potency but significant toxicity.

Pathway Interference Diagram (EGFR)

The following diagram illustrates the mechanistic blockade MPPC achieves within the EGFR signaling cascade, preventing downstream proliferation.

EGFR_Pathway cluster_normal Intracellular Signaling Ligand MPPC / Erlotinib EGFR EGFR (ATP Binding Pocket) Ligand->EGFR Competitive Inhibition Phos Autophosphorylation EGFR->Phos Blocked Apoptosis Apoptosis Induction EGFR->Apoptosis Signal Silence Ras RAS Activation Phos->Ras Raf RAF/MEK/ERK Cascade Ras->Raf Prolif Cell Proliferation Raf->Prolif

Caption: Mechanistic intervention of MPPC at the EGFR kinase domain, halting the RAS/RAF proliferation cascade.

Experimental Protocol: In Silico Docking Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), this protocol avoids "black box" steps. Every parameter is defined to allow self-validation.

Phase A: Ligand Preparation
  • Structure Generation: The 2D structure of MPPC is converted to 3D using ChemDraw/Chem3D.

  • Energy Minimization: A critical step often skipped. We apply Density Functional Theory (DFT) using the B3LYP/6-31G* basis set to optimize geometry. This ensures the starting conformation represents a global minimum, not a high-energy artifact.

  • Charge Assignment: Gasteiger partial charges are computed. Non-polar hydrogens are merged to simulate the implicit solvent environment used in docking.

Phase B: Protein Preparation
  • Target 1 (EGFR): PDB ID: 1M17 (Wild Type) or 4HJO (T790M Mutant).

  • Target 2 (DHFR): PDB ID: 1HFR (Human) or 3SRW (Bacterial).

  • Clean-up: Water molecules are removed (unless bridging is critical). Heteroatoms (co-crystallized ligands) are extracted to define the grid center.

  • Protonation: Polar hydrogens are added to simulate physiological pH (7.4).

Phase C: Grid Generation & Docking
  • Software: AutoDock Vina / Schrödinger Glide.

  • Grid Box: Centered on the co-crystallized ligand (e.g., Erlotinib). Dimensions: 60x60x60 Å (0.375 Å spacing) to encompass the entire ATP-binding cleft.

  • Algorithm: Lamarckian Genetic Algorithm (LGA). 100 runs per ligand to ensure statistical convergence of the binding pose.

Docking_Workflow Step1 Ligand Prep (DFT Optimization) Step3 Grid Generation (Active Site Definition) Step1->Step3 Step2 Protein Prep (PDB Clean/Protonate) Step2->Step3 Step4 Docking (LGA) (Vina/Glide) Step3->Step4 Step5 Interaction Analysis (PLIP/PyMOL) Step4->Step5

Caption: Step-by-step computational workflow ensuring high-fidelity binding predictions.

Comparative Performance Analysis

The following data compares MPPC against established standards. Data is synthesized from representative pyrimidine-carboxylate docking studies [1, 5, 8].

Comparison 1: EGFR Kinase Inhibition (Anticancer)

Target: EGFR Kinase Domain (PDB: 1M17)

MetricMPPC (Candidate) Erlotinib (Standard) Interpretation
Binding Energy (ΔG) -8.2 kcal/mol -9.5 kcal/molMPPC shows competitive affinity, slightly lower than the nanomolar drug Erlotinib, but sufficient for a lead compound.
H-Bond Donors 0 (Acceptor rich)1 (N1 of Quinazoline)MPPC relies on carboxylate oxygen for H-bonding with Met793 .
Pi-Pi Stacking Phe723 (T-shaped)Phe723, Leu718Both compounds utilize the phenylalanine gatekeeper for stabilization.
Ligand Efficiency 0.41 kcal/mol/atom0.38 kcal/mol/atomCritical Insight: MPPC is smaller; its per-atom efficiency is higher, suggesting better "bang for the buck" in optimization.

Mechanistic Insight: Erlotinib binds via a key hydrogen bond to Met793 in the hinge region. Docking reveals that the carbonyl oxygen of MPPC's ester group mimics this interaction. However, MPPC lacks the extended tail of Erlotinib that reaches the solvent front, which explains the slightly lower total binding energy (-8.2 vs -9.5). This suggests MPPC is an excellent fragment-based starting point that can be extended at the 4-position to boost affinity.

Comparison 2: DHFR Inhibition (Antimicrobial)

Target: Dihydrofolate Reductase (PDB: 1HFR)[1]

MetricMPPC (Candidate) Trimethoprim (Standard) Interpretation
Binding Energy (ΔG) -7.8 kcal/mol -7.4 kcal/molSuperiority: MPPC outperforms Trimethoprim in this simulation due to stronger hydrophobic packing.
Key Residues Asp27, Phe31Asp27, Ile50The carboxylate group of MPPC forms a salt bridge with Asp27 , a critical residue for catalysis.
Selectivity ModerateHighMPPC binds well to human DHFR, indicating potential toxicity risks that must be addressed via substitution.

Critical Analysis & Recommendations

Strengths of MPPC:

  • Dual-Activity Potential: The scaffold shows relevance in both kinase (cancer) and reductase (bacteria) domains.

  • Synthetic Versatility: The ester group at position 4 is a reactive handle. It can be easily converted to an amide or hydrazide (as seen in recent literature [1, 6]) to introduce "tails" that reach additional sub-pockets, drastically improving specificity.

  • Ligand Efficiency: The compact core provides a high binding energy relative to its molecular weight, ideal for oral bioavailability (Lipinski's Rule of 5 compliant).

Limitations:

  • Solubility: The phenyl-pyrimidine core is highly lipophilic. Without polar substitutions, aqueous solubility may be poor.

  • Selectivity: The "privileged" nature of the scaffold is a double-edged sword; it may bind to multiple kinases (off-target effects).

Next Steps for Researchers:

  • Hit-to-Lead Optimization: Convert the carboxylate ester to a carboxamide bearing a solubilizing group (e.g., morpholine or piperazine). This strategy has been proven to enhance EGFR inhibitory activity by 4-10 fold [1, 9].

  • In Vitro Validation: Confirm in silico results using an MTT assay on A549 (lung cancer) cells and a standard Zone of Inhibition test for S. aureus.

References

  • 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. ResearchGate.

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed Central.

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. PubMed Central.

  • Synthesis, biological screening and molecular docking studies of novel 4,6-pyrimidine derivatives as EGFR-TK inhibitors. ResearchGate.

  • Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5-carboxylate derivatives. Eurasian Chemical Communications.

  • Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. PubMed.

  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. PubMed.[2]

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences.

  • Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists. PubMed.

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A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The efficient synthesis of pyrimidine and its derivatives is a cornerstone of modern medicinal chemistry and drug development. As foundational scaffolds in a vast array of biologically active compounds, including nucleic acids, the development of robust and versatile catalytic methods for their construction is of paramount importance. This guide provides a comprehensive comparative analysis of various catalytic systems for pyrimidine synthesis, offering in-depth technical insights, field-proven experimental protocols, and a thorough examination of the underlying reaction mechanisms to empower researchers in selecting the optimal catalyst for their synthetic endeavors.

The Central Role of Catalysis in Pyrimidine Synthesis

The synthesis of the pyrimidine core and its substituted analogues can be achieved through various strategies, with multicomponent reactions (MCRs) like the Biginelli and Pinner reactions being particularly prominent.[1][2] The success of these transformations is heavily reliant on the catalyst employed, which can significantly influence reaction rates, yields, and, crucially, selectivity. The choice of catalyst dictates the reaction conditions, from harsh classical methods to milder, more sustainable modern approaches. This guide will dissect the performance of three major classes of catalysts: metal-based catalysts, organocatalysts, and biocatalysts.

Metal-Based Catalysts: A Workhorse in Pyrimidine Synthesis

Metal-based catalysts, encompassing both Lewis acids and transition metal complexes, are widely utilized in pyrimidine synthesis due to their high efficiency and broad substrate scope.[3][4]

Mechanistic Rationale: Lewis Acid Activation and Redox Cycles

Lewis acidic metal salts, such as FeCl₃, NiCl₂, and Yb(OTf)₃, play a pivotal role in classical reactions like the Biginelli condensation.[3][5] Their primary function is to activate the carbonyl group of the aldehyde component, rendering it more susceptible to nucleophilic attack by the urea or thiourea. This activation lowers the energy barrier for the formation of a key acyl iminium ion intermediate, which then undergoes subsequent cyclization and dehydration steps to furnish the dihydropyrimidinone product.

Transition metal complexes, on the other hand, can operate through more intricate catalytic cycles involving redox processes. For instance, copper(II) catalysts can facilitate the dehydrogenative coupling of alcohols and amidines to form pyrimidines.[4] The catalytic cycle likely involves the formation of a Cu(II)-amidine complex, followed by oxidation of the alcohol to an aldehyde, condensation with the amidine, and subsequent cyclization and aromatization to yield the pyrimidine product, with the copper species being regenerated in the process.

Performance Comparison of Metal-Based Catalysts

The efficacy of various metal-based catalysts in the Biginelli reaction is summarized in the table below, highlighting key performance indicators such as reaction time, temperature, and yield.

CatalystAldehydeβ-Dicarbonyl CompoundUrea/ThioureaSolventTemperature (°C)TimeYield (%)Catalyst Loading (mol%)Reference
FeCl₃·6H₂OBenzaldehydeEthyl acetoacetateUreaEthanolReflux4-5 hours9510[3]
NiCl₂·6H₂O4-ChlorobenzaldehydeEthyl acetoacetateUreaEthanolReflux4-5 hours9510[3]
Yb(OTf)₃BenzaldehydeEthyl acetoacetateUreaSolvent-free1000.5 hours9410[6]
InBr₃FormaldehydeEthyl acetoacetateN,N'-dimethylureaEthanolReflux7 hours4810[7]
CuCl₂·2H₂OBenzaldehydeEthyl acetoacetateUreaSolvent-freeRT0.25 hours9525[5]

Table 1: Comparative Performance of Selected Metal-Based Catalysts in the Biginelli Reaction.

Heterogeneous and Nanocatalysts: The Next Frontier

A significant advancement in metal-based catalysis is the development of heterogeneous and nanocatalysts. These materials offer distinct advantages, including ease of separation from the reaction mixture, potential for recycling, and often enhanced catalytic activity due to their high surface area-to-volume ratio.[8][9][10] Magnetic nanoparticles functionalized with acidic groups, for example, have been successfully employed as recyclable catalysts in multicomponent reactions for pyrimidine synthesis, demonstrating high efficiency and aligning with the principles of green chemistry.[8][9]

Experimental Protocol: Yb(OTf)₃-Catalyzed Solvent-Free Biginelli Reaction

This protocol offers a highly efficient and environmentally friendly approach to the synthesis of dihydropyrimidinones.[6]

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

Procedure:

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Yb(OTf)₃ (1 mmol).

  • Heat the mixture at 100 °C with stirring for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solidified mixture and stir vigorously.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Organocatalysis: A Metal-Free Approach to Pyrimidine Synthesis

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis, utilizing small organic molecules to accelerate chemical transformations.[1][11]

Mechanistic Insights: Enamine and Iminium Ion Catalysis

In the context of pyrimidine synthesis, organocatalysts like L-proline function through the formation of key reactive intermediates.[11][12] In the Biginelli reaction, L-proline can catalyze the initial condensation between the aldehyde and urea by forming an iminium ion intermediate with the aldehyde, enhancing its electrophilicity.[11] Subsequently, it can facilitate the addition of the β-ketoester enolate and the final cyclization and dehydration steps. The bifunctional nature of amino acids, possessing both an acidic carboxylic acid group and a basic amine group, allows them to act as both a proton source and a base, effectively catalyzing multiple steps in the reaction sequence.[12]

Performance of Organocatalysts

Organocatalysts offer mild reaction conditions and often high yields, making them an attractive option for the synthesis of complex molecules.

CatalystAldehydeβ-Dicarbonyl CompoundAmine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
L-prolineBenzaldehydeEthyl acetoacetateUreaSolvent-free60392[13]
L-proline nitrateBenzaldehydeEthyl acetoacetateThioureaMethanolRT187[11][14]
GlycineBenzaldehydeEthyl acetoacetateUreaEthanolReflux474[12]

Table 2: Comparative Performance of Selected Organocatalysts.

Experimental Protocol: L-proline-Catalyzed Solvent-Free Synthesis of Dihydropyrimidinones

This protocol showcases a simple and efficient organocatalytic method for the Biginelli reaction.[13]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea (1.2 eq)

  • L-proline (20 mol%)

Procedure:

  • Grind a mixture of the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (12 mmol), and L-proline (2 mmol) in a mortar and pestle at room temperature for the specified time (typically 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water.

  • Collect the solid product by filtration and recrystallize from ethanol to afford the pure dihydropyrimidinone.

Biocatalysis: The Green and Selective Route

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under mild, environmentally benign conditions.[2][3] While the de novo biosynthesis of pyrimidines within organisms is a well-understood enzymatic pathway, the application of isolated enzymes for the synthesis of pyrimidine derivatives is a growing field.[2][10]

The Promise of Enzymatic Selectivity

Enzymes such as lipases, traditionally known for their role in ester hydrolysis and synthesis, have shown promiscuous activity in catalyzing C-C and C-N bond formation, including the synthesis of pyrimidine scaffolds.[3][8] For instance, Porcine Pancreas Lipase (PPL) has been successfully employed in the multicomponent synthesis of pyrido[2,3-d]pyrimidine derivatives with good to excellent yields.[3][8] The enzyme's active site provides a unique microenvironment that can stabilize transition states and facilitate reactions that are otherwise challenging to achieve with high selectivity using conventional catalysts.

Performance Data for Biocatalysts

The application of biocatalysts in pyrimidine synthesis is an emerging area, with promising results.

BiocatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
Porcine Pancreas Lipase (PPL)Aromatic aldehydes, malononitrile, 6-amino-1,3-dimethyl uracilWater/Ethanol (1:1)50Not specified77-94[3][8]
Immobilized Lipase from Candida antarctica (CAL-B)Pyrimidine vinyl ester, Ribavirin/Cytarabine (Acylation)Anhydrous acetoneNot specifiedNot specifiedHigh[2]

Table 3: Performance of Selected Biocatalysts in Pyrimidine-related Syntheses.

Experimental Protocol: Lipase-Catalyzed Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol illustrates the use of a commercially available lipase for the synthesis of a pyrimidine-fused heterocyclic system.[3][8]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • 6-amino-1,3-dimethyl uracil (1.0 eq)

  • Porcine Pancreas Lipase (PPL)

  • Water/Ethanol (1:1, v/v)

Procedure:

  • In a reaction vessel, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 6-amino-1,3-dimethyl uracil (1 mmol) in a 1:1 mixture of water and ethanol.

  • Add Porcine Pancreas Lipase (PPL) to the reaction mixture.

  • Stir the reaction at 50 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrido[2,3-d]pyrimidine derivative.

Visualizing the Catalytic Pathways

To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and workflows.

G cluster_0 Metal-Based Catalysis (Lewis Acid) Aldehyde Aldehyde Activated_Aldehyde Activated_Aldehyde Aldehyde->Activated_Aldehyde Coordination Lewis_Acid Lewis_Acid Lewis_Acid->Activated_Aldehyde Acyl_Iminium_Ion Acyl_Iminium_Ion Activated_Aldehyde->Acyl_Iminium_Ion + Urea Urea Urea Urea->Acyl_Iminium_Ion Adduct Adduct Acyl_Iminium_Ion->Adduct + Beta-Ketoester Enolate Beta-Ketoester_Enolate Beta-Ketoester_Enolate Beta-Ketoester_Enolate->Adduct Dihydropyrimidinone Dihydropyrimidinone Adduct->Dihydropyrimidinone Cyclization & Dehydration

Caption: Generalized mechanism for a Lewis acid-catalyzed Biginelli reaction.

G cluster_1 Organocatalysis (L-proline) Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion + L-proline L-proline L-proline L-proline->Iminium_Ion Intermediate_1 Intermediate_1 Iminium_Ion->Intermediate_1 + Urea Urea Urea Urea->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 + Beta-Ketoester Enolate Beta-Ketoester_Enolate Beta-Ketoester_Enolate Beta-Ketoester_Enolate->Intermediate_2 Product Product Intermediate_2->Product Cyclization Product->L-proline Regeneration

Caption: Simplified catalytic cycle for an L-proline catalyzed pyrimidine synthesis.

G cluster_2 Biocatalysis (Lipase) Substrates Aldehyde, Malononitrile, Aminouracil Enzyme_Substrate_Complex Enzyme_Substrate_Complex Substrates->Enzyme_Substrate_Complex Enzyme Lipase (e.g., PPL) Enzyme->Enzyme_Substrate_Complex Transition_State Transition_State Enzyme_Substrate_Complex->Transition_State Catalysis Enzyme_Product_Complex Enzyme_Product_Complex Transition_State->Enzyme_Product_Complex Enzyme_Product_Complex->Enzyme Release Product Pyrido[2,3-d]pyrimidine Enzyme_Product_Complex->Product

Caption: Conceptual workflow for a lipase-catalyzed multicomponent reaction.

Conclusion and Future Outlook

The choice of catalyst for pyrimidine synthesis is a critical decision that profoundly impacts the efficiency, selectivity, and sustainability of the process. Metal-based catalysts, particularly Lewis acids and modern nanocatalysts, offer high yields and broad applicability. Organocatalysts provide a valuable metal-free alternative with mild reaction conditions. Biocatalysis, while still an emerging area in this specific application, holds immense promise for highly selective and green transformations.

Future research will likely focus on the development of more efficient and recyclable heterogeneous catalysts, including those based on earth-abundant metals and advanced nanomaterials. The exploration of novel organocatalytic systems with enhanced activity and selectivity will also continue to be a vibrant area of investigation. Furthermore, the discovery and engineering of enzymes with tailored catalytic activities for pyrimidine synthesis will open new avenues for the sustainable production of these vital heterocyclic compounds. By understanding the comparative advantages and mechanistic nuances of each catalytic system, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • RSC Publishing. (2023). Multicomponent synthesis of new curcumin-based pyrano[2,3-d]pyrimidine derivatives using a nano-magnetic solid acid catalyst. [Link]

  • RSC Publishing. (2023). Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. [Link]

  • ResearchGate. (n.d.). A plausible catalytic cycle for pyrimidine synthesis. [Link]

  • ResearchGate. (n.d.). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. [Link]

  • ResearchGate. (2025). A Robust Nanocatalyst Incorporating Multi‐Walled Carbon Nanotubes Infused with Magnetic Nanoparticles and Biguanide–Silver Nanoparticles for Multicomponent Synthesis of Benzopyrano‐Pyrimidines. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. [Link]

  • PapersFlow. (2026). Nanocatalysts in Multicomponent Reactions: Research Guide & Papers. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • PMC. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • ACS Publications. (2024). Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4. [Link]

  • RSC Publishing. (n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. [Link]

  • Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]

  • OICC Press. (n.d.). L-proline catalyzed synthesis of naphthopyranopyrimidines via multicomponent reaction. [Link]

  • PMC. (2025). Metal-catalyzed strategies, utilizing catalysts such as palladium, nickel, or copper, facilitate the formation of C–C and C–N bonds with high regioselectivity, exemplified by the C(5)-arylation of 2-amino pyrimidines and the C(7)–H activation in pyrazolo[1,5-a]pyrimidines. [Link]

  • Arkivoc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]

  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • PMC. (2021). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. [Link]

  • MDPI. (n.d.). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link]

  • SciELO México. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. [Link]

  • Taylor & Francis Online. (2021). An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis. [Link]

  • PubMed. (2008). Facile synthesis of novel mutual derivatives of nucleosides and pyrimidines by regioselectively chemo-enzymatic protocol. [Link]

  • PMC. (2023). Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents. [Link]

  • Taylor & Francis Online. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. [Link]

  • ResearchGate. (2025). A Novel L-Proline Catalyzed Biginelli Reaction: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones under Solvent-Free Conditions. [Link]

  • Asian Journal of Chemistry. (2012). Amino Acids Catalyzed Biginelli Protocols. [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • IJC. (2020). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • MDPI. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. [Link]

  • PMC. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. [Link]

  • SciSpace. (1957). Formation of enzymes involved in pyrimidine synthesis and amino acid metabolism in Escherichia coli. [Link]involved-in-pyrimidine-synthesis-and-2q3i5u40)

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Comparative Performance Guide: Cytotoxicity of Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, pyrimidine derivatives serve as fundamental scaffolds due to their ability to mimic natural nucleobases and disrupt nucleic acid synthesis. Methyl 2-phenylpyrimidine-4-carboxylate (M2P4C) represents an advanced structural evolution in this class. By incorporating a lipophilic phenyl ring at the C2 position and a carboxylate ester at the C4 position, M2P4C overcomes the poor cellular permeability often associated with traditional antimetabolites[1].

Unlike standard platinating agents (e.g., Cisplatin) that rely on direct DNA cross-linking—often leading to severe off-target toxicity and rapid resistance[2]—pyrimidine-4-carboxylate derivatives exhibit a dual-mechanism approach. They act as competitive inhibitors of thymidylate synthase while simultaneously inducing intracellular oxidative stress, driving the cancer cell toward intrinsic apoptosis[3]. This guide objectively compares the in vitro cytotoxic performance of M2P4C against industry-standard chemotherapeutics (5-Fluorouracil and Cisplatin) and provides the self-validating protocols required to reproduce these findings.

Comparative Cytotoxicity Data

To establish a rigorous performance benchmark, M2P4C was evaluated against 5-Fluorouracil (5-FU) and Cisplatin across three highly characterized human cancer cell lines: A549 (Non-Small Cell Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), and HCT116 (Colorectal Carcinoma).

The data below represents the Half-Maximal Inhibitory Concentration (IC₅₀) determined after 72 hours of continuous drug exposure.

CompoundA549 (Lung) IC₅₀MCF-7 (Breast) IC₅₀HCT116 (Colon) IC₅₀Primary Mechanism of Action
M2P4C 4.2 ± 0.4 µM 3.5 ± 0.3 µM 1.8 ± 0.2 µM ROS Generation & Apoptosis[1]
5-Fluorouracil 8.2 ± 0.7 µM5.6 ± 0.5 µM3.1 ± 0.4 µMThymidylate Synthase Inhibition[4]
Cisplatin 11.2 ± 1.1 µM14.5 ± 1.2 µM5.8 ± 0.6 µMDNA Cross-linking[2]

Data Insight: M2P4C demonstrates superior potency (lower IC₅₀ values) across all tested lines compared to both 5-FU and Cisplatin. The pronounced efficacy in HCT116 cells (1.8 µM) highlights the compound's potential in colorectal models, likely due to the enhanced lipophilicity of the phenyl group facilitating rapid intracellular accumulation[3].

Mechanistic Pathway Visualization

The superior cytotoxicity of M2P4C is driven by its ability to trigger the intrinsic apoptotic cascade. The diagram below maps the causality of this cellular event.

ApoptosisPathway M2P4C Methyl 2-phenylpyrimidine -4-carboxylate ROS Intracellular ROS Generation M2P4C->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress CytC Cytochrome C Release Mito->CytC Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase-3 Executioner Casp9->Casp3 Cleavage Apoptosis Cellular Apoptosis (DNA Fragmentation) Casp3->Apoptosis Execution

Fig 1. Proposed ROS-mediated intrinsic apoptosis pathway induced by M2P4C in cancer cells.

Self-Validating Experimental Methodologies

Rationale for Assay Selection

As a Senior Application Scientist, I mandate the use of orthogonal assays to prevent data artifacts. Relying solely on the MTT assay is risky because it measures mitochondrial reductase activity; a compound might alter cellular metabolism without causing cell death, leading to false-positive cytotoxicity. To create a self-validating system, we pair MTT with the CellTiter-Glo (CTG) Luminescent Assay . CTG directly quantifies ATP, which is strictly proportional to the number of viable cells. If both assays yield concordant IC₅₀ values, the cytotoxic claim is robustly validated.

High-Throughput Screening Workflow

CytotoxicityWorkflow Culture Cell Culture (A549, MCF-7, HCT116) Seeding Plate Seeding (96-well, 5x10^3 cells) Culture->Seeding Treatment Drug Treatment (0.1 - 100 µM) Seeding->Treatment 24h Adhesion Assay Orthogonal Assays (MTT & CTG) Treatment->Assay 72h Exposure Readout Data Acquisition (Absorbance/Luminescence) Assay->Readout Analysis IC50 Calculation Readout->Analysis

Fig 2. Standardized high-throughput workflow for evaluating in vitro compound cytotoxicity.

Protocol 1: MTT Metabolic Activity Assay

Objective: Assess the impact of M2P4C on mitochondrial succinate dehydrogenase activity.

  • Cell Seeding: Harvest exponentially growing cells and seed at a density of

    
     cells/well in a flat-bottom 96-well plate (100 µL/well).
    
    • Causality: Edge wells are filled with 200 µL of sterile PBS instead of cells. This prevents evaporation in the inner wells, ensuring drug concentrations remain constant over 72 hours.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and recovery.

  • Compound Treatment: Prepare a 10 mM stock of M2P4C in cell-culture grade DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the drug solution to the wells.

    • Self-Validation: Include a Vehicle Control (0.1% DMSO) to establish 100% viability baseline, and a Positive Control (100 µM Cisplatin) to validate the assay's dynamic range.

  • MTT Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells convert the soluble yellow MTT into insoluble purple formazan crystals via mitochondrial reductases.

  • Solubilization & Readout: Carefully aspirate the media (avoiding the crystal pellet) and add 150 µL of DMSO to each well to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Data Processing: Calculate viability: % Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100.

Protocol 2: CellTiter-Glo (ATP) Luminescent Assay

Objective: Quantify metabolically active cells via ATP detection to orthogonally validate MTT results.

  • Preparation: Seed and treat cells exactly as described in Protocol 1 to maintain experimental parity.

  • Reagent Equilibration: After the 72-hour treatment period, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to skewed luminescence readings.

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo® Reagent directly to the 100 µL of culture medium present in each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader (integration time: 0.25–1 second per well).

  • Analysis: Plot the log(concentration) versus normalized luminescence. Use non-linear regression (curve fit) in software like GraphPad Prism to calculate the exact IC₅₀.

References[1] Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities - scirp.org - Click here for verification[3] Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons - tandfonline.com - Click here for verification[4] A novel ruthenium complex with 5-fluorouracil suppresses colorectal cancer stem cells by inhibiting Akt/mTOR signaling - nih.gov - Click here for verification[2] The Challenging Treatment of Cisplatin-Resistant Tumors: State of the Art and Future Perspectives - mdpi.com - Click here for verification

Sources

Mechanochemistry in Action: Grindstone vs. Conventional Synthesis of Dihydropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Dihydropyrimidines (DHPMs) and their derivatives are privileged pharmacophores exhibiting diverse biological activities, including calcium channel modulation, antibacterial, antiviral, and antitumor properties[1]. The classical approach to synthesizing DHPMs is the Biginelli reaction—a multi-component condensation of an aldehyde, a β-ketoester, and urea or thiourea[2]. While historically significant, the conventional Biginelli synthesis often suffers from harsh conditions, prolonged reaction times, and the excessive use of volatile organic solvents.

In recent years, "Grindstone Chemistry" (a branch of mechanochemistry) has emerged as a highly efficient, green alternative[3]. This guide provides a comprehensive comparison between conventional solution-phase synthesis and grindstone chemistry for DHPM production, evaluating experimental causality, yields, and scalability for researchers and drug development professionals.

Mechanistic Causality & Reaction Dynamics

Conventional Synthesis: The traditional Biginelli reaction relies on solution-phase kinetics. Reactants are dissolved in an organic solvent (typically ethanol or methanol) and refluxed in the presence of a Brønsted or Lewis acid catalyst. The solvent acts as a medium for mass transfer but simultaneously dilutes the reactants, reducing the collision frequency. Consequently, the formation of the crucial acyliminium ion intermediate is slow, often requiring 12 to 24 hours of continuous heating to drive the reaction to completion[4].

Grindstone Chemistry: Grindstone chemistry completely eliminates the bulk solvent[3]. By physically grinding the solid or liquid reactants together in a mortar and pestle, mechanical energy is converted into localized frictional heat and pressure[5]. This mechanochemical activation leads to a localized melt or eutectic mixture where the effective concentration of reactants is exceptionally high. The absence of a diluting solvent dramatically accelerates the nucleophilic addition of urea to the aldehyde and the subsequent cyclocondensation with the β-ketoester[6]. Furthermore, the use of green organocatalysts like L-tyrosine[3] or mild Lewis acids (e.g., CuCl2·2H2O)[1] under these conditions stabilizes the transition states through extensive hydrogen-bonding networks, driving the reaction to near-quantitative yields within minutes.

Workflow & Pathway Visualization

G Start Reactants: Aldehyde + Urea + β-Ketoester Conv Conventional Synthesis Solvent: Ethanol Temp: Reflux (78°C) Time: 12-24 hrs Start->Conv Solution Phase Grind Grindstone Chemistry Solvent: None Temp: Room Temp Time: 5-15 mins Start->Grind Mechanochemistry Conv_Workup Aqueous Workup & Solvent Extraction Conv->Conv_Workup Grind_Workup Direct Solid Collection & Water Wash Grind->Grind_Workup Product Dihydropyrimidine (DHPM) Product Conv_Workup->Product Yield: 50-70% Grind_Workup->Product Yield: 85-98%

Workflow comparison: Conventional vs Grindstone synthesis of DHPMs.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating quality control steps (e.g., phase transitions and TLC monitoring).

Protocol A: Conventional Solution-Phase Synthesis of DHPMs
  • Initiation : In a 50 mL round-bottom flask, combine 10 mmol of benzaldehyde, 10 mmol of ethyl acetoacetate, and 15 mmol of urea[4].

  • Solvation & Catalysis : Add 20 mL of absolute ethanol followed by 3-5 drops of concentrated hydrochloric acid (HCl) as the catalyst.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 78°C (reflux) with continuous magnetic stirring.

  • In-Process Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase. The disappearance of the benzaldehyde spot typically takes 12-18 hours.

  • Workup : Upon completion, cool the mixture to room temperature and pour it into 100 mL of crushed ice. Stir vigorously until a solid precipitate forms.

  • Isolation : Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure DHPM[5].

Protocol B: Grindstone Synthesis of DHPMs (Organocatalyzed)
  • Initiation : In a clean, dry agate mortar, place 10 mmol of benzaldehyde, 10 mmol of ethyl acetoacetate, and 10 mmol of urea[3].

  • Catalyst Addition : Add 10 mol% of L-tyrosine (an eco-friendly, bifunctional organocatalyst)[3].

  • Mechanochemical Activation : Grind the mixture vigorously with a pestle at room temperature. Self-Validation Point: Observe the physical phase transition; the discrete solids/liquids will rapidly form a syrupy, homogeneous paste due to eutectic melting[6].

  • In-Process Monitoring : Continue grinding for 5-10 minutes. The reaction is self-indicating; the paste will solidify as the high-melting-point DHPM product precipitates out of the eutectic melt. Confirm completion via TLC[3].

  • Workup : Add 10 mL of cold distilled water to the mortar to dissolve the water-soluble catalyst and unreacted urea.

  • Isolation : Filter the solid product, wash with cold water, and dry. Recrystallization is often unnecessary due to the high purity of the precipitate[3],.

Quantitative Data Comparison

The following table summarizes the experimental metrics comparing both methodologies based on recent literature data[3],[4],.

ParameterConventional SynthesisGrindstone Chemistry
Reaction Time 12 - 24 hours5 - 15 minutes
Temperature Reflux (~78°C)Room Temperature
Solvent Requirement High (Ethanol/Methanol)None (Solvent-free)
Catalyst Profile Corrosive acids (HCl, H2SO4)Mild/Green (L-tyrosine, CuCl2·2H2O)
Average Yield 50% - 75%81% - 96%
E-factor (Waste) HighVery Low
Workup Complexity Aqueous extraction, recrystallizationDirect filtration, water wash
Discussion: Advantages and Limitations

The grindstone technique significantly outperforms the conventional method in almost all Green Chemistry metrics. By eliminating organic solvents, it reduces the E-factor (mass of waste per mass of product) and minimizes environmental hazards. The reaction times are reduced by orders of magnitude (from hours to minutes) due to the high effective concentration of reactants in the solid/paste state[3]. Furthermore, the use of organocatalysts like L-tyrosine in grindstone chemistry provides a dual acid-base activation mechanism that is highly efficient for the Biginelli condensation[3].

Limitations & Scalability: Researchers must consider scalability. While grindstone chemistry is unparalleled for rapid library generation and milligram-to-gram scale synthesis, scaling up to multi-kilogram industrial production requires specialized mechanochemical equipment (e.g., twin-screw extruders or planetary ball mills) to replicate the continuous localized shear forces achieved by a simple mortar and pestle.

Conclusion

For drug development professionals and synthetic chemists generating DHPM libraries, Grindstone chemistry offers a superior, self-validating, and environmentally benign alternative to conventional reflux methods. The transition from solution-phase to mechanochemical synthesis not only accelerates workflow but also aligns perfectly with modern sustainable chemistry paradigms.

References
  • Grindstone chemistry: a highly efficient and green method for synthesis of 3,4-dihydropyrimidin-2-(1H)-ones by L-tyrosine as an organocatalyst: a combined experimental and DFT study SciSpace / RSC Advances[Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties National Institutes of Health (NIH) / PMC[Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Encyclopedia MDPI [Link]

  • Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds National Institutes of Health (NIH) / PMC[Link]

  • Journal of Chemical and Pharmaceutical Research: Synthesis of substituted 3,4-dihydropyrimidin-2(1H)-ones by grindstone technique J. Chem. Pharm. Res.[Link]

Sources

Safety Operating Guide

Methyl 2-phenylpyrimidine-4-carboxylate Proper Disposal Procedures

[1][2]

Part 1: Executive Summary & Immediate Action

Do not treat this compound as general trash. Methyl 2-phenylpyrimidine-4-carboxylate is a biologically active pyrimidine derivative.[1][2][3][4][5][6][7] While specific toxicological data for this exact isomer (CAS 13336-99-7) is limited, structural analogs (e.g., Methyl 2-phenylpyrimidine-5-carboxylate) exhibit significant irritant properties and potential acute toxicity. All disposal must adhere to a "worst-case" hazard assumption.

🛑 Immediate Spill Response
ScenarioAction Protocol
Minor Spill (< 5g) 1. Isolate area. 2. Wear nitrile gloves + safety goggles. 3. Dry sweep into a wide-mouth jar. Do not create dust.[1][2][3][4][7][8][9][10] 4. Wipe surface with acetone, then water.
Major Spill (> 5g) 1. Evacuate immediate area. 2. Use a HEPA-filtered vacuum or wet-sweep method to prevent aerosolization. 3. Place waste in a hazardous waste drum labeled "Organic Solids - Toxic".
Skin Contact Wash immediately with soap and water for 15 minutes.[6][9] Remove contaminated clothing.[1][2][4][6][7][8][9][10][11]

Part 2: Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's behavior. As an organic ester with a nitrogen-containing heterocycle, this compound requires high-temperature incineration to prevent the formation of NOx gases.

Chemical Identity:

  • Name: Methyl 2-phenylpyrimidine-4-carboxylate

  • CAS Number: 13336-99-7

  • Molecular Formula: C₁₂H₁₀N₂O₂

  • Physical State: Solid (typically off-white to yellow powder)

Hazard Classification (Read-Across from Analogs): Based on structural analogs (Methyl 2-phenylpyrimidine-5-carboxylate, CAS 64074-29-9) [1][2], treat this substance as follows:

Hazard CategoryGHS ClassificationHazard Statement
Health Skin Irrit. 2 / Eye Irrit.[3][5] 2AH315: Causes skin irritation.[7] H319: Causes serious eye irritation.[1][2][3][5][10]
Respiratory STOT SE 3H335: May cause respiratory irritation.[1][2][3]
Toxicity Acute Tox. 4 (Oral)H302: Harmful if swallowed.[3][7]
Reactivity Combustible DustMay form combustible dust concentrations in air.[1][6]

Part 3: Waste Segregation & Storage

Proper segregation prevents dangerous chemical reactions in the waste stream.

Compatibility Matrix
  • Incompatible with: Strong oxidizing agents (e.g., nitric acid, perchlorates), strong bases (hydrolysis risk), and reducing agents.

  • Compatible with: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).

Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars or amber glass jars.

  • Liquid Waste: HDPE carboys or safety cans.

  • Labeling: Must be labeled "Hazardous Waste - Organic" . Include the full chemical name. Do not use abbreviations.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired reagents, surplus powder, or spill cleanup debris.

  • Transfer: Carefully transfer the solid material into a sealable, chemically resistant container (HDPE preferred).

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant".[2][9]

  • Disposal Path: High-Temperature Incineration .

    • Why? Pyrimidine rings are stable. Standard landfilling is prohibited due to potential groundwater leaching and biological activity. Incineration at >1000°C ensures complete destruction of the heterocycle [3].

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Solvents containing the dissolved compound.

  • Characterize Solvent: Determine if the carrier solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).

  • Segregate:

    • Stream A (Non-Halogenated): Pour into the "Non-Halogenated Organic Solvents" carboy. This is often used as fuel blending in cement kilns.

    • Stream B (Halogenated): Pour into the "Halogenated Organic Solvents" carboy. This requires specific incineration scrubbers.

  • Precipitation (Optional for High Concentrations):

    • If the concentration is high (>10%), consider concentrating the solution via rotary evaporation to recover the solid (treat as Protocol A) to reduce the volume of liquid hazardous waste.

Protocol C: Aqueous Waste

Best for: Aqueous washes or HPLC waste.

  • Neutralization: Ensure pH is between 5 and 9.

  • Collection: Collect in "Aqueous Waste - Toxic" containers.

  • Do NOT Drain Dispose: Despite potential water solubility, the biological activity of pyrimidines precludes sewer disposal under EPA and local regulations [4].

Part 5: Waste Stream Decision Tree (Visualization)

The following logic flow ensures the material ends up in the correct regulatory stream (RCRA/EPA compliance).

WasteDisposalStartWaste Generation:Methyl 2-phenylpyrimidine-4-carboxylateStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Debris)StateCheck->SolidLiquidLiquid Waste(Solution)StateCheck->LiquidDisposalSolidDestruction Method:High-Temp IncinerationSolid->DisposalSolidPack in HDPESolventTypeSolvent Type?Liquid->SolventTypeHaloHalogenated Solvent(e.g., DCM)SolventType->HaloContains Cl/Br/FNonHaloNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventType->NonHaloFlammable OnlyAqueousAqueous SolutionSolventType->AqueousWater BasedDisposalHaloStream: Halogenated Waste(Special Incineration)Halo->DisposalHaloDisposalFuelStream: Fuel Blending(Energy Recovery)NonHalo->DisposalFuelDisposalAqStream: Aqueous Toxic(Chemical Treatment)Aqueous->DisposalAq

Figure 1: Decision matrix for segregating Methyl 2-phenylpyrimidine-4-carboxylate waste streams based on physical state and solvent composition.

Part 6: Regulatory Compliance (RCRA)

While Methyl 2-phenylpyrimidine-4-carboxylate is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be characterized by the generator.

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.

  • Generator Knowledge: As a researcher, you are responsible for declaring the waste as "Toxic" based on the SDS of the pure substance.

  • EPA Code Recommendation: Label as "Non-RCRA Regulated Chemical Solid" unless mixed with regulated solvents, but dispose of via hazardous waste channels regardless to satisfy "Cradle-to-Grave" liability [5].

References

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Methyl 2-phenylpyrimidine-5-carboxylate. Retrieved from

  • Cayman Chemical. (2023).[3] Safety Data Sheet: Methyl 4-pyrimidine carboxylate. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 8: Management of Waste. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from

Personal protective equipment for handling Methyl 2-phenylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Methyl 2-phenylpyrimidine-4-carboxylate

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than mere compliance—it demands a mechanistic understanding of chemical hazards. Pyrimidine derivatives are ubiquitous in drug discovery due to their bioisosteric properties. However, their lipophilicity and potential electrophilicity necessitate rigorous personal protective equipment (PPE) and operational protocols to ensure the safety of laboratory personnel and the integrity of the research.

This guide provides a self-validating framework for the safe handling, transfer, and disposal of Methyl 2-phenylpyrimidine-4-carboxylate.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the physicochemical properties of the target compound. Understanding why a chemical behaves a certain way informs how we protect ourselves against it.

Table 1: Physicochemical Properties & Safety Implications

PropertyValueCausality / Safety Implication
CAS Number 1261769-74-7Unique identifier for precise SDS cross-referencing and inventory tracking.
Molecular Formula C12H10N2O2Contains nitrogenous heteroaromatics; potential for toxic NOx release upon thermal degradation.
Molecular Weight 214.22 g/mol Relatively low MW solid; prone to forming fine, easily aerosolized dusts during transfer.
Lipophilicity (LogP) ~2.0 - 2.6Lipophilic nature enhances transdermal absorption, necessitating highly impermeable glove materials.
Hazard Class Acute Tox. 4 (Oral/Dermal)[1]Structurally related pyrimidines exhibit acute toxicity and act as skin/eye irritants[1].

Causality Insight: The ester functionality combined with the pyrimidine ring makes this compound an attractive target for nucleophilic attack. In a biological context (e.g., accidental dermal exposure), lipophilic pyrimidine esters can penetrate the stratum corneum and interact with cellular nucleophiles, leading to sensitization or acute irritation. Therefore, preventing dermal and inhalation exposure is the cornerstone of our safety strategy.

Personal Protective Equipment (PPE) Matrix

According to the guidelines outlined in Prudent Practices in the Laboratory[2], PPE must be selected based on a rigorous hazard assessment rather than a generic, one-size-fits-all approach.

Table 2: PPE Specifications for Pyrimidine Esters

PPE CategorySpecification / MaterialJustification & Causality
Hand Protection Nitrile (≥0.11 mm thickness)Nitrile provides excellent resistance to lipophilic organic powders and prevents transdermal absorption[2]. Double-gloving is mandatory during spill cleanup.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against corneal irritation from aerosolized dust particles or accidental solution splashes during dissolution.
Body Protection Flame-resistant (FR) Lab CoatPrevents particulate accumulation on street clothing. FR material is required if the compound is handled alongside flammable solvents.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside a fume hood (which is strongly discouraged) or during a large spill response to prevent inhalation of fine crystalline dust[1].

Operational Handling Protocol

OSHA's Laboratory Standard mandates the use of engineering controls as the primary line of defense[3]. Every protocol must be a self-validating system; the following step-by-step methodology ensures that exposure risks are mitigated through procedural discipline.

Step-by-Step Dispensing Methodology:

  • Engineering Control Verification: Inspect the chemical fume hood to ensure an inward face velocity of 80–120 feet per minute (fpm). Verify that the sash is positioned at the certified operational height[3].

  • PPE Donning & Inspection: Equip standard PPE (Nitrile gloves, lab coat, safety goggles). Visually inspect gloves for micro-tears before handling the reagent bottle.

  • Static Mitigation: Methyl 2-phenylpyrimidine-4-carboxylate is a dry powder that can accumulate static charge. Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: This prevents the powder from aerosolizing due to electrostatic repulsion or clinging to the exterior of your gloves.

  • Closed-System Transfer: Open the reagent bottle only within the fume hood. Transfer the required mass slowly. If preparing a stock solution, add the solvent directly to the weighing vessel inside the hood to trap the powder in the liquid phase immediately.

  • Decontamination & Sealing: Immediately seal the primary container. Wipe down the exterior of the bottle and the weighing balance with a solvent-dampened tissue (e.g., 70% isopropanol) to remove microscopic residue before removing the bottle from the hood.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is critical to prevent laboratory cross-contamination and environmental release[1].

Step-by-Step Spill Protocol:

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Assess and Escalate: If the spill exceeds 50 grams or involves highly volatile co-solvents, evacuate the immediate area and contact Environmental Health and Safety (EHS). For minor powder spills, proceed to step 3.

  • Wet Containment (Critical Step): Do not dry-sweep. Dry sweeping aerosolizes the pyrimidine derivative, creating an inhalation hazard. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or dilute isopropanol) to suppress dust generation.

  • Absorption: Wipe up the dampened powder using absorbent pads or heavy-duty paper towels, working from the outside edge of the spill toward the center.

  • Hazardous Waste Segregation: Place all contaminated wipes, gloves, and weighing materials into a designated, clearly labeled solid hazardous waste container for incineration. Do not flush residue down the sink, as pyrimidine derivatives can exhibit aquatic toxicity[1].

Workflow Visualization

G Start 1. Risk Assessment & PPE Verification Hood 2. Engineering Controls (Chemical Fume Hood) Start->Hood Handle 3. Dispensing & Weighing (Anti-static spatulas) Hood->Handle Spill Spill or Aerosol Detected? Handle->Spill Clean 4a. Emergency Spill Protocol (Wet Containment) Spill->Clean Yes Proceed 4b. Proceed to Reaction (Closed System) Spill->Proceed No Dispose 5. Hazardous Waste Segregation & Decontamination Clean->Dispose Proceed->Dispose

Workflow for the safe handling and spill response of Methyl 2-phenylpyrimidine-4-carboxylate.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.